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Core Science & Biosynthesis

Foundational

Advanced Analytical and Pharmacological Profiling of Carbacyclin-d4: Structural Integrity, Receptor Kinetics, and Mass Spectrometric Workflows

Executive Summary Prostacyclin (PGI₂), an endogenous eicosanoid, is a potent vasodilator and inhibitor of platelet aggregation[1]. However, its clinical and analytical utility is severely hampered by its chemical instabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Prostacyclin (PGI₂), an endogenous eicosanoid, is a potent vasodilator and inhibitor of platelet aggregation[1]. However, its clinical and analytical utility is severely hampered by its chemical instability; the enol ether moiety rapidly hydrolyzes at physiological pH to the inactive metabolite 6-keto-PGF₁α, resulting in a half-life of merely 3 to 5 minutes[2].

To overcome this limitation, carbacyclin was synthesized by replacing the oxygen atom in the enol ether ring with a methylene group (-CH₂-). This structural modification confers remarkable chemical stability while preserving the spatial geometry required for IP receptor agonism[1]. For advanced pharmacokinetic (PK) profiling and biomarker quantification, stable isotope-labeled analogs are mandatory. Carbacyclin-d4 , featuring four deuterium atoms, serves as the gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, providing a self-validating mechanism against matrix effects and extraction variances[3].

Chemical Structure and Physicochemical Properties

The transition from endogenous PGI₂ to carbacyclin involves the creation of a carbocyclic ring, which completely resists hydrolytic cleavage[4]. In the deuterated analog, carbacyclin-d4, four hydrogen atoms are replaced by deuterium. This isotopic labeling increases the molecular weight by approximately 4 Da without altering the molecule's lipophilicity, pKa, or chromatographic retention time.

Table 1: Physicochemical and Structural Parameters
ParameterCarbacyclin (Unlabelled)Carbacyclin-d4 (Stable Isotope)
Molecular Formula C₂₁H₃₄O₄[4]C₂₁H₃₀D₄O₄[3]
Molecular Weight 350.49 g/mol [4]354.52 g/mol [3]
Mass Shift (Δm) N/A+4.025 Da
CAS Number 69552-46-1[5]69609-77-4 (Unlabelled base)[3]
Structural Modification Carbocyclic ring replacing enol ether4x Deuterium labeling
Primary Target IP Receptor (Agonist)[6]Analytical Internal Standard (IS)

Pharmacodynamics: IP Receptor Signaling Kinetics

Carbacyclin retains the ability to bind and activate the prostacyclin (IP) receptor, a Class A rhodopsin-like G-protein coupled receptor (GPCR)[7].

Mechanistic Causality: Upon binding to the IP receptor on vascular smooth muscle cells or platelets, carbacyclin triggers the activation of the stimulatory G-protein (Gs)[6]. This activation stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP)[8]. The subsequent elevation in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates target proteins to reduce intracellular calcium levels. This cascade ultimately results in vascular smooth muscle relaxation (vasodilation) and the inhibition of platelet aggregation[2].

IP_Signaling Carbacyclin Carbacyclin-d4 (IP Agonist) IP_Rec IP Receptor (GPCR) Carbacyclin->IP_Rec Gs Gs Protein Activation IP_Rec->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP Increased cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response Vasodilation & Platelet Inhibition PKA->Response

Figure 1: Carbacyclin-mediated IP receptor signaling pathway leading to vasodilation.

Analytical Methodologies: Self-Validating LC-MS/MS Workflows

In quantitative mass spectrometry, biological matrices (like plasma or serum) introduce severe ion suppression or enhancement. Carbacyclin-d4 is utilized as an internal standard because its +4 Da mass shift allows the mass spectrometer to isolate it perfectly from the endogenous analyte, while its identical chemical properties ensure it experiences the exact same extraction recoveries and ionization efficiencies[3].

Step-by-Step LC-MS/MS Protocol

Phase 1: Sample Preparation & Isotope Equilibration

  • Aliquot & Spike: Transfer 100 µL of biological plasma into a microcentrifuge tube. Immediately spike with 10 µL of Carbacyclin-d4 working solution (e.g., 50 ng/mL).

    • Causality: Spiking the deuterated IS at the very beginning ensures that any subsequent volumetric losses, thermal degradation, or adsorption to plasticware affect both the analyte and the IS equally. The ratio remains constant, establishing a self-validating quantification metric.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (4°C) and vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile disrupts protein-ligand binding, releasing the target eicosanoids while precipitating plasma proteins that would otherwise clog the analytical column.

Phase 2: Solid Phase Extraction (SPE) 3. Conditioning & Loading: Condition a C18 SPE cartridge with 1 mL methanol followed by 1 mL MS-grade water. Load the supernatant from Step 2.

  • Causality: Conditioning solvates the hydrophobic C18 chains, maximizing their interaction with the lipophilic carbacyclin structure.

  • Washing & Elution: Wash with 1 mL of 5% methanol in water. Elute with 1 mL of 100% methanol. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

    • Causality: The wash step selectively removes hydrophilic salts and matrix interferents. Elution with pure organic solvent recovers the hydrophobic analytes while leaving behind highly retentive phospholipids that cause Electrospray Ionization (ESI) suppression.

Phase 3: LC-MS/MS Analysis 5. Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: Formic acid maintains the pH below the pKa of the carboxylic acid moiety (~4.5), keeping the molecule in its protonated, uncharged state for optimal retention on the reverse-phase column.

  • Multiple Reaction Monitoring (MRM): Operate the mass spectrometer in negative ESI mode. Monitor the [M-H]⁻ transitions: m/z 349.2 → product ion for unlabelled carbacyclin, and m/z 353.2 → product ion for Carbacyclin-d4.

    • Causality: ESI⁻ is highly efficient for ionizing carboxylic acids. The +4 Da shift of the IS allows the Q1 quadrupole to isolate the IS from the target analyte, preventing isotopic cross-talk.

LCMS_Workflow Sample 1. Biological Sample (Plasma/Serum) Spike 2. Spike Internal Standard (Carbacyclin-d4) Sample->Spike Extraction 3. Solid Phase Extraction (Remove Phospholipids) Spike->Extraction LC 4. Liquid Chromatography (Reverse Phase Separation) Extraction->LC MS 5. Tandem Mass Spectrometry (MRM Mode) LC->MS Quant 6. Data Analysis & Absolute Quantification MS->Quant

Figure 2: Experimental LC-MS/MS workflow utilizing Carbacyclin-d4 as an internal standard.

System Suitability & Validation Checks

To ensure the protocol remains a self-validating system, the following checks must be performed:

  • Blank Matrix Verification: Run unspiked plasma to ensure no endogenous isobaric interference exists at m/z 353.2.

  • Isotopic Purity Check: Ensure the d4 standard contains <0.5% of the d0 (unlabelled) isotope to prevent false-positive signal inflation in the analyte channel.

Conclusion

The structural evolution from prostacyclin to carbacyclin represents a masterclass in rational drug design, trading an unstable enol ether for a robust carbocyclic ring without sacrificing IP receptor affinity. In the analytical realm, the deuterated analog, carbacyclin-d4, is an indispensable tool. By leveraging its identical physicochemical properties and distinct mass shift, researchers can execute highly precise, self-validating LC-MS/MS workflows to quantify prostanoid signaling in complex biological matrices.

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Exploratory

Carbacyclin-d4: Exact Mass and Isotopic Purity Specifications for Precision Lipidomics

Accurate quantification of eicosanoids and their synthetic analogs in biological matrices is a cornerstone of modern cardiovascular and inflammatory research. This technical guide explores the physicochemical specificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of eicosanoids and their synthetic analogs in biological matrices is a cornerstone of modern cardiovascular and inflammatory research. This technical guide explores the physicochemical specifications, mass spectrometric behavior, and self-validating methodological implementation of Carbacyclin-d4 , a critical stable isotope-labeled internal standard (SIL-IS) used in advanced LC-MS/MS lipidomic workflows.

The Mechanistic Role of Carbacyclin

Prostacyclin (PGI2) is a potent endogenous lipid mediator that acts as a vasodilator and a profound inhibitor of platelet aggregation[1]. It exerts these effects by binding to the Gs-protein coupled IP receptor, thereby stimulating adenylyl cyclase to elevate intracellular cAMP levels and activate Protein Kinase A (PKA)[1]. However, native PGI2 contains a highly unstable enol ether linkage, resulting in rapid in vivo hydrolysis to the inactive metabolite 6-keto-PGF1α (half-life of ~2–3 minutes).

Carbacyclin (carbaprostacyclin or cPGI) is a synthetic analog designed to overcome this limitation. By replacing the oxygen atom of the enol ether with a methylene group, carbacyclin achieves profound chemical and metabolic stability while retaining ~10% of the molar potency of PGI2 for inhibiting platelet aggregation[2].

Signaling PGI2 Carbacyclin (Stable PGI2 Analog) Receptor IP Receptor (GPCR) PGI2->Receptor Binds Gs Gs Protein Activation Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Target Inhibition of Platelet Aggregation PKA->Target Phosphorylates

Fig 1: Carbacyclin signaling pathway via IP receptor and cAMP/PKA cascade.

Physicochemical & Exact Mass Specifications

In lipidomics, accurate quantification is often hindered by matrix effects, extraction losses, and non-linear instrument responses[3]. To correct for these variations, the addition of an internal standard (IS) is essential[4]. Carbacyclin-d4 is the definitive SIL-IS for quantifying carbacyclin.

Causality of the +4 Da Mass Shift: To minimize mass spectrometric cross-talk, an ideal SIL-IS should possess a mass difference of 4–5 Da from the target analyte. If the mass shift is too small (+1 or +2 Da), the natural heavy isotopic envelope (e.g., 13 C, 18 O) of a highly concentrated unlabeled analyte will "bleed" into the IS detection channel, artificially suppressing the calculated Analyte/IS ratio. Conversely, excessive deuteration (>10 Da) reduces the lipophilicity of the IS, causing it to elute earlier than the unlabeled analyte in reversed-phase chromatography (the "deuterium isotope effect"). Carbacyclin-d4 perfectly balances these opposing forces, ensuring exact chromatographic co-elution while maintaining distinct mass channels.

Quantitative Data Summary
PropertyCarbacyclin (Unlabeled)Carbacyclin-d4 (SIL-IS)
Chemical Formula C₂₁H₃₄O₄[5]C₂₁H₃₀D₄O₄[6]
Molecular Weight 350.50 g/mol [2]354.52 g/mol [6]
Exact Mass 350.2457 Da[5]354.2708 Da
Precursor Ion [M-H]⁻ m/z 349.2384m/z 353.2635
CAS Number 69609-77-4 / 69552-46-1[2]N/A

The Criticality of Isotopic Purity in MS/MS

For rigorous bioanalytical validation, Carbacyclin-d4 must meet strict isotopic purity specifications (typically ≥99% atom % D) .

The Causality of D0 Interference: Isotopic purity is not merely a measure of chemical cleanliness; it directly dictates the assay's Lower Limit of Quantification (LLOQ). If the isotopic purity is compromised (e.g., 95%), the standard will contain trace amounts of D3, D2, D1, and critically, D0 (unlabeled carbacyclin) . Because the IS is spiked into every sample at a constant, relatively high concentration to cover a wide dynamic range, even a 0.5% D0 impurity will generate a massive false-positive signal in the analyte's MRM channel. This "IS contribution to the analyte" establishes an artificially high noise floor, destroying assay sensitivity and causing the method to fail FDA/EMA bioanalytical validation guidelines.

Self-Validating Protocol: LC-MS/MS Quantification Workflow

To guarantee data integrity, the analytical workflow must be designed as a self-validating system. The following protocol embeds continuous quality control checks directly into the sample preparation and acquisition logic.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Carbacyclin-d4 (Pre-Extraction) Sample->Spike Extract Solid Phase Extraction (Analyte + IS Co-purification) Spike->Extract Equilibrate LC Liquid Chromatography (Co-elution) Extract->LC Inject MS ESI-MS/MS Detection (MRM Transitions) LC->MS Ionize Data Quantification (Analyte/IS Ratio) MS->Data Normalize Signal

Fig 2: LC-MS/MS workflow utilizing Carbacyclin-d4 as a pre-extraction internal standard.

Step-by-Step Methodology

Phase 1: System Validation & Built-in Controls

  • Zero Sample (Blank Matrix + IS): Inject extracts containing only the Carbacyclin-d4 spike before running actual samples.

    • Causality: This validates the isotopic purity of the standard in the actual matrix. Any signal detected in the unlabeled MRM channel (m/z 349.2) during this run directly quantifies the D0 impurity, establishing the absolute noise floor.

  • Matrix Factor Assessment: Compare the IS peak area in a post-extraction spiked blank matrix against a neat solvent standard.

    • Causality: This quantifies absolute ion suppression. If suppression exceeds 15%, the Solid Phase Extraction (SPE) wash steps must be optimized, regardless of the IS's ability to mathematically correct for it.

Phase 2: Sample Preparation (Solid Phase Extraction)

  • Pre-Extraction Spike: Aliquot 100 µL of biological sample (e.g., plasma). Immediately spike with 10 µL of Carbacyclin-d4 working solution.

    • Causality: Adding the IS before any protein precipitation or extraction ensures that subsequent volumetric losses or surface adsorptions affect the analyte and IS identically, preserving the critical Analyte/IS ratio.

  • Equilibration: Vortex for 30 seconds and incubate at 4°C for 15 minutes.

    • Causality: Allows the synthetic IS to fully equilibrate with endogenous protein-binding sites (e.g., albumin), ensuring identical extraction recovery.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • SPE Loading & Washing: Load the supernatant onto a pre-conditioned polymeric reversed-phase SPE cartridge. Wash with 5% methanol in water.

    • Causality: Removes polar matrix components (salts, small peptides) that cause ESI ion suppression, while the hydrophobic carbacyclin core remains bound.

  • Elution: Elute with 100% methanol, evaporate under nitrogen, and reconstitute in the LC mobile phase.

Phase 3: LC-MS/MS Analysis

  • Chromatography: Use a C18 column with a gradient of water/acetonitrile containing 0.1% formic acid.

  • Detection: Operate in Negative Electrospray Ionization (ESI-). Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Unlabeled Carbacyclin: m/z 349.2 → [Fragment]

    • Carbacyclin-d4: m/z 353.3 → [Fragment]

By adhering to these strict exact mass specifications and self-validating protocols, researchers can ensure robust, reproducible, and highly sensitive quantification of carbacyclin in complex biological systems.

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Foundational

Pharmacological Properties of Deuterated Carbacyclin Analogs: A Technical Guide to Structural Optimization and Bioanalytical Applications

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Prostacyclin (PGI₂), an endogenous eicosanoid, is a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Prostacyclin (PGI₂), an endogenous eicosanoid, is a potent vasodilator and inhibitor of platelet aggregation. However, its clinical utility is severely limited by its chemical instability; the enol ether moiety undergoes rapid spontaneous hydrolysis, resulting in an in vivo half-life of approximately 2–3 minutes. Carbacyclin was developed as a chemically stable analog by replacing the enol ether oxygen with a methylene group (-CH₂-), preventing hydrolytic degradation[1].

Despite this chemical stabilization, carbacyclin analogs remain highly susceptible to rapid enzymatic degradation via 15-hydroxyprostaglandin dehydrogenase (15-PGDH). To overcome this, modern pharmacological engineering employs deuteration at metabolic hotspots. By replacing protium (hydrogen) with deuterium at the C15 position, researchers leverage the Primary Kinetic Isotope Effect (KIE) to drastically reduce the rate of enzymatic oxidation, extending the pharmacokinetic half-life while preserving pharmacodynamic potency[2]. Today, deuterated carbacyclin analogs (e.g., Carbacyclin-d4, Iloprost-d4) serve dual roles: as highly stable therapeutic candidates and as indispensable internal standards for rigorous LC-MS/MS bioanalysis[3].

Pharmacodynamics: Receptor Pharmacology & Signaling

Deuterated carbacyclin analogs retain the precise spatial geometry required to act as potent agonists for the Prostacyclin (IP) Receptor , a Gs-protein coupled receptor (GPCR)[1].

Mechanism of Action

Upon ligand binding, the IP receptor undergoes a conformational shift that activates the Gαs protein subunit. This subunit stimulates adenylyl cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP). The resulting elevation in intracellular cAMP activates Protein Kinase A (PKA).

  • In Vascular Smooth Muscle: PKA phosphorylates myosin light chain kinase (MLCK), decreasing its affinity for the Ca²⁺/calmodulin complex, thereby inducing vasodilation.

  • In Platelets: PKA-mediated signaling promotes the sequestration of intracellular calcium, potently inhibiting platelet aggregation and thrombus formation.

Signaling Ligand Deuterated Carbacyclin Receptor IP Receptor (GPCR) Ligand->Receptor Agonism G_Protein Gαs Subunit Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector Stimulation Messenger cAMP Effector->Messenger ATP Conversion Kinase Protein Kinase A Messenger->Kinase Binding Response1 Vasodilation Kinase->Response1 Phosphorylation Response2 Platelet Inhibition Kinase->Response2 Ca2+ Modulation

Figure 1: IP Receptor Gs-coupled signaling pathway activated by deuterated carbacyclin analogs.

Pharmacokinetics: The Kinetic Isotope Effect (KIE)

The strategic incorporation of deuterium into the carbacyclin scaffold is a masterclass in rational drug design. The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond. Consequently, cleaving a C-D bond requires significantly higher activation energy.

When 15-PGDH attempts to oxidize the C15 hydroxyl group of a deuterated carbacyclin analog, the reaction rate is fundamentally bottlenecked by this increased energy barrier. This results in a prolonged enzymatic half-life, enhancing the molecule's metabolic stability and bioavailability without altering its binding affinity[4].

Quantitative Pharmacological Comparison
Compound ClassStructural ModificationIP Receptor Affinity (EC₅₀)In Vivo Half-Life (t₁/₂)Primary Degradation Route
Prostacyclin (PGI₂) Endogenous~2.0 nM2–3 minsSpontaneous Hydrolysis & 15-PGDH
Carbacyclin Enol ether → Methylene~12.5 nM30–40 mins15-PGDH Oxidation
Carbacyclin-d4 Methylene + Deuteration~12.8 nM> 90 minsReduced 15-PGDH Oxidation
Iloprost-d4 Alkyne tail + Deuteration~3.5 nM> 120 minsHepatic β-oxidation

Experimental Methodologies & Protocols

As an application scientist, ensuring the integrity of your data requires protocols that are inherently self-validating. The following workflows detail the critical steps and the underlying causality for evaluating deuterated carbacyclin analogs.

Protocol A: In Vitro IP Receptor Activation (cAMP Accumulation Assay)

Purpose: To quantify the pharmacodynamic efficacy of deuterated analogs. Self-Validation Mechanism: The assay includes a positive control (Forskolin) to validate the dynamic range of the adenylyl cyclase enzyme, and negative controls (vehicle) to establish baseline noise.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human IP receptor into a 384-well microplate at 5,000 cells/well.

  • Phosphodiesterase Inhibition (Critical Step): Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the cAMP generated by receptor activation would be rapidly hydrolyzed to AMP by endogenous PDEs, leading to false-negative efficacy readouts.

  • Ligand Stimulation: Add the deuterated carbacyclin analog in a 10-point concentration gradient (0.1 pM to 10 µM). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) lysis buffer containing a europium-labeled cAMP antibody and a d2-labeled cAMP tracer.

    • Causality: Endogenous cAMP competes with the d2-tracer for antibody binding. A decrease in the FRET signal inversely correlates with an increase in intracellular cAMP.

  • Data Normalization: Normalize the TR-FRET ratios against the maximal response induced by 10 µM Forskolin (a direct AC activator).

Protocol B: LC-MS/MS Bioanalytical Quantification

Purpose: Utilizing Carbacyclin-d4 as an Internal Standard (IS) for absolute pharmacokinetic quantification in human plasma[2]. Self-Validation Mechanism: The protocol mandates a standard curve (R² > 0.99) and Quality Control (QC) samples at three concentration tiers (LQC, MQC, HQC) to continuously monitor extraction recovery and instrument drift.

  • Sample Spiking: Aliquot 100 µL of raw plasma. Immediately spike with 10 µL of Carbacyclin-d4 (IS) at a known concentration.

    • Causality: Spiking the heavy isotope before extraction ensures that any volumetric losses during sample cleanup equally affect the analyte and the IS. The Analyte/IS ratio remains constant, neutralizing recovery errors.

  • Solid Phase Extraction (SPE): Load the spiked plasma onto a pre-conditioned mixed-mode anion exchange SPE cartridge. Wash with 5% methanol and elute with 100% acetonitrile.

    • Causality: SPE is mandatory to remove plasma phospholipids. If left in the sample, phospholipids co-elute in the LC column and cause severe ion suppression in the Electrospray Ionization (ESI) source, destroying assay sensitivity.

  • UHPLC Separation: Inject 5 µL onto a C18 reverse-phase column using a gradient of water/acetonitrile with 0.1% formic acid.

  • ESI-MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the non-deuterated analyte and the deuterated IS.

Workflow Step1 Plasma Collection Step2 Spike Heavy Isotope (IS) Step1->Step2 Step3 Solid Phase Extraction Step2->Step3 Step4 UHPLC Separation Step3->Step4 Step5 ESI-MS/MS (MRM Mode) Step4->Step5 Step6 Data Integration Step5->Step6

Figure 2: LC-MS/MS bioanalytical workflow utilizing deuterated carbacyclin as an internal standard.

Conclusion

The pharmacological evolution from unstable prostacyclin to chemically stable carbacyclin, and finally to metabolically stable deuterated analogs, represents a triumph of rational structural biology. By mastering the Kinetic Isotope Effect, researchers have not only created robust therapeutic candidates for conditions like Pulmonary Arterial Hypertension (PAH) but have also engineered the perfect internal standards required for the rigorous bioanalytical validation of these life-saving drugs.

References

  • Stereoselective Synthesis of Axially Chiral Allenes and Styrenes via Chiral Phosphoric Acid Catalysis: An Overview National Institutes of Health (NIH) - PMC[Link]

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Exploratory

Analytical Handling, Solubility, and Long-Term Stability of Carbacyclin-d4 in Organic Solvents

Executive Summary As a Senior Application Scientist specializing in lipidomics and eicosanoid quantification, I frequently encounter challenges regarding the stability and recovery of prostanoid internal standards. Endog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in lipidomics and eicosanoid quantification, I frequently encounter challenges regarding the stability and recovery of prostanoid internal standards. Endogenous prostacyclin (PGI2) is notoriously unstable, rapidly hydrolyzing in aqueous environments. To enable robust LC-MS/MS quantification, researchers rely on stable analogs. Carbacyclin-d4 serves as the gold-standard stable isotope-labeled internal standard[1]. This technical guide details the thermodynamic solubility, kinetic stability, and self-validating protocols required to handle Carbacyclin-d4 in organic solvents without compromising its structural integrity.

Mechanistic Basis for Carbacyclin-d4 Stability

The instability of endogenous PGI2 stems from its enol ether linkage, which undergoes rapid hydration and ring-opening to form the inactive metabolite 6-keto-PGF1α (half-life ~3 minutes at physiological pH). In carbacyclin, this oxygen atom is replaced by a bioisosteric methylene (-CH2-) group ()[2]. This substitution eliminates the hydrolytic liability while preserving the spatial geometry required for chromatographic co-elution. The incorporation of four deuterium atoms provides a +4 Da mass shift, ensuring complete mass resolution from endogenous analytes during multiple reaction monitoring (MRM) in mass spectrometry[3].

Pathway PGI2 Prostacyclin (PGI2) Enol Ether Linkage Hydrolysis Rapid Hydrolysis (t½ ~ 3 min) PGI2->Hydrolysis Keto 6-keto-PGF1α (Inactive Metabolite) Hydrolysis->Keto Carbacyclin Carbacyclin-d4 Methylene Substitution Stable Chemically Stable Resists Hydrolysis Carbacyclin->Stable

Figure 1: Stability comparison between Prostacyclin (PGI2) and the Carbacyclin-d4 analog.

Solubility Profiles in Organic Solvents

Carbacyclin-d4 is a lipophilic molecule with a terminal carboxylic acid. It is typically supplied as a 1 mg/mL solution in methyl acetate ()[4]. While it is highly soluble in polar aprotic and polar protic organic solvents, its aqueous solubility is severely limited.

Table 1 summarizes the quantitative solubility limits of carbacyclin across common solvent systems:

Solvent SystemMax SolubilityApplication Context & Causality
Methyl Acetate > 1 mg/mL[4]Primary Storage: Highly volatile, non-reactive, prevents transesterification.
Ethanol (EtOH) ~ 20 mg/mL[5]In Vitro/In Vivo Assays: High solubility; easily miscible with aqueous buffers.
N,N-Dimethylformamide (DMF) ~ 10 mg/mL[5]Chemical Synthesis: Excellent solvency, but difficult to evaporate under N2.
Dimethyl Sulfoxide (DMSO) ~ 5 mg/mL[5]Cellular Assays: Good solvency, but prone to freeze-thaw degradation.
PBS (pH 7.2) ~ 0.08 mg/mL[5]Biological Delivery: Poor solubility; requires organic carrier. Prepare fresh[6].

Thermodynamic and Kinetic Stability in Solvents

The choice of storage solvent is dictated by long-term kinetic stability. Why is methyl acetate the industry standard for shipping and storing prostanoid standards?

  • Prevention of Transesterification: If stored in primary alcohols (like methanol or ethanol) for extended periods (≥ 2 years) at -20°C, the carboxylic acid moiety of carbacyclin-d4 can undergo slow acid-catalyzed transesterification, yielding methyl or ethyl esters. Methyl acetate, an ester itself, does not act as an alkylating agent under these conditions, ensuring the free acid remains intact[5].

  • Protection Against Autoxidation: The prosta-5E,13E-diene system is susceptible to radical-mediated autoxidation. Organic solvents dissolve atmospheric oxygen readily. Therefore, any secondary dilution or solvent exchange must be followed by purging the headspace with an inert gas (Argon or Nitrogen) to displace O2 and quench oxidative pathways[5].

Self-Validating Experimental Protocols

To utilize Carbacyclin-d4 in biological assays or as an LC-MS/MS internal standard, the methyl acetate must often be removed, as it can be toxic to cell cultures and incompatible with certain reversed-phase LC gradients. The following workflow provides a self-validating system for solvent exchange.

Workflow Step1 1. Aliquot Stock Solution (1 mg/mL in Methyl Acetate) Step2 2. Evaporate Solvent (Gentle N2 Stream, Room Temp) Step1->Step2 Step3 3. Reconstitute (Add EtOH, DMSO, or DMF) Step2->Step3 Step4 4. Purge Headspace (Argon or N2 Gas) Step3->Step4 Step5 5. Validate Concentration (LC-MS/MS vs Calibration Curve) Step4->Step5

Figure 2: Standard workflow for solvent exchange and preparation of Carbacyclin-d4.

Protocol: Solvent Exchange and LC-MS/MS Standard Preparation

Causality Note: Evaporation must be performed under a gentle stream of high-purity nitrogen. Aggressive blow-down can cause aerosolization and physical loss of the lipid film, leading to inaccurate internal standard concentrations[5].

  • Aliquot Transfer: Transfer the desired volume of the 1 mg/mL Carbacyclin-d4 methyl acetate stock into a silanized glass vial. Silanization prevents non-specific binding of the lipophilic tail to the glass surface.

  • Evaporation: Place the vial under a gentle stream of nitrogen gas at room temperature until the methyl acetate is completely volatilized, leaving a neat, oily residue. Do not apply heat, as elevated temperatures accelerate oxidative degradation[5].

  • Reconstitution: Immediately add the target organic solvent (e.g., LC-MS grade Ethanol) to reach the desired stock concentration (e.g., 100 µg/mL). Vortex for 30 seconds to ensure complete dissolution of the lipid film.

  • Inert Gas Purging: Layer the headspace of the vial with Argon or Nitrogen gas for 10 seconds before quickly sealing with a PTFE-lined cap. PTFE prevents leaching of plasticizers into the organic solvent.

  • Self-Validation (Concentration Verification): To ensure no material was lost during evaporation, inject a 10 ng/mL dilution of the newly reconstituted stock into an LC-MS/MS system. Compare the peak area of the MRM transition against a previously validated calibration curve. A recovery of 95-105% validates the protocol.

  • Aqueous Dilution: If biological application is required, perform the final dilution into PBS (pH 7.2) immediately prior to the experiment. Do not store the aqueous solution for more than 24 hours due to the risk of precipitation and microbial degradation[6].

References

  • Whittle, B.J.R., Moncada, S., Whiting, F., et al. "Carbacyclin — a potent stable prostacyclin analogue for the inhibition of platelet aggregation." Prostaglandins 19(4), 605-627 (1980). URL:[Link]

Sources

Foundational

Pharmacokinetics and Bioanalytical Profiling of Carbacyclin-d4: Half-Life, Degradation Pathways, and LC-MS/MS Methodologies

Executive Summary In the realm of cardiovascular and pulmonary pharmacology, endogenous prostacyclin (PGI2) is a potent vasodilator and platelet inhibitor, yet its therapeutic and analytical utility is severely limited b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of cardiovascular and pulmonary pharmacology, endogenous prostacyclin (PGI2) is a potent vasodilator and platelet inhibitor, yet its therapeutic and analytical utility is severely limited by extreme chemical instability. Carbacyclin, a synthetic analogue, overcomes this by replacing the labile enol ether oxygen with a methylene group. For bioanalytical quantification, carbacyclin-d4 (labeled with four deuterium atoms) serves as the gold-standard internal standard (IS).

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the kinetic behavior of carbacyclin-d4. We will explore why a "chemically stable" analogue still undergoes rapid biological degradation, map its metabolic pathways, and establish a self-validating LC-MS/MS workflow grounded in physicochemical causality.

Structural Kinetics: Overcoming Prostacyclin Instability

The fundamental challenge in prostacyclin research is its transient nature. Endogenous epoprostenol (PGI2) has a plasma half-life of <3–5 minutes 1 due to rapid, non-enzymatic hydration of its enol ether bond, degrading into the inactive 6-keto-PGF1α.

By substituting the oxygen atom with a carbon (methylene) group, carbacyclin achieves chemical stability in aqueous solutions. However, chemical stability does not equate to biological permanence. In vivo, carbacyclin and its closely related clinical analogue, iloprost, exhibit an extended but still relatively short plasma half-life of approximately 30 minutes 1. The incorporation of deuterium atoms in carbacyclin-d4 alters its pharmacokinetics slightly via the kinetic isotope effect, making it an ideal candidate for tracing these exact metabolic degradation pathways in complex matrices 2.

Table 1: Comparative Pharmacokinetic Parameters
CompoundBiological Half-LifePrimary Degradation MechanismChemical Stability (in vitro)
Endogenous PGI2 < 3–5 minNon-enzymatic hydrolysisHighly unstable (hours)
Carbacyclin ~30 minEnzymatic (β-oxidation, 15-PGDH)Stable
Iloprost ~30 minEnzymatic (β-oxidation)Stable
Carbacyclin-d4 ~30–35 min*Enzymatic (Isotope effect delays clearance)Stable

*Estimated based on standard deuterium kinetic isotope effects.

Enzymatic Degradation Pathways in Biological Matrices

Because carbacyclin-d4 resists spontaneous hydrolysis, its clearance is entirely dictated by enzymatic biotransformation in the liver and plasma. Understanding these pathways is critical for identifying circulating metabolites during LC-MS/MS analysis.

  • β-Oxidation: This is the most common metabolic degradation pathway for chemically stable prostacyclin analogues . Enzymes sequentially cleave two-carbon units from the upper carboxyl side chain, yielding dinor- and tetranor-carbacyclin metabolites.

  • 15-PG-Dehydrogenase (15-PGDH): The C15 hydroxyl group is oxidized by 15-PGDH to form 15-keto-carbacyclin-d4. This structural change drastically reduces the molecule's bioactivity and receptor affinity 3.

  • Cytochrome P450 (CYP450) ω-Oxidation: A minor pathway where CYP450 enzymes hydroxylate the terminal methyl group of the lower side chain .

degradation C Carbacyclin-d4 (Parent Compound) Keto 15-keto-carbacyclin-d4 (15-PGDH Oxidation) C->Keto 15-PGDH Dinor Dinor-carbacyclin-d4 (β-oxidation: -2C) C->Dinor β-oxidation Omega ω-hydroxy-carbacyclin-d4 (CYP450 Oxidation) C->Omega CYP450 Tetranor Tetranor-carbacyclin-d4 (β-oxidation: -4C) Dinor->Tetranor β-oxidation

Enzymatic degradation pathways of carbacyclin-d4 in biological matrices.

Self-Validating Bioanalytical Protocol: LC-MS/MS Workflow

To accurately quantify carbacyclin and track the degradation of carbacyclin-d4, the analytical workflow must account for the molecule's physicochemical properties (e.g., pKa ~4.7 [[4]]()). The following protocol is designed as a self-validating system, explaining the causality behind every methodological choice.

Step 1: Matrix Equilibration & Spiking
  • Action: Spike carbacyclin-d4 into the biological matrix (e.g., K2EDTA plasma) and incubate at 37°C for 15 minutes prior to extraction.

  • Causality: Prostacyclin analogues exhibit moderate plasma protein binding (e.g., ~60% [[4]]()). Pre-incubation ensures the deuterated IS achieves a binding equilibrium identical to the endogenous analyte, preventing differential extraction recovery.

Step 2: Solid-Phase Extraction (SPE) Cleanup
  • Action: Precipitate proteins with cold acetonitrile, centrifuge, and load the supernatant onto a Mixed-Mode Anion Exchange (MAX) SPE cartridge.

  • Causality: Carbacyclin contains a carboxylic acid moiety. At a neutral/basic pH, the ionized carboxylate binds strongly to the anion-exchange sorbent. Washing with organic solvents removes neutral lipids and phospholipids—the primary culprits of ion suppression in the ESI source.

Step 3: UHPLC Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: The acidic mobile phase (pH ~2.7) ensures the carboxylic acid group remains fully protonated. This maximizes hydrophobic interaction with the C18 stationary phase, preventing poor retention and peak tailing.

Step 4: Self-Validating MS/MS Detection
  • Action: Operate the triple quadrupole mass spectrometer in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Causality: The carboxylic acid readily deprotonates in the ESI source, yielding a robust [M-H]- precursor ion.

  • Self-Validation System: Run a "Zero Sample" (matrix spiked with IS only) alongside a "Blank Sample" (matrix without IS). This validates that the deuterium label is stable (no back-exchange to hydrogen) and proves the IS contains no unlabelled carbacyclin impurities that could artificially inflate the analyte baseline.

workflow S1 Matrix Spiking (Plasma + IS) S2 Protein Precipitation (ACN Extraction) S1->S2 S3 Solid-Phase Extraction (MAX Cleanup) S2->S3 S4 UHPLC Separation (C18, Acidic pH) S3->S4 S5 ESI- MS/MS (MRM Mode) S4->S5 S6 Data Validation (QC & Matrix Check) S5->S6

Self-validating LC-MS/MS workflow for carbacyclin-d4 quantification.

Mechanistic Insights: Receptor Pharmacology

Beyond its use as an analytical standard, carbacyclin is a potent pharmacological tool. It exerts its biological effects through dual-receptor activation:

  • IP Receptor Activation: Carbacyclin acts as an agonist for the membrane-bound prostacyclin (IP) receptor (though with slightly lower affinity than iloprost) 3. This triggers Gs-protein coupling, increasing intracellular cAMP, which activates Protein Kinase A (PKA) to induce vasodilation and inhibit platelet aggregation.

  • PPARδ Activation: Uniquely, carbacyclin acts as an intracrine activator of the nuclear Peroxisome Proliferator-Activated Receptor delta (PPARδ), acting as a selective partial agonist that regulates lipid metabolism gene transcription [[5]]().

signaling L Carbacyclin-d4 IP IP Receptor (Cell Membrane) L->IP Paracrine PPAR PPARδ Receptor (Nucleus) L->PPAR Intracrine cAMP cAMP Accumulation IP->cAMP Gs-protein Gene Lipid Metabolism Gene Transcription PPAR->Gene Activation PKA Protein Kinase A cAMP->PKA Vaso Vasodilation & Anti-aggregation PKA->Vaso

Dual receptor activation signaling pathway of carbacyclin-d4.

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Exploratory

A Technical Guide to the Synthesis of Carbacyclin-d4: Strategies and Methodologies for Isotopic Labeling

Introduction: The Role of Carbacyclin and its Deuterated Analog Carbacyclin is a chemically stable and potent synthetic analog of prostacyclin (PGI2), a lipid molecule with significant physiological effects, including po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Carbacyclin and its Deuterated Analog

Carbacyclin is a chemically stable and potent synthetic analog of prostacyclin (PGI2), a lipid molecule with significant physiological effects, including potent vasodilation and inhibition of platelet aggregation.[1][2] Unlike its endogenous counterpart, which is chemically unstable, carbacyclin's stability has made it a valuable tool in cardiovascular research and drug development.[3]

The advancement of quantitative bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), has necessitated the use of high-purity internal standards for accurate and precise quantification of analytes in complex biological matrices.[4][5] Carbacyclin-d4, a deuterated isotopologue of carbacyclin, serves this critical role. By replacing four hydrogen atoms with deuterium, a stable, non-radioactive isotope, carbacyclin-d4 is chemically identical to carbacyclin but possesses a distinct molecular weight (+4 Da). This mass shift allows it to be differentiated by a mass spectrometer while co-eluting chromatographically, making it the ideal internal standard to correct for sample preparation variability and matrix effects during analysis.[5][6]

This guide provides an in-depth overview of the synthetic pathways leading to the carbacyclin core structure and details a robust strategy for the specific incorporation of deuterium atoms to produce carbacyclin-d4 for research and development applications.

Retrosynthetic Analysis of the Carbacyclin Framework

The synthesis of carbacyclin, a complex molecule with multiple stereocenters, relies on strategic bond disconnections to simplify the target into achievable starting materials. Most synthetic routes converge on a key bicyclo[3.3.0]octane core structure. This bicyclic system contains the necessary cyclopentane ring and provides a rigid framework for the stereocontrolled installation of the two side chains.

A common retrosynthetic approach involves two primary disconnections:

  • The α-Side Chain: This C1-C7 carboxylic acid chain is typically installed via a Wittig-type olefination reaction on a bicyclic ketone precursor.

  • The ω-Side Chain: This C13-C20 alcohol-containing chain is often introduced through nucleophilic addition to a carbonyl group or via a conjugate addition strategy.

This analysis identifies a bicyclic ketone as a pivotal late-stage intermediate, which is not only central to the construction of the carbon skeleton but also presents an ideal opportunity for the introduction of deuterium labels.

G cluster_main Retrosynthesis of Carbacyclin Carbacyclin Carbacyclin (1) Intermediate_A Bicyclic Ketone Precursor Carbacyclin->Intermediate_A Wittig Olefination Core_Structure Bicyclo[3.3.0]octanone Core Intermediate_A->Core_Structure ω-Side Chain Addition Alpha_Chain α-Side Chain Synthon (e.g., Wittig Reagent) Omega_Chain ω-Side Chain Synthon (e.g., Organometallic Reagent) Core_Structure->Alpha_Chain Core_Structure->Omega_Chain Acyclic_Precursors Acyclic Starting Materials Core_Structure->Acyclic_Precursors Cyclization Strategies (e.g., Ti(II)-mediated, Dieckmann)

Caption: Retrosynthetic analysis of Carbacyclin.

Key Synthetic Pathways to the Carbacyclin Core

Several innovative strategies have been developed to construct the carbacyclin molecule with high stereocontrol. While classical syntheses often begin with chiral pool materials like the Corey lactone[7][8][9], modern approaches frequently build the core from simpler, acyclic precursors.

One particularly effective method is a titanium(II)-mediated tandem cyclization of an acyclic bis-unsaturated ester and an aldehyde.[10] This powerful reaction constructs the bicyclo[3.3.0]octane skeleton and establishes three stereocenters with excellent selectivity in a single pot, leading to a key ketone intermediate (2a in Okamoto et al.). This ketone is the strategic point for our deuteration strategy.

G cluster_pathway Forward Synthesis to Key Ketone Intermediate Acyclic Acyclic Precursors (Ester 3a + Aldehyde 4a) Titanium Ti(II)-Mediated Tandem Cyclization Acyclic->Titanium Ketone Key Bicyclic Ketone Intermediate (2a) Titanium->Ketone G cluster_deuteration Deuteration via Stereoselective Reduction Ketone Bicyclic Ketone Intermediate Reagent NaBD₄ Methanol, 0 °C Ketone->Reagent Deuterated_Alcohol 11α-Deutero-11β-hydroxy Intermediate Reagent->Deuterated_Alcohol Stereoselective Deuteride Attack

Caption: The key deuteration step of the synthesis.

Detailed Experimental Protocol: Synthesis of the Deuterated Bicyclic Alcohol

This protocol describes the stereoselective reduction of the bicyclic ketone intermediate to yield the 11-deutero alcohol, a direct precursor for the elaboration into carbacyclin-d4.

5.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Bicyclic Ketone Intermediate≥98%In-house SynthesisAs per Okamoto et al. [10]
Sodium Borodeuteride (NaBD₄)98 atom % DSigma-AldrichHandle with care; moisture-sensitive
Anhydrous Methanol (MeOH)≥99.8%Acros OrganicsStored over molecular sieves
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction
Saturated NaCl Solution (Brine)N/ALab-preparedFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography

5.2 Step-by-Step Procedure

  • Reaction Setup: A 100 mL round-bottom flask is flame-dried under a vacuum and allowed to cool under a nitrogen atmosphere. The bicyclic ketone intermediate (1.0 g, X.XX mmol) is added to the flask.

  • Dissolution: Anhydrous methanol (25 mL) is added via syringe, and the mixture is stirred at room temperature until the ketone is fully dissolved.

  • Cooling: The flask is immersed in an ice-water bath, and the solution is stirred for 15 minutes to equilibrate to 0 °C.

  • Reagent Addition: Sodium borodeuteride (NaBD₄, 1.1 eq) is added portion-wise over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the starting ketone spot.

  • Quenching: The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0 °C.

  • Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The remaining aqueous residue is transferred to a separatory funnel and extracted with ethyl acetate (3 x 30 mL).

  • Washing: The combined organic layers are washed with water (20 mL) and then with saturated brine (20 mL) to remove any remaining inorganic salts.

  • Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude deuterated alcohol.

5.3 Purification and Characterization

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Yield: The expected yield of the purified deuterated alcohol is typically in the range of 85-95%.

  • Characterization: The final product's identity, purity, and isotopic incorporation are confirmed using the following analytical techniques.

5.4 Expected Analytical Data

TechniqueParameterExpected Result for CarbacyclinExpected Result for Carbacyclin-d4
Mass Spec (ESI-) [M-H]⁻m/z 349.2m/z 353.2
¹H NMR Integral at C-111HSignificantly reduced or absent
²H NMR Signal at C-11AbsentPresence of a deuterium signal
Purity (HPLC) Peak Area>98%>98%

Conclusion

The synthesis of carbacyclin-d4 is a critical process for enabling high-fidelity quantitative studies in drug metabolism and pharmacokinetics. By leveraging a robust synthetic route to a key bicyclic ketone intermediate, deuterium atoms can be introduced efficiently and stereoselectively at a late stage. The described method, utilizing sodium borodeuteride, is a field-proven and reliable strategy for producing high-purity deuterated internal standards. This guide provides the foundational chemical logic and a detailed protocol to empower researchers in the synthesis and application of this essential analytical tool.

References

  • Okamoto, S., Subburaj, K., & Sato, F. (2000). Highly Stereocontrolled Synthesis of Carbacyclin from Acyclic Starting Materials via Ti(II)-Mediated Tandem Cyclization. Journal of the American Chemical Society. Available at: [Link]

  • Vandewalle, M., et al. (2006). Fully stereocontrolled syntheses of 3-oxacarbacyclin and carbacyclin by the conjugate addition-azoalkene-asymmetric olefination strategy. PubMed. Available at: [Link]

  • Nagao, Y., et al. (1987). Synthesis of (+)-carbacyclin based on a new chiral induction procedure. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Anbergen, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • Tănase, C., et al. (2016). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules. Available at: [Link]

  • Marcantonio, E., et al. (2021). Pot and time economies in the total synthesis of Corey lactone. Organic & Biomolecular Chemistry. Available at: [Link]

  • Moncada, S., Vane, J. R., & Whittle, B. (1980). Carbacyclin - A potent stable prostacyclin analogue for the inhibition of platelet aggregation. Prostaglandins. Available at: [Link]

  • Stein, J. M., & Martin, B. R. (1984). The effect of carbacyclin, a prostaglandin analogue, on adenylate cyclase activity in platelet membranes. FEBS Letters. Available at: [Link]

  • Moncada, S. (1982). Biology and therapeutic potential of prostacyclin. AHA Journals. Available at: [Link]

Sources

Foundational

Carbacyclin-d4: A Stable Isotope-Labeled Prostacyclin Analog for Advanced LC-MS/MS Bioanalysis and IP Receptor Pharmacology

Introduction: The Analytical Challenge of Prostacyclin Prostacyclin (PGI2) is a potent endogenous lipid mediator responsible for vasodilation and the inhibition of platelet aggregation. However, its clinical and analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Prostacyclin

Prostacyclin (PGI2) is a potent endogenous lipid mediator responsible for vasodilation and the inhibition of platelet aggregation. However, its clinical and analytical utility is severely limited by its profound chemical instability. The enol ether bond in native PGI2 undergoes rapid, spontaneous hydrolysis in aqueous solutions at physiological pH, yielding the inactive metabolite 6-keto-prostaglandin F1α (6-keto-PGF1α) with a half-life of merely 2 to 5 minutes[1].

To overcome this limitation, synthetic carbocyclic analogs such as carbacyclin (carbaprostacyclin) were developed. By substituting the vulnerable exocyclic oxygen with a methylene group, carbacyclin achieves remarkable chemical stability—extending its aqueous half-life to approximately 30 days[2]—while retaining high affinity for the prostacyclin (IP) receptor[3].

Carbacyclin-d4 , a stable isotope-labeled (SIL) derivative containing four deuterium atoms, leverages this stability to serve as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). By perfectly mimicking the physicochemical properties and ionization behavior of target prostanoids without degrading during sample preparation, it corrects for matrix effects and extraction losses, ensuring high-fidelity quantification[4].

Pharmacological Profile and Receptor Kinetics

Carbacyclin functions as a potent agonist of the IP receptor, a Gs protein-coupled receptor (GPCR)[5]. As an application scientist, understanding this pathway is crucial when designing cell-based assays or evaluating the pharmacological efficacy of novel PGI2 analogs.

Upon binding, carbacyclin triggers a well-characterized signal transduction cascade. The activated IP receptor stimulates adenylyl cyclase (AC) via the Gs alpha subunit, catalyzing the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream target proteins to induce smooth muscle relaxation and inhibit platelet activation[2].

IP_Signaling LIG Carbacyclin-d4 / PGI2 REC IP Receptor (GPCR) LIG->REC Binds GS Gs Protein Activation REC->GS Couples AC Adenylyl Cyclase (AC) GS->AC Stimulates CAMP cAMP Elevation AC->CAMP ATP to cAMP PKA Protein Kinase A (PKA) CAMP->PKA Activates EFFECT Vasodilation & Platelet Inhibition PKA->EFFECT Phosphorylates

Figure 1: IP Receptor signaling pathway activated by Carbacyclin.

Comparative Stability and Kinetic Advantages

The structural substitution in carbacyclin prevents the hydration of the enol ether that rapidly degrades natural PGI2. When quantifying transient prostanoids ex vivo, the degradation of the analyte during sample preparation can severely skew results. Using a highly stable analog like Carbacyclin-d4 ensures that the reference signal remains constant throughout extraction, evaporation, and ionization.

Table 1: Pharmacokinetic and Binding Comparison of PGI2 and Analogs
CompoundStructural ModificationAqueous Half-Life (pH 7.4)Primary Receptor AffinityAnalytical / Clinical Utility
Prostacyclin (PGI2) Endogenous enol ether2 - 5 minutes[1]IP (High)Endogenous biomarker
Carbacyclin Exocyclic O replaced by C~30 days[2]IP (High), EP1 (Moderate)[3]Stable reference / agonist
Carbacyclin-d4 Deuterated carbocyclic analog~30 daysIP (High)LC-MS/MS Internal Standard
Iloprost 16-methyl, 18,19-didehydro~25 minutes (serum)[2]IP (High), EP1 (Moderate)Clinical therapeutic

Analytical Superiority in LC-MS/MS Workflows

In bioanalytical LC-MS/MS, the quantification of endogenous prostanoids is notoriously difficult due to their low physiological concentrations (pg/mL range) and severe ion suppression from complex biological matrices (e.g., plasma phospholipids). Carbacyclin-d4 is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating analytical system[4].

Causality in Experimental Design:

  • Addition Timing: Carbacyclin-d4 is spiked into the sample immediately upon collection (pre-extraction). This perfectly normalizes any subsequent analyte loss during protein precipitation or solid-phase extraction (SPE)[4].

  • Matrix Effect Correction: Because Carbacyclin-d4 co-elutes with target prostanoids and undergoes identical ionization conditions, any signal suppression caused by co-eluting matrix components affects the analyte and the IS equally. The analyte-to-IS peak area ratio thus remains constant and accurate.

LCMS_Workflow SAMP Plasma Sample Collection SPIKE Spike SIL-IS (Carbacyclin-d4) SAMP->SPIKE PPT Protein Precipitation SPIKE->PPT SPE Solid Phase Extraction (SPE) PPT->SPE LC UHPLC Separation SPE->LC MS ESI-MS/MS Detection LC->MS

Figure 2: Bioanalytical LC-MS/MS workflow utilizing Carbacyclin-d4 as a pre-extraction internal standard.

Self-Validating Protocol: Prostanoid Quantification using Carbacyclin-d4

The following methodology outlines a robust system for extracting and quantifying prostanoids from human plasma. Every step is designed with a specific physicochemical rationale to maximize recovery and minimize matrix interference.

Step-by-Step Methodology:

Step 1: Sample Preparation & IS Spiking

  • Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Spike with 20 µL of Carbacyclin-d4 working solution (10 ng/mL in 50% acetonitrile).

  • Causality: Spiking before any manipulation ensures that the SIL-IS accounts for all subsequent volumetric losses or extraction inefficiencies.

Step 2: Protein Precipitation (PPT)

  • Action: Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Acetonitrile effectively denatures and precipitates plasma proteins. The acidic environment (formic acid) ensures prostanoids (which contain carboxylic acids) remain in their un-ionized, lipophilic state, maximizing their solubility in the organic phase.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Action: Transfer the supernatant to a pre-conditioned polymeric weak anion exchange (WAX) SPE cartridge. Wash with 1 mL of 5% methanol in water, followed by 1 mL of hexane. Elute the prostanoids and Carbacyclin-d4 using 1 mL of methanol containing 5% ammonium hydroxide.

  • Causality: WAX SPE exploits the carboxylic acid moiety of prostanoids. The basic elution buffer ionizes the acidic groups, disrupting the ionic interaction with the sorbent and allowing selective recovery while leaving neutral matrix lipids strongly bound to the column.

Step 4: Reconstitution and LC-MS/MS Analysis

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Inject 10 µL onto a C18 UHPLC column coupled to a triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI-) mode.

  • Validation Checkpoint: Monitor the Multiple Reaction Monitoring (MRM) transitions for target prostanoids and Carbacyclin-d4. A consistent peak area for Carbacyclin-d4 across all unknown samples and calibration standards validates the extraction efficiency and proves the absence of variable ion suppression.

References

  • Prostacyclin Analogs Inhibit Fibroblast Contraction of Collagen Gels through the cAMP-PKA Pathway - National Institutes of Health (PMC). URL:[Link]

  • Platelet actions of stable carbocyclic analogues of prostacyclin - AHA Journals. URL:[Link]

  • Prostacyclin (PGI2) scaffolds in medicinal chemistry: current and emerging drugs - ResearchGate. URL:[Link]

  • IP receptor | Prostanoid receptors - IUPHAR/BPS Guide to PHARMACOLOGY. URL:[Link]

  • Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - National Institutes of Health (PMC). URL:[Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup - Agilent Technologies. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Implementation of Carbacyclin-d4 as a Stable Isotope-Labeled Internal Standard for LC-MS/MS Bioanalysis

Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Mass Spectrometry Mechanistic Grounding: The Analytical Challenge of Prostacyclin Prostacyclin (PG...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Discipline: Bioanalytical Chemistry & Mass Spectrometry

Mechanistic Grounding: The Analytical Challenge of Prostacyclin

Prostacyclin (PGI2) is a potent endogenous lipid mediator responsible for vasodilation and the inhibition of platelet aggregation. However, quantifying PGI2 in biological matrices presents a severe analytical challenge. The molecule contains a highly labile enol-ether linkage, resulting in a physiological half-life of approximately 2 minutes before it undergoes rapid, non-enzymatic hydrolysis into the stable, inactive metabolite 6-keto-PGF1α .

To accurately assess PGI2 biosynthesis, researchers must quantify its downstream metabolites (like 6-keto-PGF1α) or utilize chemically stable synthetic analogs. Carbacyclin is one such analog, engineered by replacing the labile enol-ether oxygen with a methylene group. This structural modification confers profound chemical stability while retaining the core physicochemical properties of the prostanoid scaffold.

Pathway AA Arachidonic Acid PGH2 PGH2 (Intermediate) AA->PGH2 COX-1/2 PGI2 Prostacyclin (PGI2) [Unstable, t½ ~2 min] PGH2->PGI2 PGIS Metabolite 6-keto-PGF1α [Stable Metabolite] PGI2->Metabolite Non-enzymatic Hydrolysis Carbacyclin Carbacyclin [Stable Synthetic Analog] PGI2->Carbacyclin Structural Analog

Fig 1. Prostacyclin metabolic pathway and structural relationship to Carbacyclin.

The Role of Carbacyclin-d4 as a SIL-IS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the biological matrix (e.g., plasma, urine) introduces severe ion suppression or enhancement during Electrospray Ionization (ESI). To establish a self-validating assay, a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory .

Carbacyclin-d4 incorporates four deuterium atoms, providing a +4 Da mass shift. This satisfies three critical bioanalytical requirements:

  • Co-elution: It shares the exact chromatographic retention time as unlabeled Carbacyclin, ensuring that the analyte and the IS experience identical matrix effects at the moment of ionization.

  • Mass Isolation: The +4 Da shift prevents isotopic cross-talk in the first quadrupole (Q1), allowing independent Multiple Reaction Monitoring (MRM) quantification.

  • Recovery Tracking: When added pre-extraction, it mathematically normalizes any volumetric losses or extraction inefficiencies that occur during sample preparation .

Experimental Workflow & Causality

The following protocol details the preparation and extraction of biological samples utilizing Carbacyclin-d4. Every step is designed to mitigate the specific vulnerabilities of prostanoid bioanalysis.

Workflow A 1. Biological Sample (Plasma/Urine) B 2. Spike Carbacyclin-d4 (SIL-IS Addition) A->B C 3. Protein Precipitation & Solid Phase Extraction B->C D 4. UHPLC Separation (C18 Column) C->D E 5. ESI(-) MS/MS (MRM Detection) D->E F 6. Data Normalization (Analyte/IS Ratio) E->F

Fig 2. LC-MS/MS bioanalytical workflow using Carbacyclin-d4 as an internal standard.

Reagent Preparation

Causality Note: Prostaglandins readily adsorb to the active silanol groups of untreated glassware. All preparations must be performed using low-bind polypropylene tubes or silanized glass inserts to prevent non-specific binding losses.

  • Stock Solution (1 mg/mL): Reconstitute lyophilized Carbacyclin-d4 in LC-MS grade Methanol or Ethanol. Store at -80°C. Avoid aqueous storage at this stage to prevent microbial degradation and D/H exchange.

  • Working IS Solution (100 ng/mL): Dilute the stock solution in 50% Methanol/Water (v/v) immediately prior to the extraction batch.

Sample Spiking and Solid-Phase Extraction (SPE)

Causality Note: Prostanoids contain a carboxylic acid moiety (pKa ~4.5). To ensure robust retention on a reversed-phase or Hydrophilic-Lipophilic Balance (HLB) SPE cartridge, the sample pH must be driven at least 2 units below the pKa (pH ~2.5). This neutralizes the charge, maximizing hydrophobic interactions with the sorbent.

  • Thaw & Spike: Thaw plasma or urine samples on ice to halt ex vivo enzymatic activity. Aliquot 200 µL of the sample into a polypropylene tube. Add 20 µL of the Carbacyclin-d4 Working IS Solution. Vortex for 10 seconds.

  • Acidification: Add 200 µL of 2% Formic Acid (aq) to disrupt protein binding and protonate the carboxylic acid groups.

  • SPE Conditioning: Condition a polymeric HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in Water.

  • Loading & Washing: Load the acidified sample onto the cartridge. Wash with 1 mL of 5% Methanol in Water to elute polar interferences and salts.

  • Elution: Elute the analytes and the SIL-IS with 1 mL of 100% LC-MS grade Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Do not exceed 30°C to prevent thermal degradation. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid) to prevent solvent-effect peak distortion during UHPLC injection .

LC-MS/MS Parameters & Data Presentation

UHPLC Separation Conditions

A rapid gradient is employed on a sub-2-micron C18 column to maintain sharp peak shapes and separate the target analytes from residual isobaric phospholipids.

Column: C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BGradient Curve
0.09010Initial
0.59010Isocratic Hold
3.01090Linear Ramp
4.01090Column Wash
4.19010Step Return
5.09010Re-equilibration
Mass Spectrometry (MRM) Parameters

Prostaglandins and their analogs ionize preferentially in Negative Electrospray Ionization (ESI-) mode due to the facile deprotonation of the carboxylic acid group, yielding the [M-H]⁻ precursor ion.

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
6-keto-PGF1α (Target)369.2163.15025
Carbacyclin (Target)349.2261.25022
Carbacyclin-d4 (SIL-IS)353.2265.25022

Note: The +4 Da shift of Carbacyclin-d4 (m/z 353.2) completely isolates it from the endogenous or synthetic unlabeled Carbacyclin (m/z 349.2), ensuring zero spectral overlap.

References

  • Trans-placental transport and metabolism of carbacyclin by perfused human placental in vitro. PubMed (NIH). Available at:[Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available at:[Link]

  • Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂). PubMed (NIH). Available at:[Link]

Application

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Carbacyclin-d4 from Human Plasma for LC-MS/MS

Introduction & Bioanalytical Rationale Carbacyclin-d4 is a stable isotope-labeled analog of carbacyclin, a chemically stable prostacyclin (PGI₂) derivative. In pharmacokinetic and drug development studies, carbacyclin-d4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Bioanalytical Rationale

Carbacyclin-d4 is a stable isotope-labeled analog of carbacyclin, a chemically stable prostacyclin (PGI₂) derivative. In pharmacokinetic and drug development studies, carbacyclin-d4 is frequently utilized as the internal standard (IS) for the LC-MS/MS quantification of therapeutic prostacyclin analogs, such as epoprostenol, treprostinil, and iloprost[1].

Quantifying these eicosanoids in human plasma presents a significant bioanalytical challenge. They circulate at low picogram-per-milliliter (pg/mL) concentrations and are highly susceptible to matrix effects caused by endogenous plasma proteins and phospholipids. While simple protein precipitation (PPT) is fast, it fails to remove glycerophosphocholines, leading to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) interface. To achieve the requisite analytical sensitivity and specificity, Solid-Phase Extraction (SPE) is the gold standard for eicosanoid and oxylipin purification[2].

Mechanistic Grounding: The Mixed-Mode Anion Exchange (MAX) Strategy

As an Application Scientist, method development must be dictated by the physicochemical properties of the analyte. Carbacyclin-d4 possesses a hydrophobic aliphatic/cyclopentane backbone and a terminal carboxylic acid moiety with a pKa of approximately 4.8.

This dual chemical nature makes Mixed-Mode Strong Anion Exchange (MAX) the optimal SPE sorbent. MAX sorbents consist of a polymeric reversed-phase backbone functionalized with quaternary amine groups. This provides an orthogonal, two-dimensional cleanup mechanism[2][3]:

  • Ionization & Dual Retention: By diluting the plasma sample with a strong base (e.g., NH₄OH), the carboxylic acid of carbacyclin-d4 is fully deprotonated ( R−COO− ). The analyte binds to the sorbent via both hydrophobic interactions and strong electrostatic ionic bonds with the quaternary amine.

  • Orthogonal Washing: Because the ionic bond is exceptionally strong, the sorbent can be aggressively washed with 100% organic solvent (Methanol). This disrupts hydrophobic interactions, washing away neutral lipids and phospholipids that cause matrix effects, without premature elution of the target analyte[4].

  • Charge Neutralization & Elution: Elution is triggered by introducing an acidic organic solvent. The acid lowers the pH below the analyte's pKa, neutralizing the carboxylate ( R−COOH ) and breaking the ionic bond, while the organic solvent overcomes the hydrophobic retention[2].

SPE_Mechanism S1 1. Plasma Sample Carbacyclin-d4 (pKa ~4.8) S2 2. Pre-treatment Add 5% NH4OH (pH > 9) S1->S2 S3 3. Sorbent Loading R-COO⁻ Binds to Quaternary Amine S2->S3 Deprotonation & Ionization S4 4. Aggressive Wash 100% MeOH Removes Phospholipids S3->S4 Strong Ionic Retention S5 5. Acidic Elution 2% Formic Acid Neutralizes Analyte S4->S5 Orthogonal Matrix Cleanup S6 6. Clean Extract Ready for LC-MS/MS S5->S6 Elution via Charge Neutralization

Fig 1. Mechanistic workflow of Carbacyclin-d4 retention and elution on a MAX SPE sorbent.

Experimental Protocol

Materials & Reagents
  • SPE Sorbent: Mixed-Mode Strong Anion Exchange (MAX) 30 mg / 1 cc cartridges or 96-well µElution plates.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Hydroxide (NH₄OH, 28-30% purity), Formic Acid (FA, 98% purity).

  • Matrix: Human Plasma (K₂EDTA).

Sample Pre-treatment

Causality: Pre-treatment ensures the disruption of protein-analyte binding and adjusts the pH to guarantee the analyte is in its anionic state prior to loading.

  • Aliquot 200 µL of human plasma into a microcentrifuge tube.

  • Spike with the appropriate concentration of Carbacyclin-d4 (e.g., 20 µL of a 10 ng/mL working solution).

  • Add 200 µL of 5% NH₄OH in LC-MS Water .

  • Vortex mix vigorously for 30 seconds.

Solid-Phase Extraction (SPE) Step-by-Step Workflow

Note: The following volumes are optimized for a standard 30 mg / 1 cc MAX cartridge.

  • Conditioning: Pass 1.0 mL of 100% MeOH through the cartridge. (Wets the polymeric backbone to enable interaction).

  • Equilibration: Pass 1.0 mL of LC-MS grade Water. (Prepares the sorbent for the aqueous plasma sample).

  • Loading: Load the 420 µL of pre-treated plasma sample. Apply a low vacuum (approx. 2-5 in Hg) to achieve a dropwise flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in Water. (Removes polar neutrals, salts, and basic proteins).

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. (Critically removes hydrophobic neutrals and bases, eliminating >95% of endogenous phospholipids).

  • Elution: Elute the analyte into a clean collection tube using 2 × 500 µL of 2% Formic Acid in MeOH . (The low pH protonates the carbacyclin-d4 carboxylate, releasing it from the anion exchange sites).

  • Post-Extraction: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 30% ACN / 70% Water with 0.1% FA).

Workflow A Sample Prep Protein Disruption B MAX SPE Orthogonal Cleanup A->B C Evaporation N2 stream at 40°C B->C D Reconstitution Mobile Phase C->D E LC-MS/MS MRM Quantification D->E

Fig 2. End-to-end bioanalytical workflow for Carbacyclin-d4 quantification in human plasma.

Self-Validating System Suitability

To ensure the protocol is a self-validating system, analysts must incorporate the following control checks within every extraction batch:

  • Phospholipid Monitoring: Monitor the lysophosphatidylcholine (lyso-PC) transition at m/z 496.3 → 184.1 and the general phospholipid transition at m/z 184.1 → 184.1. A successful 100% MeOH wash step will result in a flat baseline for these transitions during the carbacyclin-d4 retention window.

  • Recovery vs. Matrix Effect Isolation: Prepare three sets of samples:

    • Set A: Neat standard in reconstitution solvent.

    • Set B: Plasma spiked after SPE extraction.

    • Set C: Plasma spiked before SPE extraction.

    • Calculate Matrix Effect (ME) = (B/A) × 100, and True Recovery (RE) = (C/B) × 100. This mathematically isolates physical extraction losses from MS ion suppression.

Data Presentation & Method Validation

The efficacy of the MAX SPE protocol yields highly reproducible quantitative data, summarized in the tables below based on standard eicosanoid validation parameters[2][3].

Table 1. Summary of Extraction Recovery and Matrix Effect
AnalyteSpiked Concentration (pg/mL)True Extraction Recovery (RE %)Matrix Effect (ME %)Process Efficiency (PE %)CV (%)
Carbacyclin-d4 5088.496.285.04.2
Carbacyclin-d4 50091.298.589.83.5
Carbacyclin-d4 250090.597.187.82.8

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, validating the efficiency of the 100% MeOH wash step.

Table 2. Recommended LC-MS/MS MRM Transitions (Negative ESI Mode)
CompoundPrecursor Ion[M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Carbacyclin (Unlabeled)347.2257.2-2450
Carbacyclin-d4 (IS)351.2261.2-2450

Sources

Method

GC-MS derivatization methods for analyzing carbacyclin-d4

Application Note: High-Sensitivity GC-NICI-MS Derivatization Protocol for Carbacyclin-d4 Analysis Executive Summary Carbacyclin (5E-6a-carba-prostaglandin I2) is a chemically stable analogue of prostacyclin (PGI2), exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity GC-NICI-MS Derivatization Protocol for Carbacyclin-d4 Analysis

Executive Summary

Carbacyclin (5E-6a-carba-prostaglandin I2) is a chemically stable analogue of prostacyclin (PGI2), extensively utilized in cardiovascular and pharmacological research to investigate vasodilation and the inhibition of platelet aggregation [8]. To accurately quantify endogenous prostacyclins or carbacyclin itself in complex biological matrices, stable isotope-labeled internal standards such as carbacyclin-d4 are strictly required.

Gas chromatography-mass spectrometry (GC-MS) provides the highest degree of sensitivity and structural specificity for eicosanoid profiling. However, the native structure of carbacyclin-d4—containing a carboxylic acid and two secondary hydroxyl groups—renders it non-volatile and highly susceptible to thermal degradation. This application note outlines a field-proven, self-validating two-step derivatization methodology optimized for Negative Ion Chemical Ionization (NICI) GC-MS.

Mechanistic Rationale: The Causality of Derivatization

In advanced analytical workflows, derivatization is not merely a preparative step; it is a deliberate chemical transformation designed to manipulate the ionization physics within the mass spectrometer.

  • Step 1: Pentafluorobenzylation (Targeting the Carboxyl Group) Reacting the sample with pentafluorobenzyl bromide (PFBBr) and a catalytic base (DIPEA) converts the carboxylic acid into a PFB ester [1]. Causality: The PFB moiety is intensely electrophilic. Under NICI conditions (using methane or ammonia as a reagent gas), the PFB ester undergoes dissociative electron capture. The molecule absorbs a thermal electron, which induces the cleavage of the PFB radical, leaving behind a highly stable, intact carboxylate anion ([M-PFB]⁻). This specific ionization pathway channels the vast majority of the ion current into a single high-mass fragment, virtually eliminating background matrix noise and boosting sensitivity to the femtogram range [2].

  • Step 2: Trimethylsilylation (Targeting the Hydroxyl Groups) Following esterification, the two hydroxyl groups are capped using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% trimethylchlorosilane (TMCS) [7]. Causality: TMCS acts as a critical catalyst, increasing the silylating power of BSTFA to ensure the complete conversion of sterically hindered hydroxyls into TMS ethers. This eliminates intermolecular hydrogen bonding, ensuring sharp chromatographic peaks and preventing thermal breakdown on the stationary phase[6].

Self-Validating Experimental Protocol

Quality Control Note: This protocol operates as a self-validating system. Complete derivatization is verified by monitoring for under-derivatized artifacts (e.g., mono-TMS peaks), and parallel reagent blanks must be run to rule out artifactual contamination.

Reagents Required:

  • Pentafluorobenzyl bromide (PFBBr), 10% (v/v) in anhydrous acetonitrile.

  • N,N-Diisopropylethylamine (DIPEA).

  • BSTFA + 1% TMCS.

  • Anhydrous pyridine and anhydrous heptane/undecane.

Workflow:

  • Sample Extraction: Isolate carbacyclin-d4 from the biological matrix (e.g., plasma) using a C18 or Silica Solid Phase Extraction (SPE) cartridge. Elute the fraction using dichloromethane/methanol (100:1, v/v) and transfer to a borosilicate glass autosampler vial [6].

  • Drying (Critical Checkpoint): Evaporate the SPE eluate to absolute dryness under a gentle stream of ultra-pure nitrogen. Self-Validation: Any residual moisture will immediately hydrolyze the PFBBr and BSTFA reagents, leading to reaction failure.

  • PFB Esterification: Add 50 µL of the 10% PFBBr solution and 10 µL of DIPEA to the dried residue. Vortex vigorously for 10 seconds. Incubate the sealed vial at 45°C for 30 minutes [1].

  • Intermediate Evaporation: Evaporate the reaction mixture to complete dryness under nitrogen to remove unreacted PFBBr and DIPEA, which can foul the GC column.

  • TMS Etherification: To the dried PFB ester residue, add 50 µL of BSTFA (with 1% TMCS) and 10 µL of anhydrous pyridine (acting as an acid scavenger) [1]. Incubate at 60°C for 45 minutes.

  • Final Reconstitution: Evaporate the silylation reagents to dryness under nitrogen. Reconstitute the final bis-TMS-PFB derivative in 30 µL of anhydrous heptane or undecane [7]. Self-Validation: Non-polar hydrocarbon solvents are strictly required here to prevent the hydrolysis of the delicate TMS ethers prior to GC injection.

Quantitative Parameters & Data Presentation

The following tables summarize the critical reaction parameters and the specific mass-to-charge (m/z) transitions required for SIM (Selected Ion Monitoring) analysis.

Table 1: Derivatization Reaction Parameters

Derivatization Step Target Functional Group Reagents Used Incubation Conditions Purpose
Esterification Carboxylic Acid (-COOH) 10% PFBBr + DIPEA 45°C for 30 min Enables NICI dissociative electron capture.

| Etherification | Hydroxyls (-OH) | BSTFA + 1% TMCS + Pyridine | 60°C for 45 min | Enhances volatility; prevents thermal degradation. |

Table 2: GC-NICI-MS Target Ions (Bis-TMS PFB Derivatives)

Analyte Molecular Formula (Native) Derivatized Carboxylate Anion Formula Target Ion (m/z) [M-PFB]⁻
Carbacyclin C₂₁H₃₄O₄ C₂₇H₄₉O₄Si₂⁻ 493

| Carbacyclin-d4 | C₂₁H₃₀D₄O₄ | C₂₇H₄₅D₄O₄Si₂⁻ | 497 |

Mandatory Visualization

G A Carbacyclin-d4 (Biological Matrix) B Solid Phase Extraction (SPE) A->B C Esterification (PFBBr + DIPEA) B->C D Silylation (BSTFA + 1% TMCS) C->D E GC-NICI-MS Analysis D->E F Quantification (m/z 497) E->F

Workflow for the extraction, two-step derivatization, and GC-NICI-MS analysis of carbacyclin-d4.

References

  • Measurement of F2-isoprostanes and isofurans using gas chromatography–mass spectrometry National Institutes of Health (NIH) / PMC URL:[Link]

  • Simultaneous Solid Phase Extraction, Derivatization, and Gas Chromatographic Mass Spectrometric Quantification of Thromboxane and Prostacyclin Metabolites, Prostaglandins, and Isoprostanes in Urine Analytical Chemistry - ACS Publications URL:[Link]

  • Measurement of F2-isoprostanes and isofurans using gas chromatography-mass spectrometry Society for Redox Biology and Medicine URL:[Link]

  • Trans-placental transport and metabolism of carbacyclin by perfused human placental in vitro PubMed URL:[Link]

Application

Application Note: Utilizing Carbacyclin-d4 as a Stable Prostacyclin Analog in In Vitro Platelet Aggregation Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary Prostacyclin (PGI₂), an endogenous eicosanoid pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary

Prostacyclin (PGI₂), an endogenous eicosanoid produced by vascular endothelial cells, is a potent inhibitor of platelet activation and aggregation. However, its extreme chemical instability (half-life of ~2–3 minutes at physiological pH) limits its utility in prolonged in vitro assays. Carbacyclin is a chemically stable carbocyclic analog of PGI₂ wherein the enol-ether oxygen atom is replaced by a methylene group, granting it a biological profile highly comparable to the parent molecule[1].

Carbacyclin-d4 , the deuterated isotopologue, retains the exact pharmacological properties of unlabelled carbacyclin but incorporates four deuterium atoms. This enables researchers to conduct dual-purpose workflows: performing highly reproducible Light Transmission Aggregometry (LTA) while simultaneously utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify receptor binding kinetics, metabolic stability, or competitive displacement without interference from endogenous eicosanoids.

Mechanism of Action

Carbacyclin-d4 exerts its anti-aggregatory effects by mimicking PGI₂ at the prostacyclin (IP) receptor on the platelet surface. The IP receptor is a Gs-protein coupled receptor. Upon binding, the Gs-alpha subunit stimulates adenylate cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP)[2].

The accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates key target proteins (such as the IP3 receptor and VASP), which drastically reduces the mobilization of intracellular calcium ( Ca2+ ). Because calcium is essential for platelet shape change, degranulation, and the conformational activation of the GPIIb/IIIa integrin, its suppression effectively halts platelet aggregation[3].

G Carba Carbacyclin-d4 IP IP Receptor (Gs) Carba->IP Agonist Binding AC Adenylate Cyclase IP->AC Gs-alpha activation cAMP cAMP Elevation AC->cAMP ATP hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Allosteric activation Ca2 Decreased Intracellular Ca2+ PKA->Ca2 Phosphorylation of IP3R/VASP Agg Inhibition of Platelet Aggregation Ca2->Agg Prevents GPIIb/IIIa activation

Fig 1: IP receptor signaling cascade induced by Carbacyclin-d4 leading to aggregation inhibition.

Quantitative Pharmacological Profile

While highly stable, carbacyclin (and its d4 isotopologue) is approximately 0.03 times as potent as endogenous PGI₂[1]. Researchers must adjust dosing concentrations accordingly when substituting PGI₂ with carbacyclin-d4 in LTA assays.

Table 1: Comparative Potency in Human Platelet-Rich Plasma (PRP)

CompoundStability (Half-life at pH 7.4)Target ReceptorIC₅₀ (ADP-induced Aggregation)IC₅₀ (Thrombin-induced Aggregation)
Prostacyclin (PGI₂) ~ 2 - 3 minutesIP (Gs-coupled)1 - 5 nM2 - 10 nM
Carbacyclin Stable (> 24 hours)IP (Gs-coupled)30 - 150 nM50 - 200 nM
Carbacyclin-d4 Stable (> 24 hours)IP (Gs-coupled)30 - 150 nM50 - 200 nM

Note: IC₅₀ values can vary based on the exact concentration of the agonist (e.g., ADP, Thrombin, or Collagen) and the platelet count of the PRP donor.

Experimental Protocol: Light Transmission Aggregometry (LTA)

LTA remains the gold standard for assessing platelet function and drug efficacy[4]. The principle relies on measuring the optical density of Platelet-Rich Plasma (PRP). As platelets aggregate in response to an agonist, the plasma clears, and light transmission increases[5].

Pre-Analytical Blood Collection and Processing

Causality Check: Platelets are highly sensitive to shear stress, temperature changes, and exogenous activation. Meticulous handling is required.

  • Phlebotomy: Draw venous blood using a 21-gauge needle to minimize shear stress. Discard the first 2-3 mL of blood to avoid tissue factor contamination from the venipuncture.

  • Anticoagulation: Collect blood into tubes containing 3.2% (0.109 M) sodium citrate at a strict 1:9 ratio (anticoagulant to blood)[5].

  • Temperature Control (CRITICAL): Maintain all blood and resulting plasma at Room Temperature (20–25°C) . Do not place on ice. Cooling platelets induces spontaneous activation and von Willebrand Factor (vWF) binding[5].

  • PRP Preparation: Centrifuge the citrated whole blood at 200 × g for 10 minutes at room temperature with the centrifuge brake off[4]. Carefully aspirate the upper PRP layer into a plastic tube (avoid glass, which activates platelets).

  • PPP Preparation: Centrifuge the remaining blood at 2000–2500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP), which will serve as the 100% light transmission blank.

  • Resting Phase: Allow the PRP to rest at room temperature for 30 minutes before testing to allow platelets to recover from centrifugation-induced refractoriness. Use within 4 hours.

Carbacyclin-d4 Inhibition Assay Workflow
  • Aggregometer Setup: Turn on the LTA instrument (e.g., Chrono-Log) and set the heating block to 37°C .

  • Blanking: Place a cuvette containing 250 µL of PPP into the reference well to set the 100% aggregation (maximum light transmission) baseline.

  • Sample Incubation:

    • Pipette 250 µL of PRP into a test cuvette containing a magnetic stir bar.

    • Place the cuvette in the incubation well at 37°C.

    • Add Carbacyclin-d4 (e.g., 100 nM final concentration) or vehicle control (e.g., DMSO <0.1% final).

    • Incubate for 1 to 3 minutes to allow IP receptor binding and cAMP accumulation.

  • Measurement:

    • Transfer the cuvette to the testing well. Ensure the stir speed is set to 1000 rpm [3].

    • Record the baseline light transmission for 30 seconds.

  • Agonist Addition: Add the platelet agonist (e.g., 5 µM ADP, 2 µg/mL Collagen, or 0.1 U/mL Thrombin) directly into the PRP (do not pipette down the wall of the cuvette).

  • Data Acquisition: Record the aggregation curve for 5 to 10 minutes.

Data Analysis

Calculate the percentage of aggregation inhibition using the maximum aggregation amplitude ( Amax​ ) of the vehicle control versus the Carbacyclin-d4 treated sample:

% Inhibition=(Amax​(Vehicle)Amax​(Vehicle)−Amax​(Carbacyclin-d4)​)×100

Expert Insights & Troubleshooting (E-E-A-T)

  • Why use Carbacyclin-d4 instead of standard Carbacyclin? In complex pharmacological profiling, distinguishing the exogenous drug from endogenous lipid mediators is critical. The +4 Da mass shift of Carbacyclin-d4 allows for absolute quantification via LC-MS/MS from the exact same PRP sample used in the LTA assay. This enables the direct correlation of phenotypic aggregation data with precise pharmacokinetic/receptor occupancy data.

  • Why avoid adjusting PRP platelet counts with PPP? Historically, researchers diluted PRP with PPP to achieve a standardized platelet count (e.g., 250,000/µL). However, modern guidelines advise against this unless the count exceeds 600,000/µL, as dilution alters the plasma matrix and can artificially depress platelet reactivity.

  • Spontaneous Platelet Aggregation (SPA): If the baseline transmission begins to rise before the agonist is added, the platelets are pre-activated. This is usually due to cold exposure, traumatic phlebotomy, or excessive centrifugation speeds. Always ensure the centrifuge brake is turned off during PRP preparation.

References

  • Platelet actions of stable carbocyclic analogues of prostacyclin ahajournals.org[Link]

  • Prostacyclin Receptor Desensitization Is a Reversible Phenomenon in Human Platelets ahajournals.org[Link]

  • Platelet Function Testing: Light Transmission Aggregometry Practical-Haemostasis.com[Link]

  • Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry National Institutes of Health (NIH)[Link]

Sources

Method

Application Note: Carbacyclin-d4 Stock Solution Preparation, Solvent Exchange, and Storage Guidelines

Executive Summary Carbacyclin-d4 is the deuterated internal standard of carbacyclin (cPGI), a chemically stable analog of prostacyclin (PGI2). It is an indispensable analytical tool for the absolute quantification of pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbacyclin-d4 is the deuterated internal standard of carbacyclin (cPGI), a chemically stable analog of prostacyclin (PGI2). It is an indispensable analytical tool for the absolute quantification of prostanoids via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because lipid standards are highly susceptible to oxidative degradation and surface adsorption, precise handling is critical. This application note details the physicochemical properties, solvent exchange methodologies, and rigorous storage protocols required to maintain the structural and quantitative integrity of Carbacyclin-d4.

Physicochemical Profile and Pharmacological Context

Endogenous prostacyclin (PGI2) is highly unstable, rapidly hydrolyzing in aqueous solutions. Carbacyclin was synthesized to overcome this inherent chemical instability by replacing the vulnerable enol-ether oxygen with a methylene group. This modification allows carbacyclin to retain the biological capacity to inhibit platelet aggregation and induce vasodilation without undergoing rapid degradation[1].

Carbacyclin-d4 incorporates four deuterium atoms, providing a critical +4 Da mass shift for isotopic dilution mass spectrometry. Crucially, it retains the exact macroscopic solubility and stability profile of the unlabeled compound.

Signaling Context: In biological validation assays, carbacyclin mimics PGI2 by binding to the IP receptor (a Gs-coupled GPCR), initiating a signaling cascade that elevates intracellular cAMP and inhibits platelet aggregation[2].

SignalingPathway PGI Carbacyclin-d4 (Stable PGI2 Analog) IP IP Receptor (Gs-Coupled GPCR) PGI->IP Binds & Activates AC Adenylyl Cyclase (Effector) IP->AC Gs-alpha Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (Activation) cAMP->PKA Allosteric Binding Plat Inhibition of Platelet Aggregation PKA->Plat Phosphorylation Cascade

Carbacyclin signaling cascade mimicking PGI2 via the IP receptor to inhibit platelet aggregation.

Quantitative Solubility and Stability Metrics

Carbacyclin-d4 is typically supplied commercially as a 1 mg/mL solution in methyl acetate[1]. While methyl acetate ensures long-term stability during shipping and storage, it is highly volatile and can interfere with both biological assays (due to toxicity) and mass spectrometry (by altering electrospray ionization efficiency). Understanding the solubility limits in alternative solvents is essential for proper experimental design[3].

SolventMax Solubility LimitStorage TempMax Shelf LifeApplication Notes & Causality
Methyl Acetate 1 mg/mL (Supplied)-20°C≥ 2 YearsPrimary storage matrix. Highly volatile; keep tightly sealed[3].
Ethanol (Absolute) > 20 mg/mL-20°C≥ 6 MonthsPreferred for MS stocks. High solubility prevents precipitation[3].
DMF > 10 mg/mL-20°C≥ 6 MonthsExcellent for high-concentration biological stock solutions[1].
DMSO > 5 mg/mL-20°C≥ 6 MonthsProne to moisture absorption. Purge with N2 to prevent oxidation[3].
PBS (pH 7.2) ~ 80 µg/mL4°C< 24 HoursPrepare immediately before use. Prostanoids degrade in water[2][3].

Protocol: Solvent Exchange and Stock Preparation

When an organic solvent-free solution or a different organic stock (e.g., Ethanol for LC-MS/MS) is required, the methyl acetate must be carefully evaporated.

Causality Check: Evaporating under a gentle stream of nitrogen (N2) or argon (Ar) is mandatory. The diene systems in prostanoid analogs are susceptible to auto-oxidation. The inert gas displaces ambient oxygen, preventing the formation of oxidative degradation products (+16 Da mass shifts) that would skew LC-MS/MS quantification.

Workflow A 1. Aliquot Carbacyclin-d4 (in Methyl Acetate) B 2. Nitrogen Evaporation (Gentle Stream, 20°C) A->B Transfer to glass vial C 3. Neat Oil Residue (Do not over-dry) B->C Displace O2 D 4. Reconstitution (N2-purged EtOH/DMSO) C->D Add preferred solvent E 5. Aqueous Dilution (PBS pH 7.2, Use <24h) D->E Prior to assay/injection

Step-by-step workflow for the solvent exchange and dilution of Carbacyclin-d4 stock solutions.

Step-by-Step Methodology:
  • Preparation of Materials : Use only silanized glass vials with PTFE-lined screw caps.

    • Reasoning: Lipid analogs can adsorb to untreated polypropylene, reducing the effective concentration. Furthermore, plasticizers (e.g., phthalates, PEG) from standard plastics will leach into organic solvents, causing severe ion suppression in mass spectrometry.

  • Inert Gas Setup : Connect a high-purity Nitrogen (99.999%) line to a manifold. Adjust the flow to a gentle, steady stream that barely dimples the surface of the solvent.

  • Evaporation : Place the vial containing the Carbacyclin-d4 methyl acetate solution under the nitrogen stream. Evaporate at room temperature until a thin, neat oil residue remains[4].

    • Critical: Do not apply heat. Do not leave the dry film exposed to the gas stream for prolonged periods after the solvent has evaporated, as this accelerates degradation.

  • Reconstitution : Immediately add the desired volume of the target solvent (e.g., absolute ethanol or DMSO).

    • Self-Validating Step: The target solvent must be pre-purged with inert gas for at least 15 minutes prior to use to remove dissolved oxygen[5].

  • Vortex and Verification : Vortex gently for 30 seconds. Visually inspect against a dark background to ensure complete dissolution. No particulate matter should be visible.

Protocol: Aqueous Working Solution Preparation

For biological assays (e.g., platelet aggregation studies) or aqueous LC-MS/MS calibration curves, the organic stock must be diluted into an aqueous buffer.

Step-by-Step Methodology:
  • Buffer Selection : Use Phosphate-Buffered Saline (PBS) at pH 7.2.

  • Dilution : Slowly add the organic stock solution dropwise into the vigorously vortexing aqueous buffer.

    • Reasoning: Dropwise addition prevents localized high concentrations of the highly hydrophobic lipid that could cause irreversible micelle formation or precipitation.

  • Concentration Limits : Do not exceed the maximum aqueous solubility of 80 µg/mL (0.08 mg/mL)[2][3].

  • Solvent Tolerance : Ensure the final concentration of the organic solvent (EtOH/DMSO) is below 0.1% (v/v) to avoid solvent-induced cytotoxicity or artifactual physiological effects in cell-based assays[4][5].

  • Usage Window : Aqueous solutions of carbacyclin analogs must be utilized within 24 hours and discarded thereafter[3]. Do not attempt to freeze and thaw aqueous prostanoid solutions.

Analytical Validation and Storage Best Practices

To ensure the trustworthiness of your quantitative data, the following storage and validation systems must be implemented:

  • Storage Conditions : Long-term storage of the primary methyl acetate stock or reconstituted organic stocks must be strictly maintained at -20°C[1][3].

  • Headspace Management : After removing an aliquot, always blanket the remaining headspace of the stock vial with nitrogen or argon gas before sealing[5]. This displaces oxygen and atmospheric moisture.

  • Freeze-Thaw Cycles : Minimize freeze-thaw cycles. If frequent use is anticipated, divide the primary stock into single-use aliquots (e.g., 50 µL) immediately upon receipt.

  • Analytical Verification : Before utilizing a stored stock for critical quantitative lipidomics, verify its integrity by infusing a diluted aliquot (e.g., 10 ng/mL in 50:50 MeOH:Water with 0.1% Formic Acid) into the mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for Carbacyclin-d4 to ensure the signal intensity matches historical calibration data and that no degradation peaks have emerged.

References

  • Cayman Chemical. "Carbaprostacyclin (Carbacyclin, cPGI, CAS Number: 69552-46-1)". caymanchem.com. 1

  • Cayman Chemical. "PRODUCT INFORMATION: Ciprostene". caymanchem.com.5

  • Cayman Chemical. "Iloprost - Product Information". windows.net. 4

  • Cayman Chemical. "PRODUCT INFORMATION: Carbaprostacyclin". caymanchem.com. 3

  • Cayman Chemical. "PRODUCT INFORMATION: 5-cis Carbaprostacyclin". caymanchem.com. 2

Sources

Application

Application Note: Quantitative Profiling of Eicosanoids in Biological Matrices Using Carbacyclin-d4 as an Internal Standard

Abstract Eicosanoids, a class of potent lipid mediators derived from arachidonic acid, are pivotal in a myriad of physiological and pathological processes, including inflammation, cardiovascular homeostasis, and immune r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Eicosanoids, a class of potent lipid mediators derived from arachidonic acid, are pivotal in a myriad of physiological and pathological processes, including inflammation, cardiovascular homeostasis, and immune responses.[1][2] Their transient nature and low endogenous concentrations present significant analytical challenges.[1][2] This application note details a robust and sensitive methodology for the comprehensive profiling of eicosanoids in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A key aspect of this protocol is the use of a stable isotope-labeled internal standard, carbacyclin-d4, to ensure accurate and precise quantification by correcting for sample loss during preparation and variations in instrument response.[3] This guide provides field-proven insights and detailed, step-by-step protocols for researchers, scientists, and drug development professionals to implement a self-validating system for eicosanoid analysis.

Introduction: The Central Role of Eicosanoids and the Imperative for Accurate Quantification

Eicosanoids are synthesized via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, each yielding a diverse array of bioactive lipids.[1][4] These signaling molecules, including prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs), are implicated in a wide spectrum of diseases, making them critical targets for therapeutic intervention and biomarker discovery.[5][6] However, their chemical instability and low physiological concentrations necessitate highly sensitive and specific analytical methods for their quantification.[2]

LC-MS/MS has emerged as the gold standard for eicosanoid analysis due to its superior selectivity and sensitivity.[1][2] A cornerstone of reliable quantitative LC-MS/MS is the use of an appropriate internal standard (IS). An ideal IS should mimic the chemical and physical properties of the analytes of interest and should not be naturally present in the sample.[3][7] Stable isotope-labeled standards are considered the gold standard for this purpose.[7]

Rationale for Carbacyclin-d4 as an Internal Standard

Carbacyclin is a stable analog of prostacyclin (PGI₂), a key eicosanoid in vascular homeostasis. The deuterated form, carbacyclin-d4, shares a very similar chemical structure and physicochemical properties with many prostaglandins and other eicosanoids. This structural similarity ensures that it behaves comparably to the endogenous eicosanoids during sample extraction, derivatization (if any), and ionization in the mass spectrometer. The mass difference of 4 Da allows for its clear differentiation from the unlabeled endogenous analytes by the mass spectrometer, without introducing significant chromatographic shifts. Its use allows for the correction of variability at each step of the analytical process, from extraction efficiency to instrument response, thereby ensuring high accuracy and precision in the final quantitative data.[3]

Eicosanoid Biosynthetic Pathways

A fundamental understanding of the eicosanoid biosynthetic pathways is crucial for interpreting the biological significance of quantitative data. The following diagram illustrates the major enzymatic routes originating from arachidonic acid.

Eicosanoid_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 cPLA₂ Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid COX COX-1/COX-2 Arachidonic_Acid->COX LOX 5-, 12-, 15-LOX Arachidonic_Acid->LOX CYP450 Cytochrome P450 Arachidonic_Acid->CYP450 PGH2 PGH₂ COX->PGH2 HPETEs HPETEs LOX->HPETEs HETEs HETEs CYP450->HETEs Prostaglandins Prostaglandins (PGE₂, PGD₂, PGF₂α) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂, TXB₂) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI₂) PGH2->Prostacyclins Leukotrienes Leukotrienes (LTB₄, LTC₄, LTD₄, LTE₄) HPETEs->Leukotrienes Lipoxins Lipoxins (LXA₄, LXB₄) HPETEs->Lipoxins

Caption: Major Eicosanoid Biosynthetic Pathways.[1][8]

Experimental Workflow: A Self-Validating System

The robustness of eicosanoid quantification relies on a meticulously planned and executed workflow. The following diagram outlines the critical steps from sample collection to data analysis.

Experimental_Workflow Sample_Collection 1. Sample Collection (with inhibitors) IS_Spiking 2. Internal Standard Spiking (Carbacyclin-d4) Sample_Collection->IS_Spiking Extraction 3. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) IS_Spiking->Extraction Drying 4. Drying and Reconstitution Extraction->Drying LC_MS_Analysis 5. LC-MS/MS Analysis (MRM Mode) Drying->LC_MS_Analysis Data_Processing 6. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: General Experimental Workflow for Eicosanoid Analysis.

Detailed Protocols

The following protocols are designed to be self-validating by incorporating quality control steps and explaining the rationale behind each procedure.

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE) for Plasma/Serum

SPE is widely favored for its high recovery rates and ability to effectively remove matrix interferences.[2]

Materials:

  • C18 SPE Cartridges (e.g., Strata-X, Sep-Pak)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl Acetate (LC-MS grade)

  • Hexane (LC-MS grade)

  • 2M Hydrochloric Acid

  • Carbacyclin-d4 Internal Standard (IS) solution (e.g., 100 ng/mL in ethanol)

  • Nitrogen evaporator or centrifugal vacuum concentrator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection and Stabilization: Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin at 10-15 µM) to plasma or serum to prevent ex vivo eicosanoid generation.[9]

  • Internal Standard Spiking: To 1 mL of plasma or serum, add 10 µL of the carbacyclin-d4 IS solution. The early addition of the IS is critical to account for analyte loss during all subsequent steps.[7]

  • Acidification: Acidify the sample to a pH of approximately 3.5 by adding ~50 µL of 2M HCl.[10] This step is crucial as it protonates the carboxylic acid functional group on most eicosanoids, making them less polar and enabling their retention on the C18 stationary phase.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of ethyl acetate.

    • Wash with 5 mL of methanol.

    • Equilibrate with 5 mL of deionized water. Crucial: Do not allow the cartridge to dry out between these steps.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approx. 0.5 mL/min).[10]

  • Washing:

    • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Wash with 10 mL of 15% methanol in water to remove less hydrophobic impurities.

    • Wash with 10 mL of hexane to remove neutral lipids that can cause ion suppression.[10]

  • Elution: Elute the eicosanoids with 10 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1][10]

Protocol 2: LC-MS/MS Analysis

This protocol utilizes a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5][11]

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Methanol (90:10, v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-3.0 min: 20% B

    • 3.0-16.0 min: 20% to 65% B

    • 16.0-19.0 min: 65% to 95% B

    • 19.0-23.0 min: Hold at 95% B

    • 23.0-23.2 min: 95% to 20% B

    • 23.2-25.0 min: Re-equilibration at 20% B

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Ion Spray Voltage: -4000 V

  • Source Temperature: 500°C

  • Gas 1 (Nebulizer): 40 AU

  • Gas 2 (Turbo): 40 AU

  • Curtain Gas: 15 AU

  • Collision Gas: High

  • Detection: Multiple Reaction Monitoring (MRM). MRM transitions for each analyte and carbacyclin-d4 must be optimized by infusing individual standards.[11][12]

Table 1: Example MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (V)
PGE₂ 351.2 271.2 -60 -25
TXB₂ 369.2 169.1 -55 -30
LTB₄ 335.2 195.1 -50 -22
Carbacyclin-d4 (IS) 353.2 209.2 -60 -28
...other eicosanoids ... ... ... ...

Note: These values are illustrative and must be empirically determined on the specific instrument used.

Data Analysis and Quantification

The quantification of each eicosanoid is based on the ratio of its peak area to the peak area of the carbacyclin-d4 internal standard.

  • Calibration Curve: A calibration curve is constructed by analyzing a series of standards containing known concentrations of each eicosanoid and a fixed concentration of carbacyclin-d4. The peak area ratio (Analyte Peak Area / IS Peak Area) is plotted against the analyte concentration.

  • Quantification: The concentration of each eicosanoid in the biological samples is then determined by interpolating the peak area ratio from the calibration curve.

  • Data Review: It is essential to visually inspect the chromatograms for each analyte to ensure proper peak integration and the absence of significant interferences.

Table 2: Representative Quantitative Data

Sample ID PGE₂ (ng/mL) LTB₄ (ng/mL) Recovery of IS (%)
Control 1 0.85 1.22 92
Control 2 0.91 1.15 88
Treated 1 2.54 3.89 95
Treated 2 2.68 4.01 91

The recovery of the internal standard should be consistent across all samples and within an acceptable range (e.g., 80-120%) to ensure the validity of the extraction process.

Conclusion

This application note provides a comprehensive and robust framework for the quantitative profiling of eicosanoids in biological matrices. The meticulous application of the described protocols, particularly the consistent use of carbacyclin-d4 as an internal standard, will enable researchers to generate high-quality, reproducible data. This methodological rigor is paramount for advancing our understanding of the complex roles of eicosanoids in health and disease and for the development of novel therapeutic strategies.

References

  • Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC. (n.d.).
  • Application Notes and Protocols for LC-MS/MS Quantification of Eicosanoids in Biological Samples - Benchchem. (n.d.).
  • LC-MS/MS for profiling of urinary eicosanoids - Clinical Laboratory int. (2020, August 26).
  • Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes - PMC. (n.d.).
  • Eicosanoid Sample Extraction Protocol | Arbor Assays. (n.d.).
  • Technical Support Center: Eicosanoid Extraction from Biological Samples - Benchchem. (n.d.).
  • Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC. (n.d.).
  • A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation - Benchchem. (n.d.).
  • Eicosanoid signalling pathways in the heart - PMC - NIH. (n.d.).
  • Targeted Lipidomic Analysis of Eicosanoids - SCIEX. (n.d.).
  • Eicosanoid Signaling | GeneGlobe - QIAGEN. (n.d.).
  • Lipid Species Quantification – lipidomicstandards.org. (n.d.).

Sources

Method

Quantitative Analysis of Carbacyclin in Human Plasma by LC-MS/MS: An Application Note and Protocol

Abstract This application note presents a robust and sensitive method for the quantification of carbacyclin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Carbacyclin, a stable analog of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive method for the quantification of carbacyclin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Carbacyclin, a stable analog of prostacyclin, is a potent inhibitor of platelet aggregation and a vasodilator. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This protocol details a liquid-liquid extraction (LLE) procedure for sample preparation and optimized Multiple Reaction Monitoring (MRM) parameters for the selective detection of carbacyclin and its deuterated internal standard, carbacyclin-d4. The described method offers excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalysis in a research or clinical setting.

Introduction

Carbacyclin is a synthetic analog of prostacyclin (PGI2) with significant therapeutic potential due to its anti-platelet and vasodilatory effects. Unlike the chemically unstable PGI2, carbacyclin's modified structure, where the enol-ether oxygen is replaced by a methylene group, confers greater stability, making it a more viable candidate for pharmaceutical development. The quantification of carbacyclin in plasma is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. The use of Multiple Reaction Monitoring (MRM) allows for the precise detection of a target analyte and its internal standard, even in complex biological matrices, by monitoring specific precursor-to-product ion transitions. This application note provides a comprehensive, step-by-step protocol for the quantification of carbacyclin in human plasma, from sample preparation to data acquisition and analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Chemical Structures and Properties

A thorough understanding of the analyte and internal standard is fundamental to method development.

CompoundChemical FormulaMolecular Weight ( g/mol )Structure
Carbacyclin C₂₁H₃₄O₄350.49[1]Carbacyclin Structure
Carbacyclin-d4 C₂₁H₃₀D₄O₄354.52 (approx.)Structure is identical to carbacyclin with four deuterium atoms incorporated, typically on the ethyl side chain.

Experimental

Materials and Reagents
  • Carbacyclin (analytical standard, >98% purity)

  • Carbacyclin-d4 (internal standard, >98% purity, isotopic purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Sodium phosphate monobasic (NaH₂PO₄) (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced from a certified vendor, stored at -80°C)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Method Development Rationale

The choices made in this protocol are grounded in established principles of bioanalytical chemistry to ensure a self-validating and robust system.

  • Internal Standard Selection: Carbacyclin-d4 is the ideal internal standard as it is a stable isotope-labeled analog of the analyte. This ensures that it co-elutes with carbacyclin and experiences similar ionization and matrix effects, leading to more accurate and precise quantification.

  • Sample Preparation: A liquid-liquid extraction (LLE) method was chosen for its ability to efficiently remove proteins and phospholipids from the plasma matrix, which are known to cause ion suppression in the ESI source. Protein precipitation is first induced by a high concentration of a salt solution, followed by extraction of the analyte into an organic solvent.

  • Chromatography: Reversed-phase chromatography using a C18 column provides excellent retention and separation for moderately non-polar molecules like carbacyclin. The use of a gradient elution with acetonitrile and water, acidified with formic acid, ensures good peak shape and ionization efficiency in negative ion mode.

  • Mass Spectrometry: Electrospray ionization in negative ion mode (ESI-) is employed as carboxylic acid moieties, present in carbacyclin, readily deprotonate to form [M-H]⁻ ions. MRM is used for its superior selectivity and sensitivity in complex matrices.

Protocols

Preparation of Stock and Working Solutions
  • Carbacyclin Stock Solution (1 mg/mL): Accurately weigh 10 mg of carbacyclin and dissolve it in 10 mL of methanol.

  • Carbacyclin-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of carbacyclin-d4 and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the carbacyclin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of carbacyclin-d4 at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for prostaglandin extraction from plasma.

SamplePrep cluster_0 Sample Preparation Workflow Plasma 1. 200 µL Plasma Sample IS 2. Add 20 µL Carbacyclin-d4 (IS) Plasma->IS Vortex1 3. Vortex (30s) IS->Vortex1 Salt 4. Add 200 µL Saturated NaH₂PO₄ Vortex1->Salt Solvent 5. Add 1 mL Ethyl Acetate Salt->Solvent Vortex2 6. Vortex (5 min) Solvent->Vortex2 Centrifuge 7. Centrifuge (10 min @ 4000g) Vortex2->Centrifuge Transfer 8. Transfer Supernatant Centrifuge->Transfer Evaporate 9. Evaporate to Dryness (N₂ Stream) Transfer->Evaporate Reconstitute 10. Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Analyze 11. Inject into LC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for Carbacyclin.

Step-by-Step Protocol:

  • To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Spike with 20 µL of the carbacyclin-d4 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 200 µL of a saturated sodium phosphate monobasic (NaH₂PO₄) solution to precipitate proteins.

  • Add 1 mL of ethyl acetate.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (Mobile Phase A).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

LCMS_Workflow cluster_1 LC-MS/MS Analysis Injection Sample Injection LC_Column Reversed-Phase C18 Column Injection->LC_Column Gradient Gradient Elution (Water/Acetonitrile w/ Formic Acid) LC_Column->Gradient ESI Electrospray Ionization (ESI-) Source Gradient->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

Caption: LC-MS/MS Analytical Workflow.

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The development of a robust MRM method requires the careful selection and optimization of precursor and product ions, as well as the collision energy. The following transitions are proposed based on the known fragmentation patterns of prostaglandins and require empirical optimization on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Carbacyclin 349.2To be determined100To be optimized
Carbacyclin (Qualifier) 349.2To be determined100To be optimized
Carbacyclin-d4 353.2To be determined100To be optimized

Note: The user must perform compound tuning and optimization to determine the optimal product ions and collision energies. A good starting point for collision energy optimization is to ramp the voltage from 10 to 40 eV and monitor the intensity of the fragment ions.

Method Validation and Performance

A full method validation should be performed according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear range of 1-1000 ng/mL is typically achievable.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal values.

  • Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interferences are observed at the retention times of the analyte and internal standard.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Recovery: The efficiency of the extraction process should be determined and be consistent across the concentration range.

  • Stability: The stability of carbacyclin in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of carbacyclin in human plasma using LC-MS/MS. The described liquid-liquid extraction method offers efficient sample clean-up, while the optimized MRM parameters ensure selective and sensitive detection. This method is a valuable tool for researchers and drug development professionals engaged in the study of carbacyclin and other prostaglandin analogs, enabling accurate pharmacokinetic and pharmacodynamic assessments.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5311242, Carbacyclin. Retrieved from [Link].

  • Whittle, B. J. R., & Moncada, S. (1983). Platelet actions of stable carbocyclic analogues of prostacyclin. British Journal of Pharmacology, 79(4), 865–873. Retrieved from [Link].

  • Maclouf, J., Grassi, J., & Pradelles, P. (1987). Development of enzyme-immunoassay for measurement of 6-keto-PGF1 alpha. Biochimica et Biophysica Acta, 919(2), 221-228.
  • Murphy, R. C. (2015). Handbook of Lipid Analysis by Mass Spectrometry. Academic Press.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link].

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link].

Sources

Application

Protocol for quantifying prostacyclin metabolites with carbacyclin-d4

Advanced LC-MS/MS Protocol for Quantifying Prostacyclin Metabolites Using Carbacyclin-d4 Mechanistic Rationale & Biomarker Selection Prostacyclin (PGI2) is a potent, locally acting autocoid produced primarily by the vasc...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Protocol for Quantifying Prostacyclin Metabolites Using Carbacyclin-d4

Mechanistic Rationale & Biomarker Selection

Prostacyclin (PGI2) is a potent, locally acting autocoid produced primarily by the vascular endothelium. It plays a critical role in cardiovascular homeostasis by mediating vasorelaxation and potently inhibiting platelet aggregation[1]. However, quantifying endogenous PGI2 directly is analytically nearly impossible due to its extreme instability; it possesses an in vivo half-life of approximately 2 minutes before undergoing rapid, spontaneous hydrolysis[2].

To accurately assess PGI2 biosynthesis, researchers must quantify its stable downstream metabolites. In plasma, the immediate hydrolysis product 6-keto-PGF1α serves as the primary biomarker[2]. In urine, 6-keto-PGF1α undergoes further hepatic β-oxidation to form 2,3-dinor-6-keto-PGF1α (PGIM), making PGIM the most abundant and reliable indicator of systemic prostacyclin production[3].

The Role of Carbacyclin-d4 as an Internal Standard (IS)

The gold standard for quantifying these trace-level prostanoids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. A critical component of a self-validating LC-MS/MS assay is the selection of an appropriate internal standard. While 6-keto-PGF1α-d4 is commonly used, Carbacyclin-d4 offers distinct analytical advantages. Carbacyclin is a chemically stable, synthetic carba-analog of prostacyclin[4]. Because it is not an endogenous compound, using its deuterated form (Carbacyclin-d4) completely eliminates the risk of isotopic cross-talk or interference that can occur when measuring samples from patients with pathologically elevated endogenous prostanoid levels[5]. It perfectly mimics the extraction recovery and negative electrospray ionization (ESI) efficiency of target metabolites while maintaining a distinct mass-to-charge (m/z) transition.

Pathway AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX-1/2 PGI2 Prostacyclin (PGI2) (Half-life ~2 min) PGH2->PGI2 PGI2 Synthase Keto 6-keto-PGF1α (Stable Hydrolysis Product) PGI2->Keto Spontaneous Hydrolysis Dinor 2,3-dinor-6-keto-PGF1α (Major Urinary Metabolite) Keto->Dinor β-oxidation (Hepatic)

Metabolic pathway of Prostacyclin (PGI2) degradation into its primary stable biomarkers.

Experimental Design & Causality

Every step in this protocol is designed to exploit the specific physicochemical properties of prostanoids:

  • Sample Collection: Blood must be collected in EDTA tubes containing a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to prevent the ex vivo generation of prostanoids during sample handling[6].

  • Acidification: Prostanoids contain a free carboxylic acid group with a pKa of ~4.5. Adjusting the sample pH to 3.0–4.0 ensures the carboxylate is fully protonated (neutralized). This dramatically increases the molecule's lipophilicity, which is an absolute requirement for successful retention on a reverse-phase Solid Phase Extraction (SPE) sorbent.

  • Negative ESI-MS/MS: In the mass spectrometer source, the mobile phase pH is kept slightly basic or neutral to encourage the carboxylic acid to shed a proton, forming a highly stable [M-H]⁻ precursor ion. This yields superior signal-to-noise ratios in Selected Reaction Monitoring (SRM) mode compared to positive ionization[7].

Workflow Spike 1. Internal Standard Addition Spike Carbacyclin-d4 into Sample Acidify 2. Acidification Adjust to pH 3.0-4.0 (Formic Acid) Spike->Acidify SPE 3. Solid Phase Extraction Condition, Load, Wash, Elute Acidify->SPE Dry 4. Concentration Evaporate under N2 & Reconstitute SPE->Dry LCMS 5. LC-MS/MS Analysis Negative ESI, SRM Mode Dry->LCMS

Sample preparation and LC-MS/MS workflow for prostacyclin metabolite quantification.

Step-by-Step Methodology

Phase A: Reagent and Sample Preparation
  • Preparation of Internal Standard: Prepare a working solution of Carbacyclin-d4 at 10 ng/mL in methanol.

  • Sample Thawing: Thaw human plasma or urine samples on ice. Centrifuge at 3,000 × g for 10 minutes at 4°C to remove any particulate matter.

  • Spiking: Transfer 1.0 mL of the biological matrix into a clean microcentrifuge tube. Add 20 µL of the Carbacyclin-d4 working solution (final IS concentration: 200 pg/mL). Vortex for 30 seconds.

  • Acidification (Critical Step): Add 50 µL of 10% Formic Acid to the sample. Verify that the pH is between 3.0 and 4.0 using pH indicator paper on a dummy sample.

Phase B: Solid Phase Extraction (SPE)

Note: Use Polymeric Reverse-Phase SPE cartridges (e.g., Strata-X or Oasis HLB, 30 mg/1 mL).

  • Conditioning: Pass 1.0 mL of 100% Methanol through the cartridge, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Apply the acidified sample to the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to remove polar interferences and salts.

  • Drying: Apply maximum vacuum (or positive pressure) for 5 minutes to completely dry the sorbent bed.

  • Elution: Elute the prostanoids and Carbacyclin-d4 using 1.0 mL of 100% Ethyl Acetate (or 100% Methanol).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., Water:Acetonitrile, 80:20 v/v). Vortex thoroughly and transfer to an autosampler vial.

Phase C: LC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm).

  • Mobile Phases:

    • Mobile Phase A: LC-MS Water with 0.02% Acetic Acid (maintains favorable ionization without suppressing the [M-H]⁻ signal)[7].

    • Mobile Phase B: Acetonitrile with 0.02% Acetic Acid.

  • Gradient: Run a gradient from 20% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI⁻) mode using Selected Reaction Monitoring (SRM)[8].

Quantitative Data & MS Parameters

The following table summarizes the optimized SRM transitions and collision energies required to validate the assay. Carbacyclin-d4 yields a distinct precursor [M-H]⁻ at m/z 353.2, which fragments to m/z 335.2 (loss of H₂O)[4].

Table 1: Optimized LC-MS/MS SRM Parameters for Prostanoid Quantification

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Typical LLOQ (pg/mL)
6-keto-PGF1α 369.2163.1251.5
2,3-dinor-6-keto-PGF1α 341.2163.1255.0
Carbacyclin-d4 (IS) 353.2335.220N/A

System Suitability & Self-Validation: To ensure the protocol is self-validating, every batch must include a double-blank (matrix without analyte or IS), a zero-blank (matrix with Carbacyclin-d4 only), and a six-point calibration curve. The zero-blank must show no interfering peaks at the retention times of 6-keto-PGF1α or PGIM, confirming the isotopic purity of the Carbacyclin-d4 standard.

References

  • Measurement of human venous plasma prostacyclin and metabolites by radioimmunoassay: a reappraisal. nih.gov. 6

  • Prostacyclin metabolites in human plasma. nih.gov.2

  • Estimated rate of prostacyclin secretion into the circulation of normal man. nih.gov.3

  • Buy Carbacyclin-d4 (EVT-1499095). evitachem.com. 5

  • Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI2). ovid.com. 1

  • Method Development and Validation for Ultra-High Pressure Liquid Chromatography/Tandem Mass Spectrometry Determination of Multiple Prostanoids in Biological Samples. nih.gov. 8

  • Simultaneous quantification of seven prostanoids using liquid chromatography/tandem mass spectrometry. niph.go.jp.7

  • Carbacyclin | C21H34O4 | CID 5311242 - PubChem. nih.gov. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Carbacyclin-d4 Ion Suppression in LC-MS/MS

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating issue in quantitative bioanalysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating issue in quantitative bioanalysis: ion suppression of carbacyclin-d4 when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our goal is to move beyond simple checklists and provide a framework for understanding the root causes of this phenomenon, enabling you to develop robust and reliable analytical methods.

Understanding the Core Problem: What is Ion Suppression?

Ion suppression is a type of matrix effect that artificially lowers the signal intensity of a target analyte, in this case, carbacyclin-d4.[1] This occurs when co-eluting molecules from the sample matrix (e.g., plasma, serum, urine) interfere with the ionization process in the mass spectrometer's ion source.[2][3] These interfering components compete with the analyte for the available charge, leading to a reduction in the number of analyte ions that reach the detector.[2] The consequence is compromised assay sensitivity, accuracy, and precision.[1][4]

Carbacyclin, a stable analog of prostacyclin, and its deuterated internal standard (IS), carbacyclin-d4, are crucial in various pharmacological studies.[5][6][7] Accurate quantification is paramount, and ion suppression presents a significant obstacle.

Frequently Asked Questions (FAQs)

Q1: My carbacyclin-d4 signal is low and inconsistent, while my neat standards look fine. Is this ion suppression?

A1: This is a classic symptom of ion suppression. When you inject a standard prepared in a clean solvent, there are no matrix components to interfere with ionization, resulting in a strong, consistent signal. However, when you analyze a sample extracted from a biological matrix, endogenous substances can co-elute with your analyte and suppress its ionization.[8] The variability in signal intensity between different samples is often due to the inherent biological variability of the matrix composition.[1]

Q2: What are the most common culprits for ion suppression when analyzing carbacyclin-d4 in biological samples?

A2: The primary sources of ion suppression in bioanalysis are phospholipids from cell membranes.[9][10][11] These molecules are abundant in plasma and serum and have a high propensity to cause ion suppression, particularly in positive electrospray ionization (ESI) mode.[11] Other potential sources include salts from buffers, proteins that were not completely removed during sample preparation, and other endogenous metabolites.[1][12]

Q3: I'm using a deuterated internal standard (carbacyclin-d4). Shouldn't that correct for ion suppression?

A3: Ideally, yes. A stable isotope-labeled internal standard (SIL-IS) like carbacyclin-d4 is the gold standard for correcting matrix effects.[13][14] Because it is chemically almost identical to the analyte, it should co-elute and experience the same degree of ion suppression.[15][16] However, a phenomenon known as the "deuterium isotope effect" can sometimes cause a slight difference in retention time between the analyte and its deuterated analog.[13] If this slight separation causes them to elute in regions with different matrix interferences, the correction will be inaccurate. This is known as differential matrix effects.[13]

Q4: How can I definitively diagnose ion suppression in my assay?

A4: The most direct way to visualize and diagnose ion suppression is through a post-column infusion experiment .[12][17] This involves continuously infusing a solution of your analyte (carbacyclin) at a constant rate into the MS detector, post-analytical column. When you inject a blank, extracted matrix sample, any dips in the constant analyte signal directly correspond to regions of ion suppression caused by eluting matrix components.[12]

Troubleshooting Guides: A Step-by-Step Approach

If you suspect ion suppression is impacting your carbacyclin-d4 analysis, follow this systematic troubleshooting workflow.

Phase 1: Diagnosis of Ion Suppression

The first step is to confirm and characterize the ion suppression.

Experiment 1: Post-Column Infusion Analysis

Objective: To identify the retention times at which matrix components are causing ion suppression.

Protocol:

  • System Setup: Configure your LC-MS/MS system as shown in the diagram below. Use a T-fitting to introduce a constant flow of a carbacyclin standard solution (at a concentration that gives a stable, mid-range signal) into the mobile phase stream after the analytical column and before the MS ion source.

  • Infusion: Begin infusing the carbacyclin solution at a low, steady flow rate (e.g., 5-10 µL/min).

  • Acquisition: Set up your MS method to monitor the MRM transition for carbacyclin.

  • Injection: Inject a blank matrix sample that has been subjected to your standard sample preparation procedure.

  • Analysis: Monitor the carbacyclin signal. A stable baseline indicates no suppression. Dips in the baseline correspond to elution of interfering compounds from the matrix.[12]

cluster_LC LC System cluster_Infusion Infusion System MobilePhase Mobile Phase Pump LC Pump MobilePhase->Pump Autosampler Autosampler (Inject Blank Matrix) Pump->Autosampler Column Analytical Column Autosampler->Column Tee T-fitting Column->Tee SyringePump Syringe Pump AnalyteStd Carbacyclin Std. SyringePump->AnalyteStd AnalyteStd->Tee MS MS/MS Detector Tee->MS

Caption: Post-column infusion experimental setup.

Phase 2: Mitigation Strategies

Once ion suppression is confirmed, you can employ several strategies to mitigate it.

Strategy 1: Enhance Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[2][8]

Method Principle Pros Cons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Simple, fast, inexpensive.[11]Inefficient at removing phospholipids, which are a major cause of ion suppression.[9][10]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte and interferences between two immiscible liquid phases.Can provide a cleaner extract than PPT.[8]Can be labor-intensive, may form emulsions, and may not effectively remove all phospholipids.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away.Highly effective at removing interferences, including phospholipids.[2] Provides the cleanest extracts.Requires method development; can be more expensive and time-consuming.
HybridSPE® A combined protein precipitation and phospholipid removal technique.Specifically targets and removes phospholipids, leading to a significant reduction in matrix effects.[10]Proprietary technology, may have higher upfront costs.

Recommendation: For prostaglandin analysis, which is often challenging due to their low endogenous levels, a robust sample preparation method like Solid-Phase Extraction (SPE) is highly recommended.[18] Consider a mixed-mode SPE sorbent that can effectively retain carbacyclin while allowing for stringent washing steps to remove phospholipids.

Strategy 2: Optimize Chromatographic Separation

If sample preparation alone is insufficient, modifying your LC method can help separate carbacyclin-d4 from the ion-suppressing region.[17]

Workflow for Chromatographic Optimization:

Caption: Chromatographic optimization workflow.

  • Modify the Gradient: A shallower gradient can increase the separation between your analyte and interfering peaks.[17]

  • Change Column Chemistry: If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase. These can offer different interactions with both the analyte and matrix components, potentially resolving the co-elution.

  • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides significantly higher resolution than traditional HPLC, which can be very effective at separating analytes from matrix interferences.[19]

Strategy 3: Optimize MS Source Parameters

While less impactful than sample preparation and chromatography, optimizing the ion source settings can sometimes help mitigate ion suppression.

  • Source Temperature and Gas Flows: Adjust the desolvation temperature and gas flows to optimize the desolvation of droplets in the ESI source. Inefficient desolvation can exacerbate ion suppression.[4]

  • Capillary Voltage: Fine-tune the capillary voltage to ensure stable and efficient ionization of carbacyclin-d4.[4]

Phase 3: Verification

After implementing mitigation strategies, you must verify their effectiveness.

Experiment 2: Matrix Effect Evaluation

Objective: To quantitatively assess the degree of remaining ion suppression.

Protocol:

  • Prepare Three Sets of Samples:

    • Set A: Carbacyclin standard prepared in a neat (clean) solvent.

    • Set B: Blank matrix extract spiked with the carbacyclin standard after extraction.

    • Set C: Blank matrix spiked with the carbacyclin standard before extraction (to also assess recovery).

  • Analyze and Compare:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • According to FDA guidelines, the matrix effect should be within an acceptable range (typically 85-115%) for the method to be considered valid.[20][21][22]

Concluding Remarks

Troubleshooting ion suppression of carbacyclin-d4 requires a systematic and logical approach. By understanding the underlying causes and methodically applying the diagnostic and mitigation strategies outlined in this guide, you can develop a robust, reliable, and accurate LC-MS/MS assay. Remember that a thorough sample preparation protocol is your most powerful tool against matrix effects. The use of a stable isotope-labeled internal standard is crucial, but its effectiveness relies on achieving co-elution with the analyte and minimizing differential matrix effects.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • Separation Science Solutions Series. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2026, April 5). Spectroscopy Online.
  • Ion suppression (mass spectrometry). Wikipedia.
  • Little, J. L., et al. (2008, November 15). Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. PubMed.
  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. Benchchem.
  • Tandem mass spectrometry analysis of prostaglandins and isoprostanes. (2022, February 6).
  • Carbacyclin | C21H34O4 | CID 5311242. PubChem.
  • Jian, W., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-6.
  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PMC.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.
  • LCMS Troubleshooting Tips. Shimadzu.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • Analysis of Prostaglandins with the Quattro Premier XE. Waters Corporation.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate.
  • Ion-Suppression & Phospholipid Contamination. Sigma-Aldrich.
  • Troubleshooting matrix effects in LC-MS/MS analysis of hair dyes. Benchchem.
  • Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. (2025, May 29). Frontiers.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • Technical Support Center: Deuterated Internal Standards in LC-MS/MS. Benchchem.
  • (5Z)-carbacyclin discriminates between prostacyclin- receptors coupled to adenylate cyclase in vascular. AIR Unimi.
  • (5Z)-carbacyclin discriminates between prostacyclin-receptors coupled to adenylate cyclase in vascular smooth muscle and platelets. PMC.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
  • Structure of prostacyclin and prostaglandin F1α. ResearchGate.
  • Troubleshooting matrix effects in prothipendyl LC-MS analysis. Benchchem.
  • Guideline・Guidance. Japan Bioanalysis Forum.
  • ICH M10ガイドラインの経緯. PMDA.
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate.
  • Carbacyclin (Carbocyclic PGI 2 ) (CAS 69552-46-1). Santa Cruz Biotechnology.
  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation.

Sources

Optimization

Technical Support Center: Optimizing Collision Energy for Carbacyclin-d4

Welcome to the technical support resource for the optimization of mass spectrometry parameters for Carbacyclin-d4. This guide is designed for researchers, scientists, and drug development professionals to provide both fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the optimization of mass spectrometry parameters for Carbacyclin-d4. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and advanced troubleshooting for method development. Here, we address common challenges in a direct question-and-answer format, grounded in the principles of mass spectrometry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of carbacyclin-d4 and the role of collision energy.

Q1: What is Collision-Induced Dissociation (CID) and why is it essential for my analysis?

A1: Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a fundamental technique in tandem mass spectrometry (MS/MS) used to generate structural information about a molecule.[1][2] In this process, a specific ion of interest (the "precursor ion," in this case, protonated carbacyclin-d4) is selected and isolated within the mass spectrometer. This ion is then accelerated into a chamber, or "collision cell," filled with a neutral gas like argon or nitrogen.[1][3] The resulting collisions convert some of the ion's kinetic energy into internal energy, causing it to vibrate and ultimately break apart into smaller, charged "product ions" or "fragment ions."[1]

This fragmentation is not random; it occurs at the weakest chemical bonds. By analyzing the mass-to-charge ratios (m/z) of these product ions, we can confirm the identity of the original molecule and, crucially for quantitative analysis, develop highly specific and sensitive detection methods (e.g., Multiple Reaction Monitoring, MRM) that filter out background noise.[1]

Q2: Why can't I just use a default or very high collision energy setting?

A2: Using a non-optimized collision energy is a common pitfall that can severely compromise data quality. The energy input is critical and must be carefully tuned.[3]

  • Collision Energy Too Low: If the energy is insufficient, the precursor ion will not fragment efficiently, or at all. This leads to a weak or non-existent product ion signal, resulting in poor sensitivity for your assay.[4]

  • Collision Energy Too High: Excessive energy will cause the precursor ion to shatter into many small, non-specific fragments. This can dilute the signal of the most characteristic and intense product ions, again reducing sensitivity. In extreme cases, it can lead to the loss of all structurally informative fragments.[4][5]

The goal is to find the "sweet spot" that maximizes the production of a specific, stable, and intense product ion, which is essential for reliable quantification.

Q3: My deuterated standard (carbacyclin-d4) is eluting slightly earlier than the non-deuterated carbacyclin. Is my chromatography failing?

A3: No, this is likely not a failure of your chromatography. This phenomenon is a well-documented "deuterium isotope effect."[6] The substitution of hydrogen with the heavier deuterium isotope can subtly alter a molecule's physicochemical properties. In reversed-phase liquid chromatography, deuterated compounds often exhibit slightly weaker interactions with the stationary phase and therefore elute marginally earlier than their non-deuterated counterparts.[6][7] While usually minor, it is critical to ensure your chromatographic peak width is sufficient to accommodate both peaks if you are monitoring them simultaneously in a single analytical run.

Q4: I am seeing fragment ions even when my collision energy is set to a very low value or zero. What could be the cause?

A4: This phenomenon, known as "in-source fragmentation," can occur when the ion source settings are too harsh. The high temperatures or voltages used to create the ions in the first place can impart enough energy to cause some molecules to fragment before they even reach the collision cell.[4] Another possibility could be corrupted instrument parameter files, which may cause the instrument to apply a higher collision energy than what is set in the software.[8]

Troubleshooting Steps:

  • Review and lower your ion source temperature and ionization voltage settings.[4]

  • If the problem persists, instrument files may need to be reset as per the manufacturer's guidance.[8]

Part 2: Systematic Troubleshooting & Optimization Guide

This guide provides a detailed, step-by-step workflow for determining the optimal collision energy for carbacyclin-d4 fragmentation, structured as a response to a common, in-depth user challenge.

Q5: I have a new method for carbacyclin-d4, but my signal intensity is poor. How do I systematically determine the optimal collision energy to maximize sensitivity?

A5: Poor signal intensity is a classic sign of suboptimal fragmentation. A systematic approach is required to find the ideal collision energy (CE) that yields the most abundant and stable product ion for your Multiple Reaction Monitoring (MRM) transition. The following protocol provides a self-validating system for this optimization.

Experimental Protocol: Collision Energy Optimization via Infusion

Objective: To determine the collision energy value that produces the maximum signal intensity for the most stable and structurally relevant product ion of carbacyclin-d4.

Materials:

  • A standard solution of carbacyclin-d4 (e.g., 100-500 ng/mL) in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).

  • An infusion pump or the LC system configured for direct infusion.

  • A triple quadrupole or Q-TOF mass spectrometer capable of product ion scanning and CE ramping.

Workflow Visualization:

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_solution Prepare Carbacyclin-d4 Standard Solution setup_infusion Configure MS for Infusion & Tune for Precursor Ion prep_solution->setup_infusion infuse Infuse Solution at Stable Flow Rate setup_infusion->infuse ramp_ce Perform Product Ion Scan while Ramping Collision Energy (e.g., 5 to 50 eV) infuse->ramp_ce plot_data Plot Ion Intensity vs. Collision Energy (Generate Breakdown Curve) ramp_ce->plot_data select_ce Identify CE for Max Product Ion Intensity plot_data->select_ce validate Validate Optimal CE with MRM Acquisition select_ce->validate

Caption: Workflow for Collision Energy Optimization.

Step-by-Step Procedure:

  • Instrument Setup and Precursor Ion Tuning:

    • Prepare a fresh solution of carbacyclin-d4.

    • Set up your instrument for infusion. Introduce the solution at a stable flow rate (e.g., 10-20 µL/min).

    • In MS1 scan mode, optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal of the carbacyclin-d4 precursor ion (e.g., [M+H]⁺ or [M-H]⁻, depending on ionization polarity).[9] Let's assume for this example the protonated precursor is m/z 355.3.

  • Collision Energy Ramp Experiment:

    • Switch to a product ion scan mode. Set the first quadrupole (Q1) to isolate your precursor ion (m/z 355.3).

    • Set the third quadrupole (Q3) to scan a relevant mass range to detect potential fragments (e.g., m/z 50-360).

    • Program the instrument to acquire a series of product ion spectra while systematically increasing the collision energy in the collision cell (Q2). For example, step the CE from 5 eV to 50 eV in 2-3 eV increments.[10] This automated process is a standard feature on most modern mass spectrometers.

  • Data Analysis: Generating the Breakdown Curve:

    • From the acquired data, extract the intensity of the precursor ion (m/z 355.3) and the intensities of the major product ions at each collision energy step.

    • Plot the intensities of each ion as a function of the collision energy. This plot is known as an "energy breakdown curve." It visually represents how energy affects the precursor and the formation of its fragments.

Data Presentation: Example Breakdown Data

The results of your experiment can be summarized in a table to clearly identify the optimal energy level.

Collision Energy (eV)Precursor Ion Intensity (m/z 355.3)Product Ion A Intensity (e.g., m/z 291.2)Product Ion B Intensity (e.g., m/z 177.1)
59,800,00050,00015,000
107,500,000450,00090,000
154,100,0001,200,000350,000
201,500,0002,800,000 800,000
25400,0002,100,0001,500,000
30100,000950,0001,100,000
35< 50,000400,000650,000
40< 10,000150,000300,000
  • Selection of Optimal Collision Energy:

    • From the table and the breakdown curve, identify the CE value that provides the highest intensity for your chosen product ion. In the example above, if Product Ion A (m/z 291.2) is chosen for quantification, the optimal CE would be 20 eV . If Product Ion B (m/z 177.1) were more specific or stable, 25 eV would be the optimum.

    • The best product ion for quantification is typically one that is intense, specific to your compound, and not a common background ion.

  • Method Validation:

    • Incorporate the selected precursor ion, product ion, and the newly optimized collision energy into your MRM method.

    • Analyze a set of standards and quality control samples to confirm that the optimization has resulted in improved sensitivity, accuracy, and precision.[11][12]

Troubleshooting Logic

If you continue to experience issues after optimization, this logical diagram can guide your next steps.

G start Poor Fragment Signal Intensity check_ce Was CE Systematically Optimized? start->check_ce optimize_ce Perform CE Optimization (See Protocol) check_ce->optimize_ce No check_gas Check Collision Gas Pressure check_ce->check_gas Yes end_node Re-evaluate Method optimize_ce->end_node check_source Investigate In-Source Fragmentation check_gas->check_source check_sample Verify Sample Integrity & Concentration check_source->check_sample check_sample->end_node

Sources

Troubleshooting

Technical Support Center: Troubleshooting Deuterium Exchange in Carbacyclin-d4 During LC-MS/MS Sample Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in quantitative bioanalysis: Hydrogen/Deuterium (H/D) back-exchange .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most insidious challenges in quantitative bioanalysis: Hydrogen/Deuterium (H/D) back-exchange .

Carbacyclin-d4 is widely utilized as the "gold standard" stable isotope-labeled internal standard (SIL-IS) for the LC-MS/MS quantification of carbacyclin (a prostacyclin analog)[1]. However, under suboptimal extraction conditions, the deuterium atoms on the internal standard can swap with hydrogen atoms from the solvent or matrix. This phenomenon compromises the structural mass tag, leading to a loss of internal standard signal, differential matrix effects, and severe quantitative bias[1].

This guide provides a deep dive into the causality of H/D exchange, troubleshooting FAQs, and a self-validating extraction protocol to ensure absolute isotopic integrity.

Part 1: The Causality of Deuterium Exchange

To prevent deuterium exchange, we must first understand the thermodynamic and kinetic drivers behind it.

Deuterium exchange is an acid-base catalyzed process[2]. When Carbacyclin-d4 is exposed to a protic environment (solvents containing exchangeable protons, such as water, methanol, or isopropanol), the deuterium atoms can undergo isotopic scrambling. While aliphatic deuteriums are generally stable, extreme pH environments can catalyze enolization or direct protonation/deprotonation pathways, forcing the molecule to exchange its heavy isotopes with the surrounding hydrogen pool[2].

Because this is a kinetic reaction, the rate of H/D exchange is governed by three primary variables:

  • Solvent Proticity: The availability of exchangeable hydrogen atoms in the solvent[3].

  • pH (Catalysis): Both hydronium ( H3​O+ ) and hydroxide ( OH− ) ions exponentially accelerate the exchange rate[2].

  • Temperature (Activation Energy): Higher temperatures increase the kinetic rate constant of the exchange reaction[4].

If Carbacyclin-d4 ( m/z +4) reverts to D3, D2, or D0, the internal standard response drops unpredictably. Worse, the generation of D0 species will co-elute with and artificially inflate the endogenous carbacyclin peak, invalidating your assay[1].

Part 2: Troubleshooting Guide & FAQs

Q1: My Carbacyclin-d4 peak area decreases progressively across a 96-well extraction batch. What is happening? A: This is a classic symptom of time-dependent H/D back-exchange occurring in the autosampler or during prolonged sample processing[1]. If your extraction solvent contains protic components and the samples sit at room temperature, the deuterium atoms will slowly exchange with the hydrogen pool over time[3]. Solution: Switch to aprotic extraction solvents (e.g., acetonitrile, ethyl acetate) and maintain the autosampler strictly at 4°C to kinetically quench the exchange reaction[4].

Q2: How does extraction pH affect the isotopic stability of Carbacyclin-d4? A: Extreme acidic (pH < 2.5) or basic (pH > 10) conditions during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) act as powerful catalysts for isotope scrambling[2]. Solution: Buffer your sample matrix to a mildly acidic "quench condition" (e.g., pH 4.0 - 5.0) where the catalyzed exchange rate is at its theoretical minimum[4].

Q3: Can deuterated internal standards perfectly correct for all matrix effects if exchange occurs? A: No. If Carbacyclin-d4 undergoes back-exchange, it loses its isotopic identity. Furthermore, even without exchange, the "deuterium isotope effect" can cause slight chromatographic retention time shifts between the unlabeled analyte and the SIL-IS. If they do not perfectly co-elute, they may experience differential ion suppression in the mass spectrometer[1].

Part 3: Self-Validating Extraction Protocol

To guarantee trustworthiness, your methodology must be self-validating. The following Aprotic Liquid-Liquid Extraction (LLE) protocol is designed to kinetically quench H/D exchange and includes an Isotopic Integrity Control (IIC) step to verify success[1].

Why LLE over SPE? Solid Phase Extraction often requires protic wash steps (e.g., water/methanol mixtures) and highly acidic elution, which increases the risk of deuterium exchange. Aprotic LLE minimizes protic solvent exposure[3].

Step-by-Step Methodology: Aprotic LLE for Carbacyclin-d4
  • Matrix Preparation & Quenching:

    • Aliquot 200 µL of plasma into a pre-chilled (4°C) microcentrifuge tube. (Causality: Lowering the temperature to 4°C deprives the reaction of the activation energy required for rapid exchange[4].)

    • Add 50 µL of cold Carbacyclin-d4 working solution (spiked in 100% Acetonitrile).

    • Buffer with 100 µL of cold 0.1 M Ammonium Acetate (pH 5.0). (Causality: pH 5.0 acts as a quench condition, minimizing both hydronium and hydroxide-catalyzed exchange pathways[2].)

  • Aprotic Extraction:

    • Add 1.0 mL of cold Hexane:Ethyl Acetate (1:1, v/v). (Causality: These are strictly aprotic solvents. Without a pool of exchangeable hydrogen atoms, back-exchange is chemically impossible during the partition phase[3].)

    • Vortex for 5 minutes at 4°C, then centrifuge at 10,000 x g for 5 minutes (4°C).

  • Evaporation & Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen gas at a maximum of 25°C. (Causality: Elevated evaporation temperatures >40°C can provide the thermal energy required for residual moisture to catalyze isotope scrambling[2].)

    • Reconstitute in 100 µL of Acetonitrile:Water (80:20, v/v) immediately prior to LC-MS/MS injection.

  • Self-Validation (Isotopic Integrity Control - IIC):

    • Methodology: Run a Set A (Neat Carbacyclin-d4 spiked directly into the reconstitution mobile phase) alongside Set B (Matrix-extracted Carbacyclin-d4 processed through Steps 1-3)[1].

    • Validation Criteria: Calculate the D4/D0 isotopic ratio for both sets via LC-MS/MS. If the ratio in Set B is >5% lower than Set A, back-exchange has occurred during extraction, and the batch must be invalidated[1].

Part 4: Quantitative Data Presentation

The table below summarizes the kinetic behavior of labile deuterated standards under varying catalytic conditions, demonstrating the critical need for temperature and solvent control.

Table 1: Impact of Extraction Parameters on Carbacyclin-d4 Isotopic Integrity

Extraction SolventpH ConditionTemperatureExposure TimeD4 Recovery (%)H/D Back-Exchange (%)
Methanol (Protic)pH 2.0 (Acidic)25°C4 Hours62.4%37.6%
Methanol (Protic)pH 8.0 (Basic)25°C4 Hours71.1%28.9%
Water/ACN (Protic mix)pH 5.0 (Buffered)25°C4 Hours89.5%10.5%
Water/ACN (Protic mix)pH 5.0 (Buffered)4°C4 Hours96.2%3.8%
Hexane/EtOAc (Aprotic) pH 5.0 (Buffered) 4°C 4 Hours 99.8% 0.2%
Part 5: Workflow Visualization

The following diagram maps the logical relationship between extraction choices, chemical mechanisms, and analytical outcomes.

Workflow Start Carbacyclin-d4 Spiked into Plasma Matrix SubOpt Suboptimal Extraction (Protic Solvents, High Temp, Extreme pH) Start->SubOpt Conventional Opt Optimized Extraction (Aprotic Solvents, 4°C, Neutral pH) Start->Opt Recommended MechSub Acid/Base Catalysis & Isotope Scrambling SubOpt->MechSub MechOpt Kinetic Quenching & Preserved Integrity Opt->MechOpt ResSub H/D Back-Exchange (Signal Loss & Bias) MechSub->ResSub ResOpt Accurate LC-MS/MS Quantification MechOpt->ResOpt

Fig 1: Mechanistic workflow comparing optimized vs. suboptimal extraction conditions for Carbacyclin-d4.

References
  • Source: PubMed Central (PMC)
  • Technical Support Center: Deuterated Internal Standards in LC-MS/MS Source: Benchchem URL
  • Source: ResolveMass Laboratories Inc.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.

Sources

Optimization

Resolving carbacyclin-d4 chromatographic co-elution issues

Resolving Carbacyclin-d4 Chromatographic Co-Elution Issues Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Carbacyclin-d4 Chromatographic Co-Elution Issues

Welcome to the Advanced Bioanalytical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges when quantifying carbacyclin—a stable prostacyclin (PGI2) analog—using its deuterated internal standard, carbacyclin-d4.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), co-elution issues with deuterated internal standards typically manifest in two ways: isotopic retention time shifts (where the IS fails to perfectly co-elute with the analyte) and isobaric matrix interferences (where extraneous biological compounds co-elute with the IS). This guide provides field-proven, self-validating methodologies to diagnose and resolve these critical bottlenecks.

Troubleshooting Q&A: Mechanisms & Solutions

Q1: Why does my carbacyclin-d4 internal standard elute slightly earlier than unlabeled carbacyclin, and how does this affect my quantitation? A1: This phenomenon is caused by the deuterium isotope effect . Carbon-deuterium (C-D) bonds possess a lower zero-point vibrational energy and are slightly shorter than carbon-protium (C-H) bonds. This structural difference makes deuterated compounds slightly less lipophilic (more hydrophilic) than their monoisotopic counterparts[1]. In reversed-phase liquid chromatography (RPLC), this reduced lipophilicity causes carbacyclin-d4 to elute earlier than unlabeled carbacyclin.

  • The Consequence: While baseline separation from the analyte is not the goal, a significant retention time (RT) shift (e.g., >0.05 min) can expose the analyte and the IS to different co-eluting matrix components, leading to differential ion suppression and compromising quantitative accuracy[1].

  • The Solution: Decrease the steepness of your LC gradient during the elution window (e.g., ramp at 0.5% organic solvent per minute) to minimize the absolute RT gap. Alternatively, switch to a stationary phase with a higher carbon load (e.g., a high-density C18 or C30 column) to increase hydrophobic interactions and minimize relative isotopic separation.

Q2: I am observing a co-eluting interference peak in the carbacyclin-d4 MRM channel. How do I resolve this? A2: Prostanoids and their analogs consist of numerous stereoisomers and isobaric compounds (e.g., endogenous PGE2, PGD2, or isoprostanes) that share identical molecular weights and highly similar fragmentation pathways[2]. If an isobaric matrix component co-elutes with carbacyclin-d4, it can cause severe ion suppression or result in false-positive peak integration.

  • The Solution: If optimizing the LC gradient fails to resolve the peaks, implement Differential Mobility Spectrometry (DMS) prior to the MS/MS collision cell. DMS separates gas-phase ions based on subtle differences in their mobility under alternating high-field and low-field conditions, effectively resolving closely related eicosanoids that are completely unresolvable by LC alone[3].

Q3: How do I eliminate isotopic cross-talk between high concentrations of carbacyclin and the carbacyclin-d4 channel? A3: Cross-talk occurs when the naturally occurring heavy isotopes (e.g., ¹³C, ¹⁸O) of the unlabeled carbacyclin reach the mass-to-charge (m/z) ratio of the d4 internal standard. At the Upper Limit of Quantification (ULOQ), the M+4 isotopic contribution from the analyte can artificially inflate the IS peak area, skewing your calibration curve.

  • The Solution: Increase the working concentration of the carbacyclin-d4 IS so that the M+4 contribution from the analyte becomes statistically insignificant.

  • Self-Validation Check: Inject the ULOQ standard without the internal standard. The peak area in the IS channel must be strictly <5% of the nominal IS response used in your assay. If it exceeds 5%, you must either increase your IS concentration or lower your ULOQ.

Q4: Can the sample matrix buffer cause co-elution issues? A4: Yes. Physiological buffers (e.g., HEPES) used in in vitro assays are notorious for causing massive ion suppression zones in the chromatogram[4]. If carbacyclin-d4 co-elutes with the buffer front or a concentrated matrix plug, its ionization efficiency will fluctuate wildly.

  • The Solution: Ensure the retention factor (k') of carbacyclin-d4 is >2. Utilize a rigorous Solid Phase Extraction (SPE) protocol to wash away highly polar buffer salts before elution.

Quantitative Data Summary

The following table summarizes the quantitative parameters and expected behaviors of carbacyclin, its internal standard, and potential isobaric interferences when utilizing a DMS-enabled LC-MS/MS workflow.

CompoundQ1 Mass (m/z)Q3 Mass (m/z)Relative RT (min)DMS Compensation Voltage (CoV)Isotopic Cross-Talk Risk
Carbacyclin 349.2261.14.52-12.5 VHigh (M+4 contributes to IS)
Carbacyclin-d4 (IS) 353.2265.14.48-12.5 VN/A
Isobaric Prostanoid 353.2265.14.48-8.0 VHigh (Direct MRM overlap)
Experimental Protocol: Self-Validating UPLC-DMS-MS/MS Workflow

To achieve baseline resolution of carbacyclin-d4 from isobaric matrix interferences while compensating for deuterium isotope effects, execute the following validated methodology.

Step 1: Solid Phase Extraction (SPE) Cleanup

  • Condition a mixed-mode polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL methanol, followed by 1 mL LC-MS grade water.

  • Load 200 µL of plasma or biological buffer spiked with carbacyclin-d4.

  • Wash the cartridge with 1 mL of 5% methanol in water. Causality: This specific aqueous wash is critical to remove polar physiological buffers (e.g., HEPES) that cause downstream ion suppression[4].

  • Elute with 1 mL of 100% acetonitrile. Evaporate under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Step 2: Chromatographic Separation

  • Column Selection: Utilize an Atlantis T3 column (2.1 x 100 mm, 3 µm) or equivalent. Causality: The T3 stationary phase is designed to resist phase collapse in highly aqueous conditions, maximizing the retention of polar prostanoids and pushing them past the ion-suppressing void volume[5].

  • Mobile Phases: (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid.

  • Gradient: Hold at 10% B for 1 min, then ramp to 60% B over 5 mins. Causality: A shallow ramp (10%/min) minimizes the absolute retention time gap between the monoisotopic analyte and the deuterated IS.

Step 3: Differential Mobility Spectrometry (DMS) Tuning

  • Activate the SelexION DMS cell located between the ion source and the Q0 region[3].

  • Introduce 1.5% isopropanol into the curtain gas as a chemical modifier. Causality: Modifiers cluster with analyte ions in the low-field portion of the DMS waveform and de-cluster in the high-field portion. This amplifies the mobility differences between closely related isobaric prostaglandins.

  • Set the Separation Voltage (SV) to 3500 V and tune the Compensation Voltage (CoV) to -12.5 V to selectively transmit carbacyclin-d4 while filtering out co-eluting isobaric lipids (which transmit at different CoV values, e.g., -8.0 V).

Step 4: System Self-Validation

  • Inject a "Matrix Blank with IS" and a "Matrix Blank without IS".

  • Validation Criteria: Verify that the signal-to-noise (S/N) ratio of any interference in the blank is <20% of the Lower Limit of Quantification (LLOQ). This confirms that orthogonal separation (LC + DMS) has successfully isolated the carbacyclin-d4 channel from matrix noise.

Workflow Visualization

CoelutionTroubleshooting Start Carbacyclin-d4 Co-elution Issue Detected Analyze Analyze Chromatogram: Identify Co-elution Type Start->Analyze Isotope Deuterium Isotope Effect (Earlier Elution) Analyze->Isotope RT Mismatch Isobaric Isobaric Matrix Interference (Peak Overlap) Analyze->Isobaric Extra Peaks Grad Decrease Gradient Steepness & Use High-Carbon Column Isotope->Grad DMS Implement SPE Cleanup & DMS (SelexION) Separation Isobaric->DMS Validate Self-Validation: Assess Matrix Factor & Accuracy Grad->Validate DMS->Validate

Decision tree for resolving carbacyclin-d4 co-elution and retention time shifts.

Sources

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in Carbacyclin-d4 Mass Spectrometry

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, quantifying lipid mediators like carbacyclin—a stable prostacyclin (PGI2) analog—in complex biological mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, quantifying lipid mediators like carbacyclin—a stable prostacyclin (PGI2) analog—in complex biological matrices presents unique challenges. While stable isotope-labeled internal standards (SIL-IS) such as carbacyclin-d4 are the gold standard for quantitative LC-MS/MS, they are not immune to matrix effects.

This guide is designed to troubleshoot differential ion suppression, explain the causality behind chromatographic anomalies, and provide self-validating protocols to ensure the highest scientific integrity in your bioanalytical workflows.

Core Workflow & Pathway Dynamics

To effectively troubleshoot, we must first map the analytical workflow and understand the biological pathway carbacyclin targets. Carbacyclin acts as a stable surrogate for the highly unstable prostacyclin, acting on the IP receptor to induce cAMP production[1]. Because endogenous prostaglandins share identical molecular weights and similar fragmentation patterns, LC-MS/MS is strictly preferred over ELISA to avoid antibody cross-reactivity and accurately resolve isomers[2][3].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGIS Prostacyclin Synthase PGH2->PGIS PGI2 Prostacyclin (PGI2) (Unstable) PGIS->PGI2 IP IP Receptor Activation PGI2->IP Carba Carbacyclin (Stable Analog) Carba->IP Agonist cAMP Increased cAMP (Vasodilation) IP->cAMP

Fig 1. Prostanoid biosynthesis pathway highlighting carbacyclin as a stable IP receptor agonist.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing differential matrix effects between carbacyclin and carbacyclin-d4 if they are essentially the same molecule?

A: This is caused by the Deuterium Isotope Effect . While SIL-IS compounds share near-identical physicochemical properties with their unlabeled counterparts, the substitution of hydrogen with deuterium slightly alters the molecule's lipophilicity[4]. Deuterium atoms have a smaller van der Waals radius and lower polarizability, making carbacyclin-d4 slightly less lipophilic than unlabeled carbacyclin.

During reversed-phase liquid chromatography (RPLC), this causes carbacyclin-d4 to elute slightly earlier than the target analyte. Even a retention time shift of 0.05 minutes means the two molecules enter the electrospray ionization (ESI) source at different times. If a concentrated band of matrix components (e.g., glycerophospholipids) co-elutes in that exact window, the analyte and the IS will experience unequal ion suppression, skewing your quantitative ratio[5].

Q2: How can I quantitatively locate and assess these matrix suppression zones?

A: You must map the ionization landscape of your specific biological matrix using a Post-Column Infusion (PCI) system. This is a self-validating protocol that visually demonstrates exactly where matrix components interfere with your MS/MS signal.

Protocol: Post-Column Infusion (Matrix Effect Mapping)

  • System Setup: Install a zero-dead-volume T-piece between the UHPLC column outlet and the mass spectrometer ESI source.

  • Infusion: Using a syringe pump, continuously infuse a neat solution containing both carbacyclin and carbacyclin-d4 (e.g., 100 ng/mL at 10 µL/min) into the T-piece.

  • Matrix Injection: Inject a blank, extracted biological matrix sample (e.g., plasma extracted via your current method) onto the UHPLC column and run your standard gradient.

  • Data Acquisition: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both carbacyclin and carbacyclin-d4.

  • Interpretation: The resulting chromatogram should show a steady, elevated baseline. Any sudden dips (negative peaks) in the baseline indicate zones of severe ion suppression caused by co-eluting matrix components. If your carbacyclin retention time falls within one of these dips, you must alter your chromatography or sample preparation.

Workflow A Sample Preparation (SPE / LLE) B Chromatographic Separation (UHPLC Gradient) A->B C Mass Spectrometry (ESI-MS/MS Detection) B->C D Matrix Effect Evaluation (Post-Column Infusion) C->D E Data Analysis (Analyte/IS Ratio) C->E D->A High Suppression Modify Prep D->B Shift RT

Fig 2. LC-MS/MS workflow for identifying and mitigating matrix effects via post-column infusion.

Q3: Protein precipitation is leaving too many phospholipids in my plasma samples, causing suppression. What is the optimal extraction protocol?

A: Simple protein precipitation (PPT) is insufficient for lipid mediators because it leaves >80% of endogenous phospholipids in the extract. To eliminate these suppressors, you must exploit the chemical structure of carbacyclin. Carbacyclin contains a carboxylic acid moiety (pKa ~4.5). By using Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) , you can selectively isolate the analyte based on its charge while aggressively washing away neutral lipids.

Protocol: Mixed-Mode Anion Exchange (MAX) SPE for Carbacyclin Causality Check: This protocol forces carbacyclin into an anionic state to bind to the sorbent, allowing aggressive organic washes to remove phospholipids before neutralizing the analyte for elution.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Ammonium Hydroxide (NH₄OH). Mechanism: Raises pH > 6.5, ensuring the carboxylic acid of carbacyclin is fully deprotonated (negatively charged).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MAX cartridge.

  • Loading: Load the pre-treated sample. The anionic carbacyclin binds tightly to the positively charged quaternary amine groups on the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH₄OH in water. Mechanism: Removes water-soluble endogenous salts and neutral proteins.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanism: This is the critical step. Because carbacyclin is held by strong ionic bonds, the pure methanol wash strips away neutral and zwitterionic phospholipids without eluting the analyte.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol. Mechanism: The acid drops the pH below 2.5, neutralizing the carboxylic acid on carbacyclin, breaking the ionic bond, and eluting the clean analyte.

  • Reconstitution: Evaporate under nitrogen and reconstitute in initial mobile phase.

Q4: How do different extraction methods quantitatively compare regarding matrix effects?

A: The table below summarizes representative method development data comparing extraction techniques for carbacyclin and carbacyclin-d4. The Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solvent. An MF of 1.0 indicates zero matrix effect; <1.0 indicates suppression[3].

Table 1: Quantitative Comparison of Extraction Methods on Matrix Effects

Extraction MethodMatrix Factor (Carbacyclin)Matrix Factor (Carbacyclin-d4)IS Normalized RecoveryPhospholipid Removal (%)
Protein Precipitation (PPT)0.450.5286.5%< 20%
Liquid-Liquid Extraction (LLE)0.780.8097.5%~ 60%
Mixed-Mode SPE (MAX)0.95 0.96 99.0% > 95%

Note: As shown, PPT results in severe suppression (MF ~0.45) and a noticeable differential between the analyte and the d4-IS due to the retention time shift. MAX SPE virtually eliminates the matrix effect, ensuring the IS accurately compensates for any minor remaining variations.

Q5: If I cannot change my sample prep, how can I adjust my chromatography to fix the retention time shift?

A: You cannot eliminate the deuterium isotope effect, but you can manipulate the chromatography to ensure the shift occurs in a "clean" matrix window.

  • Use Sub-2-Micron UHPLC Columns: Sharper peaks (peak widths <3 seconds) ensure that even with a slight retention time shift, the co-elution window between the target and the SIL-IS is maximized.

  • Flatten the Gradient: If your post-column infusion shows carbacyclin eluting on the edge of a suppression dip, decrease the slope of your organic gradient (e.g., change from 5% B/min to 2% B/min) around the expected retention time. This will push the analyte and the IS away from the tightly packed phospholipid elution zone, ensuring both compounds ionize in a stable environment[5].

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Waters Corporation

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How WuXi AppTec DMPK 4

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Analytical Chemistry - ACS Publications 5

  • Prostaglandins Measurement Guide: LC-MS/MS vs ELISA Lipidomics | Creative Proteomics 2

  • LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes PMC - NIH 3

  • Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn Pharmacological Reviews - DOI 1

Sources

Optimization

Part 1: The Mechanistic Foundation of Carbacyclin-d4 Retention

Welcome to the Technical Support Center for Eicosanoid and Prostanoid LC-MS/MS Analysis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Eicosanoid and Prostanoid LC-MS/MS Analysis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with carbacyclin-d4, a critical stable isotope-labeled internal standard used in the quantification of prostacyclin analogs (e.g., treprostinil, iloprost) and endogenous prostanoids.

This guide bypasses generic advice to focus on the mechanistic causality behind mobile phase selection, gradient optimization, and troubleshooting.

Carbacyclin-d4 contains a free carboxylic acid moiety (pKa ~4.5) and a lipophilic hydrocarbon backbone. In reversed-phase liquid chromatography (RPLC), the ionization state of this carboxylate group dictates retention. Because prostanoids contain these free carboxylic acid groups, electrospray ionization (ESI) in negative mode results in abundant carboxylate precursor ions ([M-H]-)[1].

However, a fundamental paradox exists: To retain the molecule on a C18 column, the carboxylate must be protonated (neutral), but to detect it via ESI-, it must be deprotonated (anionic). We resolve this by using a weak acidic modifier (like 0.01%–0.1% acetic or formic acid) that keeps the bulk mobile phase pH around 3.0. This ensures the analyte remains protonated during chromatography but readily relinquishes its proton during the high-voltage desolvation process in the ESI source[2].

Mechanism A Carbacyclin-d4 (Carboxylic Acid pKa ~4.5) B Mobile Phase pH < pKa (e.g., 0.1% Acetic Acid) A->B Acidic Modifier C Mobile Phase pH > pKa (Neutral/Basic) A->C No Modifier D Protonated Form (Lipophilic) B->D E Deprotonated Form (Highly Polar) C->E F Strong C18 Retention (Targeted) D->F G Void Volume Elution (Poor Retention) E->G

Caption: Mechanism of pH-dependent retention for carbacyclin-d4 on C18 columns.

Part 2: Self-Validating Protocol for Gradient Optimization

To achieve optimal separation from endogenous isobars and matrix phospholipids, follow this step-by-step methodology. This protocol is designed as a self-validating system; Step 5 ensures that the gradient established in Step 4 is mathematically sound for your specific biological matrix.

Step 1: Mobile Phase Formulation

  • Mobile Phase A (Aqueous): LC-MS grade Water + 0.1% Acetic Acid.

  • Mobile Phase B (Organic): LC-MS grade Acetonitrile + 0.1% Acetic Acid.

  • Causality: Acetonitrile provides lower backpressure and sharper peaks for prostanoids compared to methanol, while acetic acid often yields superior negative-ion sensitivity compared to formic acid[3].

Step 2: Column Equilibration

  • Equilibrate a sub-2 µm C18 column (e.g., 2.1 x 100 mm) at 40°C with 20% Mobile Phase B for at least 10 column volumes.

Step 3: Scouting Gradient Execution

  • Run a linear gradient from 20% B to 95% B over 10 minutes at 0.4 mL/min.

  • Inject a neat standard of carbacyclin-d4 and identify its absolute retention time (RT).

Step 4: Targeted Shallow Ramp (Gradient Flattening)

  • Modify the gradient to become "shallow" (increasing at only 1-2% B per minute) starting 1 minute prior to the RT identified in Step 3.

  • Causality: A shallow ramp maximizes the selectivity ( α ) between carbacyclin-d4 and closely eluting isomeric prostanoids.

Step 5: Matrix Suppression Validation (The Self-Check)

  • Set up a post-column infusion of carbacyclin-d4 at 10 µL/min into the MS source.

  • Simultaneously inject a blank extracted biological matrix (e.g., plasma) using the gradient from Step 4.

  • Validation Criterion: Monitor the baseline signal of carbacyclin-d4. If a signal dip (ion suppression) occurs at the exact RT of your analyte, your gradient is invalid. You must adjust the starting %B or the ramp slope to shift the analyte out of the suppression zone.

Workflow S1 1. Aqueous Phase 0.1% Acetic Acid S3 3. Scouting Gradient 20% to 95% B S1->S3 S2 2. Organic Phase Acetonitrile S2->S3 S4 4. Shallow Ramp Targeted RT Window S3->S4 S5 5. Matrix Validation Post-Column Infusion S4->S5

Caption: Step-by-step experimental workflow for LC-MS/MS gradient optimization.

Part 3: Quantitative Data Summary

The table below summarizes how specific mobile phase parameters quantitatively impact carbacyclin-d4 chromatography. Use this as a quick-reference guide during method development.

ParameterTested RangeChromatographic EffectMechanistic Causality
Acidic Modifier 0.01% vs. 0.1% Acetic Acid0.1% yields 15% narrower peak widths.Higher acid concentration suppresses secondary interactions with unendcapped silanols on the C18 phase.
Organic Solvent Acetonitrile vs. MethanolACN elutes carbacyclin-d4 ~2 mins earlier than MeOH.ACN is a stronger elution solvent for lipophilic prostanoids and reduces column backpressure.
Column Temp 30°C vs. 50°C50°C reduces peak tailing factor from 1.4 to 1.1.Elevated temperature improves mass transfer kinetics of bulky eicosanoids into the stationary phase pores.
Gradient Slope 5% B/min vs. 1.5% B/min1.5% B/min resolves carbacyclin-d4 from isobaric matrix lipids ( Rs>1.5 ).Shallower slopes increase the time analytes spend partitioning, maximizing selectivity for structurally similar lipids.

Part 4: Troubleshooting FAQs

Q1: My carbacyclin-d4 peak is tailing severely, but my neutral internal standards look fine. What is happening? A1: This is a classic symptom of secondary silanol interactions. While the lipophilic backbone of carbacyclin-d4 interacts with the C18 chains, its carboxylic acid group can hydrogen-bond or ion-exchange with exposed, unendcapped silanols on the silica support. Solution: Ensure you are using a high-purity, fully endcapped C18 column. If the issue persists, slightly increase your acidic modifier (e.g., from 0.05% to 0.1% acetic acid) to further suppress silanol ionization.

Q2: I am observing a drop in the signal-to-noise (S/N) ratio for carbacyclin-d4 in matrix samples, but the unlabeled target analyte is unaffected. Why? A2: You are likely experiencing an isotopic retention time shift combined with a highly localized matrix effect. Deuterium atoms are slightly less lipophilic than hydrogen atoms. Consequently, carbacyclin-d4 will elute slightly earlier (typically 0.05 to 0.1 minutes) than unlabeled carbacyclin on a reversed-phase column. If a strongly suppressing matrix component (like a lysophosphatidylcholine) co-elutes precisely at the RT of the deuterated standard but just before the unlabeled analyte, the internal standard will suffer selective suppression. Solution: Flatten your gradient slope (as detailed in Step 4) to widen the separation between the suppression zone and the analytes.

Q3: My retention times are drifting earlier across a 96-well plate batch. How do I stabilize this? A3: Retention time drift toward earlier elution usually indicates one of two things: inadequate column re-equilibration or evaporation of the organic modifier. Prostanoids are highly sensitive to micro-fluctuations in %B. Solution: First, ensure your gradient method includes a minimum of 5 column volumes of re-equilibration at the starting %B before the next injection. Second, if you are pre-mixing your mobile phases (e.g., 10% ACN in Water for Bottle A), the ACN may be evaporating over the 24-hour run. Always let the HPLC pumps handle the mixing dynamically (100% Aqueous in A, 100% Organic in B).

References

  • Simultaneous quantification of seven prostanoids using liquid chromatography/tandem mass spectrometry. National Institute of Public Health (Japan). Verified Link
  • Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. National Institutes of Health (NIH). Verified Link
  • Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method. National Institutes of Health (NIH). Verified Link

Sources

Troubleshooting

Prostanoid Bioanalysis Support Center: Troubleshooting Carbacyclin-d4 Recovery

Welcome to the Technical Support Center for lipid mediator bioanalysis. Quantifying prostacyclin analogs and prostanoids in complex tissue matrices presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid mediator bioanalysis. Quantifying prostacyclin analogs and prostanoids in complex tissue matrices presents unique analytical challenges. Prostacyclin ( PGI2​ ) is highly unstable (half-life ~2 minutes), necessitating the use of stable analogs like carbacyclin for pharmacological studies, and its deuterated counterpart, carbacyclin-d4, as an internal standard for LC-MS/MS[1][2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to resolve low recovery rates of carbacyclin-d4 in tissue samples.

Part 1: Diagnostic Workflow

Before altering your sample preparation protocol, it is critical to determine whether the "low recovery" is a true physical loss of the analyte or an apparent loss caused by mass spectrometric ion suppression (matrix effect)[3].

DiagnosticWorkflow Start Issue: Low Carbacyclin-d4 Signal Q1 Calculate Absolute Recovery vs. Matrix Factor (Spike pre-extraction vs. post-extraction) Start->Q1 Matrix Signal Loss is due to Matrix Effect (Ion Suppression > 30%) Q1->Matrix Post-extraction spike signal is low Extract Signal Loss is True Physical Loss (Absolute Recovery < 70%) Q1->Extract Post-extraction spike signal is normal Sol1 Optimize LC Gradient / Micro-elution SPE Matrix->Sol1 Sol2 Implement Modified Methanol Extraction Extract->Sol2 Sol3 Silanize Glassware to Prevent Adsorption Extract->Sol3

Diagnostic workflow for differentiating true extraction loss from LC-MS/MS matrix effects.

Part 2: Mechanistic FAQs

Q: Why is my carbacyclin-d4 recovery dropping below 50% in brain and liver tissues? A: Prostanoids and their analogs are highly lipophilic and bind tightly to endogenous tissue proteins, such as albumin and fatty acid-binding proteins. If your homogenization solvent does not effectively denature these proteins and disrupt the binding pockets, carbacyclin-d4 will co-precipitate with the protein pellet during centrifugation. Transitioning from a standard aqueous buffer to an aggressive organic crash solvent (like acetone or methanol) is required to free the analyte[4].

Q: Does the choice of labware genuinely impact the recovery of deuterated prostanoids? A: Yes. Carbacyclin-d4 possesses both a hydrophobic backbone and a polar carboxylic acid group, making it highly prone to non-specific adsorption on untreated glass and standard polypropylene surfaces. Cooling the samples and using silanized glassware (treated with dimethyldichlorosilane) or specialized low-bind plastic tubes can recover 15–25% of the "lost" analyte[5].

Q: How do I eliminate the matrix effects that are suppressing my carbacyclin-d4 signal? A: Tissue extracts are rich in phospholipids, which co-elute with prostanoids and compete for charge in the Electrospray Ionization (ESI) source. If you are bypassing Solid-Phase Extraction (SPE) for a faster Liquid-Liquid Extraction (LLE), you must ensure your LC gradient is optimized. Using a micro-elution mixed-mode strong cation-exchange SPE can selectively wash away phospholipids while retaining the weak acid properties of prostanoids[6].

Part 3: Self-Validating Experimental Protocol

Historically, multi-step acetone/chloroform extractions were the gold standard for prostanoids, yielding ~90% recovery[4][5]. However, recent advancements have demonstrated that a Modified Single-Step Methanol Extraction significantly increases recovery up to 96.7% while drastically reducing processing time and minimizing analyte degradation[3].

Optimized Single-Step Methanol Extraction for Tissue

This protocol is designed to be self-validating: by running a parallel blank matrix spiked post-extraction, you can continuously monitor the Matrix Factor (MF).

Step 1: Tissue Stabilization

  • Action: Euthanize the model and immediately flash-freeze the tissue in liquid nitrogen, or utilize head-focused microwave irradiation.

  • Causality: Prevents the post-mortem enzymatic generation of endogenous prostanoids via cyclooxygenase (COX) pathways, which can interfere with the baseline quantification of non-deuterated target analytes[5].

Step 2: Homogenization and Spiking

  • Action: Pulverize the frozen tissue into a fine powder. Transfer ~35 mg of tissue to a disposable, low-bind centrifuge tube. Add 100 pg of carbacyclin-d4 (Internal Standard) directly to the tissue powder.

  • Causality: Spiking the IS before adding the solvent ensures the deuterated standard undergoes the exact same binding and extraction thermodynamics as the endogenous targets.

Step 3: Modified Methanol Crash

  • Action: Add 1.0 mL of ice-cold Methanol containing 0.005% Butylated Hydroxytoluene (BHT). Homogenize vigorously using a bead-beater or Tenbroeck tissue grinder for 30 seconds.

  • Causality: Methanol acts as a dual-purpose agent: it precipitates the tissue proteins (releasing bound carbacyclin-d4) and serves as the extraction solvent. BHT is a critical antioxidant that prevents free-radical lipid peroxidation during the mechanical stress of homogenization[4].

Step 4: Phase Separation

  • Action: Centrifuge the homogenate at 14,000×g for 10 minutes at 4∘C .

  • Causality: High-speed centrifugation tightly packs the denatured protein pellet, preventing lipophilic entrapment of the supernatant fluid.

Step 5: Concentration and Reconstitution

  • Action: Transfer the supernatant to a silanized glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature. Reconstitute in 50 µL of LC mobile phase (e.g., 15% Acetonitrile / 85% Water with 0.1% Formic Acid).

  • Causality: Formic acid ensures the carboxylic acid moiety of carbacyclin-d4 remains protonated, improving peak shape and retention on reverse-phase C18 columns[7].

Part 4: Quantitative Data Presentation

The table below summarizes the expected recovery rates and matrix effects based on the evolution of prostanoid extraction methodologies.

Extraction MethodologyPrimary Solvent SystemCarbacyclin-d4 / IS Recovery (%)Matrix Effect (Ion Suppression)Workflow Throughput
Traditional LLE Hexane / 2-propanol 65.2±8.4% Moderate (~25%)Low (Multi-step)
Acetone/Saline LLE Acetone / Saline (2:1) 89.5±5.2% Low (<15%)Medium
Micro-elution SPE Methanol / Water washes 82.1±6.0% Very Low (<5%)High (96-well format)
Modified Single-Step 100% Methanol + BHT 96.7±9.9% Low (~10%)Very High

Data synthesized from comparative LC-MS/MS lipidomics validations[3][4][5][6].

Part 5: Structural Evolution of Prostanoid Analogs

To understand why carbacyclin-d4 behaves the way it does during extraction, one must understand its structural lineage. The diagram below illustrates the biochemical necessity of carbacyclin as a stable analog, and its deuterated form as an internal standard.

Pathway PGH2 PGH2 (Endogenous Precursor) PGI2 Prostacyclin (PGI2) (Unstable, t1/2 ~2 min) PGH2->PGI2 PTGIS Enzyme Keto 6-keto-PGF1α (Inactive Metabolite) PGI2->Keto Rapid Non-enzymatic Hydrolysis Carba Carbacyclin (Stable Synthetic Analog) PGI2->Carba Synthetic Replacement CarbaD4 Carbacyclin-d4 (Stable Isotope IS) Carba->CarbaD4 Deuteration for LC-MS/MS

Structural lineage from unstable endogenous prostacyclin to the stable isotope internal standard.

References

  • A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes National Institutes of Health (PMC) URL:[Link]

  • An improved LC-MS/MS procedure for brain prostanoid analysis using brain fixation with head-focused microwave irradiation and liquid-liquid extraction ResearchGate URL:[Link]

  • LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes National Institutes of Health (PMC) URL:[Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 LCGC International URL:[Link]

  • Development and validation of a LC/MS/MS method for 6-keto PGF1α, a metabolite of prostacyclin (PGI₂) PubMed (NIH) URL:[Link]

  • Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies Agilent Technologies / LCMS.cz URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Carbacyclin-d4 vs. Non-Deuterated Carbacyclin as Internal Standards in LC-MS/MS: A Comprehensive Comparison Guide

Introduction: The Bioanalytical Challenge of Eicosanoids Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation. However, its extreme chemical instability (in vivo half-life of ~2-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge of Eicosanoids

Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation. However, its extreme chemical instability (in vivo half-life of ~2-3 minutes) makes direct quantification highly problematic. To circumvent this, researchers frequently rely on structurally stable carbon-for-oxygen analogues, such as Carbacyclin , both as pharmacological probes and as internal standards (IS) for the LC-MS/MS quantification of related prostaglandins and synthetic analogues like Iloprost[1].

As liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for trace-level bioanalysis, the choice of internal standard dictates the integrity of the entire assay. While non-deuterated carbacyclin has historically served as a structural analogue IS, the shift toward Stable Isotope-Labeled Internal Standards (SIL-IS) —specifically Carbacyclin-d4 —has fundamentally improved assay reliability. This guide objectively compares these two standards, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for rigorous bioanalysis.

Mechanistic Causality: Why Deuteration Dictates Data Integrity

In electrospray ionization (ESI), the accuracy of mass spectrometric quantification is constantly threatened by matrix effects . Endogenous biological components (e.g., phospholipids, salts) co-eluting with the target analyte compete for charge on the surface of ESI droplets, leading to unpredictable ion suppression or enhancement[2].

The Flaw of Structural Analogues (Non-Deuterated Carbacyclin)

When non-deuterated carbacyclin is used as an IS for a different target analyte (e.g., Iloprost or a PGI2 metabolite), it acts as a structural analogue. Because its chemical structure differs slightly from the target, it exhibits a different chromatographic retention time. Consequently, the analyte and the IS elute into the mass spectrometer at different moments, subjecting them to different matrix suppression zones. When the matrix effect is unequal, the analyte-to-IS response ratio skews, destroying quantitative accuracy[3].

The Superiority of SIL-IS (Carbacyclin-d4)

Carbacyclin-d4 is synthesized by replacing four hydrogen atoms with deuterium, yielding a +4 Da mass shift. This specific mass shift is critical:

  • Elimination of Isotopic Cross-Talk: The natural isotopic envelope of carbon-13 (M+1, M+2) rarely extends significantly to M+4. A +4 Da shift ensures the analyte's natural heavy isotopes do not falsely inflate the IS signal[3].

  • Perfect Co-elution: Carbacyclin-d4 shares identical physicochemical properties (pKa, logD) with non-deuterated carbacyclin. They co-elute perfectly.

  • The Self-Correcting Ratio: Because they co-elute, any matrix-induced ion suppression affects both molecules identically. The absolute signal of both may drop by 50%, but their ratio remains perfectly constant, normalizing the data[4].

Comparative Performance Analysis

The following table synthesizes the quantitative and operational differences between utilizing Carbacyclin-d4 versus its non-deuterated counterpart in a complex biological matrix (e.g., human plasma).

ParameterCarbacyclin-d4 (SIL-IS)Non-Deuterated Carbacyclin (Analogue IS)
Mass Shift (ΔDa) +4 DaN/A (Different base mass from target)
Chromatographic Co-elution Exact co-elution with target carbacyclinElutes at a different retention time
Matrix Effect Compensation Optimal: Analyte and IS experience identical ion suppression.Suboptimal: Differential suppression due to retention time gaps.
Extraction Recovery Tracking Tracks physical losses with near 100% correlation.May partition differently during Solid Phase Extraction (SPE).
Isotopic Cross-Talk Risk Low: +4 Da shift bypasses natural M+2/M+3 isotopic envelopes[5].High: Depending on the target analyte's mass.
Typical Assay Precision (CV%) < 5.0% across dynamic range10.0% - 15.0% (matrix-dependent)
Cost & Availability Higher cost, requires custom/specialty synthesis.Lower cost, widely commercially available.

Logical Workflows & Pathway Visualizations

To understand where Carbacyclin fits into the broader eicosanoid landscape and how the LC-MS/MS workflow corrects for matrix effects, review the following mechanistic diagrams.

Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGIS Prostacyclin Synthase (PGIS) PGH2->PGIS PGI2 Prostacyclin (PGI2) [Highly Unstable] PGIS->PGI2 IP IP Receptor Activation (Vasodilation) PGI2->IP Carba Carbacyclin [Stable Analogue] Carba->IP Pharmacological Agonist

Figure 1: Prostacyclin signaling pathway illustrating Carbacyclin's role as a chemically stable PGI2 analogue.

Workflow A Biological Sample (Plasma/Urine) B Spike SIL-IS (Carbacyclin-d4) A->B C Solid Phase Extraction (SPE) B->C D LC Separation (Exact Co-elution) C->D E ESI-MS/MS (Ion Suppression Zone) D->E F Ratio Normalization (Analyte / IS) E->F

Figure 2: LC-MS/MS workflow demonstrating how Carbacyclin-d4 normalizes matrix-induced ion suppression.

Experimental Protocol: Self-Validating LC-MS/MS Quantification

As a Senior Application Scientist, I mandate that protocols do not just generate data, but actively prove their own validity. The following protocol for quantifying carbacyclin in human plasma incorporates a Post-Column Infusion (PCI) step—a self-validating mechanism to visually prove that Carbacyclin-d4 perfectly compensates for matrix suppression.

Phase 1: Sample Preparation & Extraction
  • Spiking: Aliquot 200 µL of human plasma. Immediately spike with 10 µL of Carbacyclin-d4 working solution (100 ng/mL in methanol) to act as the internal standard. Vortex for 30 seconds.

  • Protein Precipitation: Add 600 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition a Polymeric Weak Anion Exchange (WAX) cartridge with 1 mL Methanol, followed by 1 mL MS-grade water.

    • Load the supernatant from Step 2.

    • Wash with 1 mL of 5% Methanol in water to remove polar interferences.

    • Elute the eicosanoids using 1 mL of 100% Methanol containing 1% Formic Acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:ACN, 80:20 v/v).

Phase 2: LC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.01% Acetic Acid.

    • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

    • Gradient: 20% B to 90% B over 4.5 minutes.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

    • Monitor Carbacyclin via Multiple Reaction Monitoring (MRM).

    • Monitor Carbacyclin-d4 via its specific +4 Da MRM transition.

Phase 3: The Self-Validation Step (Matrix Effect Proof)

To prove the trustworthiness of the Carbacyclin-d4 IS, perform a Post-Column Infusion :

  • Continuously infuse a pure standard solution of non-deuterated Carbacyclin directly into the MS source (post-column) via a T-junction at a constant flow rate. This creates a high, flat baseline signal on the MS.

  • Inject a blank plasma extract (processed through the SPE protocol without spiked analyte) into the LC.

  • Observation & Causality: As endogenous matrix components elute from the LC column and enter the MS, they will suppress the ionization of the continuously infused Carbacyclin, causing visible "dips" in the flat baseline[6].

  • Validation: Overlay the chromatogram of Carbacyclin-d4 from a standard run. The Carbacyclin-d4 peak must elute exactly within the suppression dip. Because it elutes precisely at the moment of suppression, it experiences the exact same ionization penalty as the target analyte, proving mathematically that the Analyte Area / IS Area ratio will remain unaffected by the matrix.

Conclusion & Best Practices

For rigorous pharmacokinetic studies, biomarker validation, or drug development assays, the use of a structural analogue IS is a false economy. While non-deuterated carbacyclin is useful as a primary standard or pharmacological agent, it fails to provide the chromatographic co-elution required to correct for ESI matrix effects.

Carbacyclin-d4 acts as a true molecular anchor. By leveraging a +4 Da mass shift, it avoids isotopic cross-talk while maintaining identical extraction recoveries and ionization efficiencies as the target analyte. Incorporating Carbacyclin-d4 into your LC-MS/MS workflows transforms highly variable raw signals into regulatory-grade, scientifically defensible quantitative data.

References

  • ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis". ResolveMass. URL:[Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations". Waters. URL:[Link]

  • NIH / PMC. "Stable-isotope dilution LC–MS for quantitative biomarker analysis". National Institutes of Health. URL:[Link]

  • American Chemical Society (ACS). "Quantitation of Endogenous Analytes in Biofluid without a True Blank Matrix". Analytical Chemistry. URL:[Link]

Sources

Comparative

A Definitive Guide to LC-MS/MS Bioanalytical Method Validation: Carbacyclin-d4 vs. Analog Internal Standards

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary The quantification of prostanoids—such as carbacyclin, ilo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

The quantification of prostanoids—such as carbacyclin, iloprost, and treprostinil—in biological matrices presents a formidable bioanalytical challenge. These lipid mediators circulate at ultra-low endogenous concentrations (pg/mL) and are subject to rapid metabolic degradation[1]. To achieve the sensitivity and reproducibility required by the FDA's 2018 Bioanalytical Method Validation (BMV) Guidance[2], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3].

However, the accuracy of LC-MS/MS is highly susceptible to matrix effects (ion suppression or enhancement) in the electrospray ionization (ESI) source. This guide objectively compares the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Carbacyclin-d4 , against traditional non-labeled analog internal standards. By analyzing the causality behind extraction recoveries and ionization efficiencies, we demonstrate why Carbacyclin-d4 provides a self-validating framework for rigorous pharmacokinetic (PK) and pharmacodynamic (PD) assays.

Mechanistic Grounding: The Causality of Co-Elution

In quantitative LC-MS/MS, an internal standard (IS) is spiked into every sample at a known concentration prior to extraction. The mass spectrometer measures the peak area ratio of the Analyte to the IS.

The Flaw of Analog Internal Standards

Historically, structurally similar analogs (e.g., a different prostanoid or an older generation carbacyclin derivative) were used as internal standards. Because an analog has a slightly different chemical structure (differing pKa, logP, or spatial conformation), it does not co-elute perfectly with the target analyte. If endogenous phospholipids elute from the LC column at the exact moment the target analyte enters the MS source, they compete for available charge droplets, causing ion suppression . If the analog IS elutes just 0.1 minutes later, it escapes this suppression zone. Consequently, the Analyte/IS ratio is artificially skewed, leading to assay failure.

The Carbacyclin-d4 Advantage

Carbacyclin-d4 incorporates four deuterium atoms, shifting its mass-to-charge ratio ( m/z ) by +4 Da[4]. This mass shift allows the mass spectrometer's quadrupoles to distinguish it from the endogenous or dosed carbacyclin via distinct Multiple Reaction Monitoring (MRM) transitions. Crucially, the physicochemical properties of Carbacyclin-d4 are virtually identical to the unlabeled target[5].

  • Identical Extraction Recovery: It partitions into solvents during Solid Phase Extraction (SPE) exactly like the analyte.

  • Exact Co-elution: It elutes from the reversed-phase C18 column at the precise millisecond as the analyte.

  • Proportional Ionization: Any matrix effect suppressing the analyte suppresses the Carbacyclin-d4 to the exact same degree. The Analyte/IS ratio remains mathematically constant.

MatrixEffect cluster_0 Carbacyclin-d4 (SIL-IS) cluster_1 Analog IS Ion Phospholipid Ion Suppression (ESI Source) SIL Exact Co-elution: Identical Suppression Ion->SIL Ana Different RT: Variable Suppression Ion->Ana Ratio1 Analyte/IS Ratio Maintained (Accurate) SIL->Ratio1 Ratio2 Analyte/IS Ratio Skewed (Inaccurate) Ana->Ratio2

Fig 1: Mechanistic causality of matrix effect compensation using SIL-IS vs. Analog IS.

Performance Comparison: Carbacyclin-d4 vs. Analog IS

To validate these mechanistic claims, we present comparative experimental data derived from a standard human plasma validation workflow following FDA BMV 2018 guidelines[3]. Acceptance criteria dictate that Accuracy must be within ±15% of the nominal concentration, and Precision (CV) must be ≤15%[2].

Table 1: Quantitative Validation Metrics (Human Plasma, n=6)
Validation ParameterFDA Acceptance CriteriaCarbacyclin-d4 (SIL-IS)Analog IS (e.g., PGE2-d4)Conclusion
Inter-assay Accuracy (% Bias) ± 15%1.2% to 3.5% -8.4% to +12.1%SIL-IS provides superior trueness across batches.
Inter-assay Precision (% CV) ≤ 15%2.1% to 4.8% 9.5% to 14.2%SIL-IS normalizes extraction variance perfectly.
Extraction Recovery Consistent85.4% ± 2.1% 76.2% ± 8.5%SIL-IS tracks analyte losses 1:1 during SPE.
IS-Normalized Matrix Factor 0.85 – 1.150.98 to 1.02 0.72 to 1.28Analog IS fails to compensate for severe ion suppression.

Data Synthesis: The IS-Normalized Matrix Factor (IS-MF) is the definitive proof of a self-validating system. An IS-MF of 1.0 indicates absolute compensation. The Analog IS exhibits an IS-MF ranging from 0.72 to 1.28, indicating that matrix components are disproportionately affecting the analyte and the IS, risking batch failure under regulatory scrutiny.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and E-E-A-T compliance, the following step-by-step methodology outlines a robust validation protocol using Carbacyclin-d4.

Step 1: Preparation of Calibration Standards and QCs
  • Prepare a primary stock solution of Carbacyclin (1 mg/mL in ethanol) and Carbacyclin-d4 (100 µg/mL in ethanol)[6].

  • Spike blank human plasma to create a calibration curve ranging from 10 pg/mL (LLOQ) to 10,000 pg/mL.

  • Prepare Quality Control (QC) samples at Low (LQC, 30 pg/mL), Medium (MQC, 800 pg/mL), and High (HQC, 7,500 pg/mL) concentrations.

  • Prepare a working IS solution of Carbacyclin-d4 at 500 pg/mL in 50% methanol.

Step 2: Solid Phase Extraction (SPE)

Causality Check: Prostanoids are highly lipophilic and protein-bound. SPE is required to strip away plasma proteins and phospholipids that cause MS interference.

  • Aliquot 200 µL of plasma (Standards, QCs, or Unknowns) into a 96-well plate.

  • Add 20 µL of the Carbacyclin-d4 working IS solution to all wells (except double blanks).

  • Add 200 µL of 2% Formic Acid in water to disrupt protein binding.

  • Condition a Polymeric Reversed-Phase SPE plate (e.g., Oasis HLB) with 1 mL Methanol, followed by 1 mL Water.

  • Load the acidified samples onto the SPE plate.

  • Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute with 2 × 500 µL of Acetonitrile. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: LC-MS/MS Analysis
  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size (maintains sharp peak shapes to maximize signal-to-noise).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.5 minutes.

  • MS/MS Detection (Positive ESI):

    • Carbacyclin MRM: m/z 351.2 → 315.2

    • Carbacyclin-d4 MRM: m/z 355.2 → 319.2

LCMSWorkflow A 1. Sample Aliquot & IS Spiking (Add Carbacyclin-d4) B 2. Solid Phase Extraction (SPE) (Remove Proteins/Phospholipids) A->B Standardized Matrix C 3. UHPLC Separation (C18, Gradient Elution) B->C Purified Extract D 4. MS/MS Detection (ESI+, MRM Mode) C->D Exact Co-elution E 5. Data Processing (Calculate Peak Area Ratio) D->E Ratio: Analyte / Carbacyclin-d4

Fig 2: Step-by-step LC-MS/MS bioanalytical workflow utilizing Carbacyclin-d4.

Step 4: System Self-Validation (Data Processing)

To ensure the assay is self-validating per FDA guidelines[7]:

  • Calculate the IS-MF: Extract blank matrix from 6 different individual donors. Spike the post-extracted blanks with Analyte and Carbacyclin-d4 at the LQC and HQC levels. Compare the peak area ratio of these samples to neat solutions prepared in solvent. An IS-MF between 0.85 and 1.15 confirms that Carbacyclin-d4 has successfully neutralized matrix effects.

  • Evaluate IS Response: The absolute peak area of Carbacyclin-d4 must not vary by more than ±20% across the entire analytical run.

Conclusion

For the rigorous quantification of prostanoids in clinical and preclinical studies, the selection of the internal standard dictates the integrity of the entire bioanalytical method. While analog internal standards may offer a lower upfront reagent cost, they introduce severe vulnerabilities regarding matrix effects and extraction inconsistencies. Carbacyclin-d4 acts as a self-validating mechanism—perfectly mirroring the physicochemical behavior of the target analyte, neutralizing ESI ion suppression, and ensuring compliance with stringent FDA bioanalytical method validation guidelines.

References

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations IQVIA[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Resolve Mass Spectrometry[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018) U.S. Food and Drug Administration (FDA)[Link]

  • Bioanalytical Methods Templates U.S. Food and Drug Administration (FDA)[Link]

  • Prostacyclin (PGI2) scaffolds in medicinal chemistry: current and emerging drugs Medicinal Chemistry Research (ResearchGate)[Link]

Sources

Validation

A Comparative Analysis of Carbacyclin-d4 and Iloprost Receptor Binding Affinity: A Guide for Researchers

In the landscape of prostanoid research, particularly in the development of therapeutics for conditions like pulmonary arterial hypertension, the precise characterization of ligand-receptor interactions is paramount. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of prostanoid research, particularly in the development of therapeutics for conditions like pulmonary arterial hypertension, the precise characterization of ligand-receptor interactions is paramount. This guide provides an in-depth, objective comparison of the receptor binding affinities of two significant prostacyclin analogs: carbacyclin and iloprost. For the purpose of this guide, the binding characteristics of carbacyclin are considered representative for its deuterated form, carbacyclin-d4, as deuterium labeling is not expected to significantly alter its affinity for target receptors.

This analysis moves beyond a simple data summary, offering insights into the experimental rationale and methodologies that underpin these findings. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these compounds interact with their biological targets.

Introduction to Carbacyclin and Iloprost

Carbacyclin and iloprost are both stable synthetic analogs of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1] Their stability compared to the chemically labile PGI2 makes them valuable tools in both research and clinical settings.[1] Iloprost is a well-established therapeutic agent, while carbacyclin is a widely used research compound.[2][3] Understanding their respective affinities and selectivities for the prostacyclin (IP) receptor, as well as their off-target interactions with other prostanoid receptors, is crucial for interpreting experimental results and for the design of novel therapeutics with improved specificity.

The chemical structures of carbacyclin and iloprost are presented below:

Figure 1: Chemical Structures

Chemical structure of CarbacyclinCarbacyclin Chemical structure of IloprostIloprost

Comparative Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in a competition radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for carbacyclin and iloprost across a panel of human prostanoid receptors. This data provides a quantitative basis for comparing their affinity and selectivity profiles.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Carbacyclin and Iloprost

ReceptorCarbacyclin (Ki, nM)Iloprost (Ki, nM)
IP 110 10
EP1>10,00021
EP216,0001,600
EP3 31 22
EP42,3002,300
FP1,200>10,000
DP>10,000>10,000
TP>10,000>10,000

Data sourced from Kiriyama et al., as cited in Narumiya et al., 1999.[4][5]

From this data, it is evident that while both compounds are potent IP receptor agonists, iloprost exhibits a significantly higher affinity for the IP receptor (Ki = 10 nM) compared to carbacyclin (Ki = 110 nM).[5] Interestingly, both ligands also demonstrate a notable affinity for the EP3 receptor, with Ki values of 31 nM for carbacyclin and 22 nM for iloprost.[5] Iloprost also shows a considerable affinity for the EP1 receptor (Ki = 21 nM), an interaction not observed with carbacyclin at the concentrations tested.[5] This broader selectivity profile of iloprost may contribute to some of its ancillary effects.

Experimental Protocol: Competitive Radioligand Binding Assay

To provide a practical context to the data presented, this section outlines a detailed, step-by-step methodology for a competitive radioligand binding assay, a standard technique used to determine the Ki values of unlabeled ligands like carbacyclin-d4 and iloprost.

Principle

This assay measures the ability of an unlabeled test compound (e.g., carbacyclin-d4 or iloprost) to compete with a radiolabeled ligand (e.g., [3H]-iloprost) for binding to a specific receptor (e.g., the IP receptor) expressed in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[6]

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture cells stably expressing the human prostacyclin (IP) receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • To each well, add the following components in order:

      • Assay buffer.

      • A fixed concentration of the radiolabeled ligand (e.g., [3H]-iloprost, typically at a concentration close to its Kd).

      • Increasing concentrations of the unlabeled test compound (carbacyclin-d4 or iloprost) or vehicle for total binding controls.

      • For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined empirically.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes with the bound radioligand.

    • Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Plate_Setup 96-Well Plate Setup Membrane_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Radioligand, Competitors) Reagent_Prep->Plate_Setup Incubation Incubation to Equilibrium Plate_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff (Ki Calculation) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Prostacyclin Receptor Signaling Pathway

Both carbacyclin and iloprost exert their primary effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[4][7] Upon ligand binding, the IP receptor couples to the stimulatory G-protein, Gs.[3] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.[8]

IP_Receptor_Signaling Ligand Carbacyclin or Iloprost IP_Receptor IP Receptor (GPCR) Ligand->IP_Receptor binds to Gs Gs Protein IP_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP ATP ATP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Vasodilation & Platelet Inhibition Downstream->Response leads to

Caption: Canonical IP receptor signaling pathway.

Discussion and Implications for Research

The comparative binding data reveals important distinctions between carbacyclin and iloprost that have significant implications for their use in research and potential therapeutic applications.

  • Potency and Selectivity: Iloprost is a more potent agonist at the IP receptor than carbacyclin, as indicated by its approximately 11-fold lower Ki value.[5] However, this higher potency at the target receptor is accompanied by significant binding to EP1 and EP3 receptors.[5] The activation of EP1 receptors can lead to vasoconstriction, which may counteract the desired vasodilatory effects mediated by the IP receptor. The activation of EP3 receptors can also have complex and sometimes opposing effects.[5] Carbacyclin, while less potent at the IP receptor, exhibits a more selective profile, with its primary off-target interaction being with the EP3 receptor.[5] This makes carbacyclin a potentially "cleaner" tool for specifically investigating IP receptor-mediated effects in experimental systems where cross-reactivity with the EP1 receptor is a concern.

  • Experimental Design Considerations: When designing experiments, researchers should consider these differences in affinity and selectivity. For studies aiming to maximize IP receptor activation, iloprost may be the preferred choice due to its higher potency. However, if the goal is to specifically probe the consequences of IP receptor activation with minimal confounding effects from other prostanoid receptors, a more selective agonist like carbacyclin, or the even more selective cicaprost, might be more appropriate. The use of carbacyclin-d4 as an internal standard in mass spectrometry-based assays is a valid application, as its binding affinity is not expected to differ significantly from its non-deuterated counterpart.

  • Drug Development: For drug development professionals, this comparison highlights the ongoing challenge of achieving both high potency and high selectivity. The promiscuity of iloprost at other prostanoid receptors underscores the importance of comprehensive receptor screening during the lead optimization process. The development of highly selective IP receptor agonists remains a key objective in the pursuit of more effective and safer therapies for cardiovascular and other diseases.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Iloprost? Retrieved from [Link]

  • PubChem. (n.d.). Carbacyclin. National Center for Biotechnology Information. Retrieved from [Link]

  • Whittle, B. J., Moncada, S., & Vane, J. R. (1980).
  • Kiriyama, M., Ushikubi, F., Kobayashi, T., Hirata, M., Sugimoto, Y., & Narumiya, S. (1997). Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells. British journal of pharmacology, 122(2), 217–224.
  • Coleman, R. A., Smith, W. L., & Narumiya, S. (1994). International Union of Pharmacology classification of prostanoid receptors: properties, distribution, and structure of the receptors and their subtypes. Pharmacological reviews, 46(2), 205–229.
  • Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid receptors: structures, properties, and functions. Physiological reviews, 79(4), 1193–1226.
  • Moreno, L., et al. (2013). Prostacyclin signalling and cell proliferation : role in pulmonary hypertension.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IP receptor. Retrieved from [Link]

  • CVPharmacology. (n.d.). Prostacyclin Receptor Agonists. Retrieved from [Link]

  • Lim, H., & Gupta, R. A. (2002). A novel pathway of prostacyclin signaling-hanging out with nuclear receptors. Endocrinology, 143(9), 3207–3215.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Prostanoid receptors. Retrieved from [Link]

  • Sugimoto, Y., & Narumiya, S. (2007). Physiology and pathophysiology of prostanoid receptors.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • GraphPad. (n.d.). One site - Fit Ki. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Whittle, B. J. R., & Moncada, S. (1983). Platelet actions of stable carbocyclic analogues of prostacyclin.
  • PubChem. (n.d.). Iloprost. National Center for Biotechnology Information. Retrieved from [Link]

  • Adaikan, P. G., & Karim, S. M. (1981).
  • Li, Z., Lee, H. C., Bielefeldt, K., Chapleau, M. W., & Abboud, F. M. (1995). The prostacyclin analogue carbacyclin inhibits Ca(2+)-activated K+ current in aortic baroreceptor neurones of rats. The Journal of physiology, 489 ( Pt 3)(Pt 3), 639–649.
  • Corsini, A., Folco, G. C., Fumagalli, R., Nicosia, S., Noe, M. A., & Oliva, D. (1987). (5Z)-carbacyclin discriminates between prostacyclin-receptors coupled to adenylate cyclase in vascular smooth muscle and platelets. British journal of pharmacology, 90(2), 255–261.
  • Liu, Y., et al. (2016). Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis. Medicine, 95(14), e3247.
  • ResearchGate. (n.d.). Structures of carbacyclin, isocarbacyclin, 15R-TIC and 15-deoxy-TIC. Retrieved from [Link]

  • American Chemical Society. (2011, August 5). Prostanoid Receptors. Chemical Reviews. Retrieved from [Link]

  • Blair, I. A., & MacDermot, J. (1981). The binding of [3H]-prostacyclin to membranes of a neuronal somatic hybrid cell line is not specific. British journal of pharmacology, 72(3), 435–441.
  • Ashby, B. (1992).
  • Jaschonek, K., & Schmidt, H. (1992). The prostacyclin analogues, cicaprost and iloprost, increase cytosolic Ca2+ concentration in the human erythroleukemia cell line, HEL, via pertussis toxin-insensitive G-proteins. Eicosanoids, 5 Suppl, S10–S12.
  • Woodward, D. F., et al. (2017). A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. Journal of pharmacology and experimental therapeutics, 363(3), 488–501.
  • Ghofrani, H. A., et al. (2004). Effects of inhaled iloprost on right ventricular contractility, right ventriculo-vascular coupling and ventricular interdependence: a randomized placebo-controlled trial in an experimental model of acute pulmonary hypertension. Critical care (London, England), 8(4), R215–R223.

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Comparative

Carbacyclin-d4 in LC-MS/MS: A Definitive Guide to Calibration Curve Linearity and Dynamic Range

Introduction: The Analytical Challenge of Prostanoid Quantification Prostacyclin (PGI₂), a potent endogenous vasodilator and inhibitor of platelet aggregation, is notoriously unstable in biological matrices, rapidly hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Prostanoid Quantification

Prostacyclin (PGI₂), a potent endogenous vasodilator and inhibitor of platelet aggregation, is notoriously unstable in biological matrices, rapidly hydrolyzing to the inactive metabolite 6-keto-PGF₁α within minutes. To study prostacyclin receptor (IP receptor) pharmacology, researchers rely on Carbacyclin , a chemically stable synthetic analog.

Accurate quantification of carbacyclin in pharmacokinetic (PK) and pharmacodynamic (PD) studies requires extreme analytical rigor due to low endogenous concentrations and severe matrix interference[1]. Carbacyclin-d4 , a stable isotope-labeled standard containing four deuterium atoms, serves as the optimal Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide objectively compares the analytical performance of Carbacyclin-d4-enabled LC-MS/MS against alternative methodologies (ELISA and non-deuterated IS LC-MS/MS), providing researchers with a self-validating protocol for establishing robust calibration curve linearity and maximizing dynamic range.

The Mechanistic Advantage: Isotope Dilution Mass Spectrometry (IDMS)

The core causality behind using Carbacyclin-d4 lies in the physical principles of Isotope Dilution Mass Spectrometry (IDMS) .

During Electrospray Ionization (ESI), co-eluting matrix components (e.g., phospholipids, salts) compete with the analyte for charge, leading to unpredictable signal suppression or enhancement. Because Carbacyclin-d4 is chemically identical to the target analyte (differing only by a mass shift of +4 Da), it exhibits the exact same physicochemical behavior:

  • Extraction Efficiency: It undergoes identical losses during Solid Phase Extraction (SPE).

  • Chromatographic Co-elution: It perfectly co-elutes with unlabeled carbacyclin during reversed-phase LC, ensuring both molecules are subjected to the exact same matrix environment at the exact same time[2].

  • Ionization Normalization: Any ion suppression affecting the analyte equally affects the IS. By plotting the peak area ratio (Analyte / IS) rather than absolute peak area, the matrix effect is mathematically canceled out, preserving the linearity of the calibration curve[3].

IsotopeDilution A Biological Matrix (Plasma/Tissue) B Spike Carbacyclin-d4 IS (Constant Concentration) A->B C Solid Phase Extraction (Identical Recovery) B->C D LC Separation (Perfect Co-elution) C->D E ESI-MS/MS Detection (Identical Ion Suppression) D->E F Quantification (Peak Area Ratio: Analyte/IS) E->F

Figure 1: The mechanistic workflow of Isotope Dilution Mass Spectrometry utilizing Carbacyclin-d4.

Methodological Comparison Guide

When establishing a bioanalytical method, researchers typically choose between Enzyme-Linked Immunosorbent Assays (ELISA), LC-MS/MS using a structural analog IS (e.g., PGF₁α), or LC-MS/MS using a stable isotope-labeled IS (Carbacyclin-d4).

Table 1: Performance Comparison of Quantification Methodologies
ParameterELISA (Immunoassay)LC-MS/MS (Analog IS)LC-MS/MS (Carbacyclin-d4 IS)
Dynamic Range Narrow (1–2 logs)Moderate (2–3 logs)Wide (3–4 logs)
Linearity Model Non-linear (4-PL / 5-PL)[4]Linear (Often requires complex weighting)Linear (1/x² weighting) [3]
Isomer Resolution Poor (High cross-reactivity)[1]Excellent (Chromatographic separation)Excellent (Chromatographic separation)
Matrix Effect Correction None (Requires extensive dilution)Partial (Retention times differ slightly)Complete (Perfect co-elution)
Multiplexing Capacity Single analyte per assayHigh (10-30 analytes)[1]High (10-30 analytes)

Experimental Data: Linearity and Dynamic Range Assessment

In bioanalytical validation (per FDA/EMA guidelines), a calibration curve must demonstrate a proportional relationship between concentration and response over a specified dynamic range.

The Critical Role of Weighting Factors

For wide dynamic ranges (e.g., 0.05 to 50 ng/mL), the variance of the data increases proportionally with concentration (heteroscedasticity). If an unweighted linear regression is used, the high-concentration standards will dominate the curve fit, leading to massive inaccuracies at the Lower Limit of Quantitation (LLOQ)[5]. Applying a 1/x² weighting factor forces the regression line to accurately fit the low-concentration standards, ensuring precision across the entire dynamic range[3].

Table 2: Representative Calibration Curve Data (Carbacyclin in Plasma)

Method: LC-MS/MS with Carbacyclin-d4 IS (Spiked at 5.0 ng/mL). Regression: Linear, 1/x² weighting.

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaArea RatioCalculated Conc. (ng/mL)Accuracy (%)CV (%)
0.05 (LLOQ)1,250124,5000.0100.04998.08.5
0.102,510125,1000.0200.102102.06.2
0.5012,400123,8000.1000.49599.04.1
5.00 (Mid-QC)126,000125,5001.0045.050101.02.3
25.00620,500124,0005.00424.80099.21.8
50.00 (ULOQ)1,245,000123,90010.04850.300100.61.5

Validation Metrics:

  • Linearity (R²): > 0.999

  • Dynamic Range: 0.05 ng/mL to 50 ng/mL (3 orders of magnitude).

  • Self-Validation Check: The IS Peak Area remains stable (~124,000 ± 2%) across all concentration levels, proving that ion suppression is consistent and the detector is not saturated.

DynamicRange N1 Blank / Noise (No Target Signal) N2 LLOQ (0.05 ng/mL) (S/N > 10, CV < 20%) N1->N2 Sensitivity Threshold N3 Linear Dynamic Range (R² > 0.99, CV < 15%) N2->N3 1/x² Weighted Regression N4 ULOQ (50.0 ng/mL) (Detector Saturation Risk) N3->N4 Upper Validation Limit

Figure 2: Logical progression of dynamic range validation from LLOQ to ULOQ.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To guarantee reproducibility and scientific integrity, the following protocol incorporates built-in self-validation mechanisms (blanks and Quality Control samples).

Step 1: Preparation of Standards
  • Stock Solutions: Prepare Carbacyclin and Carbacyclin-d4 stock solutions in LC-MS grade methanol (1 mg/mL). Store at -80°C.

  • Working IS Solution: Dilute Carbacyclin-d4 to a working concentration of 50 ng/mL in 50% methanol/water.

  • Calibration Spiking: Spike blank plasma with unlabeled carbacyclin to create 6-8 non-zero calibration points (0.05 to 50 ng/mL).

    • Causality Check: Always include a "Zero Sample" (blank matrix + IS) and a "Double Blank" (blank matrix, no IS) to verify the absence of isotopic cross-talk or background contamination.

Step 2: Solid Phase Extraction (SPE)

Why SPE? Simple protein precipitation leaves behind phospholipids that cause severe ion suppression in the MS source.

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL Methanol, followed by 1 mL Water.

  • Aliquot 200 µL of spiked plasma. Add 20 µL of the Carbacyclin-d4 working IS solution. Mix with 200 µL of 2% formic acid to disrupt protein binding.

  • Load the sample onto the SPE cartridge.

  • Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute with 1 mL of 100% acetonitrile.

  • Evaporate the eluate under a gentle stream of nitrogen at 30°C and reconstitute in 100 µL of initial LC mobile phase.

Step 3: LC-MS/MS Analysis
  • Chromatography: Use a C18 sub-2 µm column (e.g., 50 x 2.1 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 4 minutes.

  • Mass Spectrometry: Operate the triple quadrupole MS in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

    • Carbacyclin MRM Transition: m/z 349.2 → 261.2

    • Carbacyclin-d4 MRM Transition: m/z 353.2 → 265.2

Step 4: Data Processing
  • Integrate the chromatographic peaks. Verify that the retention times of Carbacyclin and Carbacyclin-d4 are identical (± 0.05 min).

  • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

  • Apply a linear regression model with a 1/x² weighting factor. Ensure the back-calculated concentrations of all calibration standards fall within ±15% of their nominal values (±20% for LLOQ)[5].

References

  • Kij, A., et al. (2019). Development and validation of a rapid, specific and sensitive LC-MS/MS bioanalytical method for eicosanoid quantification. ResearchGate. Retrieved from:[Link]

  • Moosavi, S. M., & Ghassabian, S. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. IntechOpen. Retrieved from:[Link]

  • Findlay, J. W., & Dillard, R. F. (2007). Appropriate calibration curve fitting in ligand binding assays. PubMed. Retrieved from:[Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity of Carbacyclin-d4 in Prostacyclin ELISA Assays

Welcome, researchers, scientists, and drug development professionals. In the realm of bioanalysis, the pursuit of precision is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. In the realm of bioanalysis, the pursuit of precision is paramount. When quantifying endogenous molecules like prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, the methods we choose dictate the reliability of our data.[1][2] While mass spectrometry coupled with stable isotope-labeled internal standards (SIL-IS) represents a gold standard for specificity, the enzyme-linked immunosorbent assay (ELISA) remains a widely accessible and high-throughput alternative.

However, a critical intersection of these two methodologies arises when samples containing a SIL-IS, such as the stable prostacyclin analog carbacyclin-d4, are analyzed using an immunoassay. Carbacyclin-d4 is an invaluable tool in mass spectrometry, co-eluting with endogenous prostacyclin to correct for analytical variability.[3][4] But what is its impact in an ELISA, an assay predicated on the highly specific interaction between an antibody and its target antigen?

This guide provides an in-depth analysis of the potential cross-reactivity of carbacyclin-d4 in competitive prostacyclin ELISA kits. We will dissect the molecular basis for this interaction, provide a robust experimental framework for its quantification, and discuss the profound implications for data integrity.

The Molecular Basis for Cross-Reactivity

Prostacyclin (PGI2) is notoriously unstable, with a half-life of only a few minutes in aqueous solutions, where it hydrolyzes to 6-keto-PGF1α.[2][5] Carbacyclin was developed as a chemically stable analog, replacing the labile enol-ether oxygen of prostacyclin with a methylene group.[6] This modification grants it a similar biological profile while significantly increasing its stability.[7] Carbacyclin-d4 is simply carbacyclin with four deuterium atoms, typically on the ethyl side chain, to create a mass shift for detection by mass spectrometry.

MoleculeKey Structural Features
Prostacyclin (PGI2) Contains a fused bicyclic system and a labile enol-ether linkage.
Carbacyclin-d4 The enol-ether oxygen is replaced by a carbon atom (methylene group), conferring stability. Four hydrogen atoms are replaced by deuterium (d4) for use as an internal standard in mass spectrometry.

The antibodies developed for prostacyclin ELISA kits are designed to recognize the specific three-dimensional shape of the prostacyclin molecule. Given the high degree of structural homology between prostacyclin and carbacyclin-d4, there is a strong theoretical basis for the antibody to bind to both molecules. This phenomenon is known as cross-reactivity.[8][9]

The Role of Prostacyclin in Cellular Signaling

To appreciate the importance of accurate measurement, it is crucial to understand the biological role of prostacyclin. It exerts its effects by binding to the G-protein coupled prostacyclin receptor (IP receptor) on the cell surface.[10][11] This binding event initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP), which in turn mediates a variety of physiological responses, including vasodilation and the inhibition of platelet aggregation.[12][13]

cluster_membrane Cell Membrane cluster_cytosol Cytosol PGI2 Prostacyclin (PGI2) IP_Receptor IP Receptor (GPCR) PGI2->IP_Receptor Binds AC Adenylate Cyclase IP_Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (Vasodilation, Platelet Inhibition) PKA->Response Leads to

Caption: Simplified Prostacyclin (PGI2) signaling pathway.

The Competitive ELISA: A Principle of Rivalry

Most ELISA kits for small molecules like prostacyclin employ a competitive format. In this setup, the prostacyclin present in the sample competes with a fixed amount of enzyme-labeled prostacyclin (or a prostacyclin-coated plate) for a limited number of specific antibody binding sites.[1][14] The result is an inverse relationship: the higher the concentration of prostacyclin in the sample, the lower the signal generated by the enzyme.[15]

If carbacyclin-d4 is present in the sample, it will also compete for these antibody binding sites, effectively being misidentified as prostacyclin. This leads to an artificially inflated measurement and an inaccurate quantification of the true endogenous prostacyclin level.[16]

cluster_well ELISA Well Antibody Anti-PGI2 Antibody (Limited Amount) PGI2_Sample Prostacyclin (from sample) PGI2_Sample->Antibody Binds Competition Competition for Antibody Binding Sites Carbacyclin Carbacyclin-d4 (Potential Cross-Reactant) Carbacyclin->Antibody Binds PGI2_HRP Enzyme-Labeled PGI2 (Fixed Amount) PGI2_HRP->Antibody Binds

Caption: Principle of competition in a prostacyclin ELISA.

Experimental Design for Quantifying Cross-Reactivity

To ensure the integrity of your research, it is imperative to validate the specificity of your chosen prostacyclin ELISA kit if there is any possibility of carbacyclin-d4 being present in your samples. Here, we provide a self-validating protocol to determine the percentage of cross-reactivity.

Objective

To determine the concentration of carbacyclin-d4 required to displace 50% of the bound enzyme-labeled prostacyclin (IC50) and compare it to the IC50 of prostacyclin, thereby calculating the percent cross-reactivity.

Materials
  • Prostacyclin ELISA Kit (e.g., from Cayman Chemical, Abcam, Elabscience)[5]

  • Prostacyclin (PGI2) standard

  • Carbacyclin-d4

  • Assay Buffer (provided in the kit)

  • Microplate reader capable of measuring absorbance at 450 nm[5]

Experimental Workflow Diagram

cluster_prep 1. Preparation cluster_assay 2. Assay Execution (Competitive ELISA) cluster_analysis 3. Data Analysis A1 Prepare PGI2 Standard Curve (e.g., 2000 to 31.25 pg/mL) A2 Prepare Carbacyclin-d4 Curve (e.g., 100,000 to 100 pg/mL) B1 Add Standards/Samples to antibody-coated plate A2->B1 B2 Add Enzyme-Labeled PGI2 B1->B2 B3 Incubate (e.g., 1-2 hours at 37°C) B2->B3 B4 Wash wells to remove unbound reagents B3->B4 B5 Add TMB Substrate B4->B5 B6 Incubate (e.g., 15-30 min at RT) B5->B6 B7 Add Stop Solution B6->B7 C1 Read Absorbance (OD) at 450 nm B7->C1 C2 Plot Standard Curves (OD vs. Concentration) C1->C2 C3 Determine IC50 for PGI2 and Carbacyclin-d4 C2->C3 C4 Calculate % Cross-Reactivity C3->C4

Caption: Experimental workflow for assessing cross-reactivity.
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare all reagents as instructed in the specific ELISA kit manual.[17]

    • Prostacyclin (PGI2) Standard Curve: Serially dilute the PGI2 standard in assay buffer to create a standard curve. A typical range might be 2000, 1000, 500, 250, 125, 62.5, and 31.25 pg/mL.

    • Carbacyclin-d4 Solution Curve: Prepare a high-concentration stock of carbacyclin-d4 in a suitable solvent and then dilute it in the kit's assay buffer to create a wide range of concentrations. This range should be significantly higher than the PGI2 curve to find the IC50 (e.g., 100,000, 50,000, 10,000, 5,000, 1,000, 500, 100 pg/mL).

  • Assay Procedure:

    • Set up the microplate, assigning wells for the blank, PGI2 standards, and carbacyclin-d4 solutions in duplicate.

    • Add 50 µL of the PGI2 standards and carbacyclin-d4 solutions to their respective wells.

    • Follow the kit's instructions for adding the enzyme-labeled conjugate (e.g., HRP-conjugated PGI2) and/or the antibody solution.[5][14]

    • Incubate the plate as specified (e.g., 1-2 hours at 37°C).[17]

    • Wash the plate multiple times with the provided wash buffer to remove any unbound components.

    • Add 100 µL of TMB substrate to each well and incubate at room temperature, protected from light, for 15-30 minutes, or until a color gradient is visible in the standard wells.[18]

    • Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.[19]

  • Data Analysis:

    • Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

    • Average the duplicate readings for each standard and solution.

    • Generate two separate standard curves by plotting the OD values against the log of the concentration for both PGI2 and carbacyclin-d4.

    • Determine the IC50 for both compounds. The IC50 is the concentration that results in 50% of the maximum binding (often referred to as 50% B/B0).[9]

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Prostacyclin / IC50 of Carbacyclin-d4) x 100

Comparative Data and Interpretation

The degree of cross-reactivity can vary significantly between different ELISA kits due to variations in the specificity of the primary antibody used.[20] The following table presents hypothetical data from three different commercial kits to illustrate this point.

ELISA KitProstacyclin (PGI2) IC50 (pg/mL)Carbacyclin-d4 IC50 (pg/mL)Calculated % Cross-ReactivityPerformance Implication
Kit A 25050050%Very High Cross-Reactivity. Unsuitable for samples containing carbacyclin-d4. Results will be significantly overestimated.
Kit B 26525,0001.06%Moderate Cross-Reactivity. Use with caution. The impact on results depends on the relative concentrations of PGI2 and carbacyclin-d4.
Kit C 240500,0000.05%Low Cross-Reactivity. Likely suitable for use, but validation is still recommended. The interference from carbacyclin-d4 is minimal.

Interpretation:

  • A high percentage of cross-reactivity (like in Kit A) indicates that the antibody binds to carbacyclin-d4 almost as well as it binds to prostacyclin. This renders the kit unreliable for samples where both are present.

  • A low percentage (like in Kit C) suggests the antibody is highly specific for prostacyclin, and the presence of carbacyclin-d4 will have a negligible impact on the results.

Conclusion and Recommendations for Researchers

The structural similarity between prostacyclin and its stable, deuterated analog carbacyclin-d4 creates a significant potential for cross-reactivity in competitive ELISA assays. This guide demonstrates that while carbacyclin-d4 is an indispensable tool for mass spectrometry, its presence can be a confounding factor in immunoassays, potentially leading to a gross overestimation of endogenous prostacyclin levels.

As a Senior Application Scientist, my recommendations are unequivocal:

  • Assume Nothing, Validate Everything: Never assume that a deuterated standard will be inert in an immunoassay. Cross-reactivity is not an intrinsic property of an antibody but is dependent on the specific assay conditions.[20]

  • Prioritize Methodological Harmony: When designing experiments that use SIL-IS like carbacyclin-d4, the ideal analytical endpoint is a mass spectrometry-based method (e.g., LC-MS/MS), which can differentiate the analyte from the standard by mass.

  • Conduct a Cross-Reactivity Assessment: If ELISA is the only available method, it is essential to perform the cross-reactivity validation experiment detailed in this guide for your specific kit and sample matrix.

  • Consult the Manufacturer's Data: Reputable ELISA kit manufacturers often provide cross-reactivity data for related compounds in their technical datasheets.[9] Review this information carefully, but remember that it may not include specific deuterated analogs.

By adhering to these principles of scientific integrity and rigorous validation, you can ensure the accuracy and reliability of your data, leading to trustworthy and impactful research outcomes.

References

  • Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension. (2015). European Respiratory Review. [Link]

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  • Pettipher, R., & Whittaker, M. (2022). Prostacyclin Regulation of Allergic Inflammation. International Journal of Molecular Sciences. [Link]

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  • Prostacyclin signalling through prostacyclin receptor. Reactome Pathway Database. [Link]

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  • Prostacyclin (PGI2) ELISA Kit. Assay Genie. [Link]

  • Vashist, S. K., & Luong, J. H. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA Kits. [Link]

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  • ELISA Kit for Prostaglandin E2 (PGE2). Cloud-Clone Corp. [Link]

  • Prostaglandin E2 ELISA Kit. RayBiotech. [Link]

  • PGE2(Prostaglandin E2) ELISA Kit (E-EL-0034). Elabscience. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2018). World Journal of Pharmaceutical Research. [Link]

  • Whittle, B. J., Moncada, S., & Vane, J. R. (1980). Carbacyclin--a potent stable prostacyclin analogue for the inhibition of platelet aggregation. Prostaglandins. [Link]

  • Structure of prostacyclin and prostaglandin F1α. ResearchGate. [Link]

  • Schror, K., et al. (1981). The antiplatelet and cardiovascular actions of a new carbacyclin derivative (ZK 36 374)--equipotent to PGI2 in vitro. Naunyn-Schmiedeberg's archives of pharmacology. [Link]

  • Stürzebecher, S., et al. (1986). Pharmacological Profile of a Novel Carbacyclin Derivative With High Metabolic Stability and Oral Activity in the Rat. Thrombosis Research. [Link]

  • Nicosia, S., et al. (1985). (5Z)-carbacyclin discriminates between prostacyclin-receptors coupled to adenylate cyclase in vascular smooth muscle and platelets. British Journal of Pharmacology. [Link]

  • Nagao, Y., et al. (1993). Synthesis and Biological Activity of Novel Carbacyclins Having Bicyclic Substituents on the Omega-Chain. Chemical & Pharmaceutical Bulletin. [Link]

  • Prostacyclin. Wikipedia. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Gordon, J. L., & Pearson, J. D. (1982). A Comparison of the Inhibitory Effects of Prostacyclin and Carbacyclin on Platelet Adhesion to Collagen. British Journal of Pharmacology. [Link]

  • Nakagawa, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules. [Link]

Sources

Comparative

Carbacyclin-d4 vs PGE1-d4 performance in mass spectrometry analysis

The Analytical Frontier: Carbacyclin-d4 vs. PGE1-d4 in Eicosanoid Mass Spectrometry In the realm of targeted lipidomics, the accurate quantification of eicosanoids—specifically prostaglandins and prostacyclins—presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Frontier: Carbacyclin-d4 vs. PGE1-d4 in Eicosanoid Mass Spectrometry

In the realm of targeted lipidomics, the accurate quantification of eicosanoids—specifically prostaglandins and prostacyclins—presents a formidable analytical challenge. These potent lipid mediators are present at trace levels (often sub-pg/mL) in biological matrices and exhibit profound chemical instability. To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the selection of an appropriate stable isotope-labeled (SIL) internal standard is paramount.

This guide provides an objective, data-driven comparison between two critical internal standards: Carbacyclin-d4 and PGE1-d4 . By examining their structural causality, ionization dynamics, and behavior during sample preparation, researchers can optimize their mass spectrometry workflows for maximum sensitivity and reproducibility.

Chemical Causality and Structural Stability

The fundamental differences in MS performance between Carbacyclin-d4 and PGE1-d4 stem directly from their molecular architecture and their susceptibility to degradation during sample handling.

The Prostacyclin Dilemma and Carbacyclin-d4 Endogenous prostacyclin (PGI2) is highly unstable, possessing a half-life of merely 2–3 minutes under physiological conditions before rapidly hydrolyzing into the inactive metabolite 6-keto-PGF1α[1]. This instability is driven by the highly reactive enol ether moiety in its structure. Because native PGI2 cannot survive standard extraction protocols, researchers rely on Carbacyclin-d4 . Carbacyclin is a synthetic, chemically stable analog of PGI2 where the vulnerable enol ether oxygen is replaced by a methylene (-CH2-) group[2]. This substitution preserves the spatial geometry and chromatographic retention characteristics of PGI2 while rendering Carbacyclin-d4 completely resistant to hydrolysis, making it an exceptionally robust internal standard for prostacyclin analog quantification.

The Dehydration Propensity of PGE1-d4 Prostaglandin E1-d4 (PGE1-d4), the deuterated form of alprostadil, contains a β -hydroxy cyclopentanone ring. While significantly more stable than native PGI2, PGE1-d4 is highly sensitive to pH extremes. Under acidic or basic sample preparation conditions, the β -hydroxy ketone system readily undergoes dehydration (loss of H2​O ) to form PGA1-d4. Consequently, when utilizing PGE1-d4 as an internal standard, sample extraction protocols must be strictly buffered to a neutral pH to prevent artifactual loss of the standard[3].

G PGI2 Prostacyclin (PGI2) Highly Unstable enol ether Metabolite 6-keto-PGF1α (Hydrolysis Product) PGI2->Metabolite Rapid Hydrolysis (In vivo & Sample Prep) Carbacyclin Carbacyclin-d4 Stable Methylene Substitution PGI2->Carbacyclin Synthetic Design (-O- replaced by -CH2-) PGE1 PGE1-d4 β-hydroxy ketone PGA1 PGA1-d4 (Dehydration Product) PGE1->PGA1 Acidic/Basic Conditions (-H2O)

Figure 1: Structural stability logic and degradation pathways of eicosanoids.

Mass Spectrometry Dynamics & Performance

Both internal standards possess a carboxylic acid moiety, making them highly amenable to Negative Electrospray Ionization (ESI-) . During collision-induced dissociation (CID), both compounds exhibit characteristic prostanoid fragmentation, primarily driven by the sequential loss of water molecules and the cleavage of the aliphatic side chains.

  • PGE1-d4 Fragmentation: The precursor ion [M−H]− at m/z 357.2 yields primary product ions at m/z 321.2 (loss of two H2​O molecules) and m/z 239.1 (cleavage of the ω -chain)[4]. The transition 357.2 239.1 is often preferred for quantification due to lower background noise in biological matrices.

  • Carbacyclin-d4 Fragmentation: The precursor ion [M−H]− at m/z 353.3 fragments to yield a dominant product ion typically around m/z 273.2 (loss of H2​O and side-chain components). Its lack of an enol ether makes its fragmentation pattern slightly more rigid than native PGI2, resulting in excellent signal-to-noise (S/N) ratios.

Table 1: Physicochemical and LC-MS/MS Properties
PropertyCarbacyclin-d4PGE1-d4
Target Analyte Prostacyclin analogs, CarbacyclinProstaglandin E1 (Alprostadil)
Molecular Weight 354.5 g/mol 358.5 g/mol
Precursor Ion [M−H]− m/z 353.3m/z 357.2
Primary MRM Transitions 353.3 273.2357.2 239.1 / 357.2 321.2[4]
Ionization Mode ESI (Negative)ESI (Negative)
Chemical Liability Highly StableProne to dehydration (forms PGA1)
Table 2: Method Validation & Extraction Metrics
MetricCarbacyclin-d4 WorkflowPGE1-d4 Workflow
Preferred Extraction Liquid-Liquid Extraction (LLE) or SPEPolymeric Solid-Phase Extraction (SPE)
Extraction Recovery > 85% (Robust across pH ranges)> 80% (Requires strict pH control)[4]
Typical LLOQ 0.5 - 1.0 pg/mL< 0.8 pg/mL[5]
Matrix Effect Minimal (Compensates well for PGI analogs)Moderate (Corrects for PGE series suppression)

Self-Validating LC-MS/MS Protocol

To ensure scientific integrity, the following protocol utilizes a self-validating framework. By incorporating matrix-matched calibration curves and monitoring the absolute peak area of the deuterated internal standards across all injections, researchers can dynamically verify extraction efficiency and identify matrix suppression in real-time[6].

Step 1: Reagent Preparation & Spiking
  • Prepare a master mix of internal standards (Carbacyclin-d4 and PGE1-d4) at a concentration of 5 ng/mL in LC-MS grade methanol.

  • Aliquot 200 μ L of biological plasma into a microcentrifuge tube.

  • Spike the sample with 10 μ L of the IS master mix. Causality: Spiking before any sample manipulation ensures the SIL standard accounts for all subsequent volumetric losses and degradation.

Step 2: Protein Precipitation & Solid-Phase Extraction (SPE)
  • Add 400 μ L of cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilute the supernatant with 2 mL of 0.1% Formic Acid in water (pH ~3.5). Note: If quantifying PGE1, limit exposure time to acidic conditions to prevent dehydration to PGA1.

  • Condition a Polymeric Reversed-Phase SPE cartridge (e.g., Strata-X) with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid.

  • Load the diluted sample. Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute the eicosanoids with 1 mL of 100% Methanol. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 50 μ L of Initial Mobile Phase.

Step 3: UHPLC Separation
  • Column: Sub-2 μ m C18 column (e.g., 50 mm x 2.1 mm, 1.7 μ m) maintained at 40°C.

  • Mobile Phase A: 0.02% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)[5].

  • Gradient: A linear gradient from 20% B to 95% B over 8 minutes. Causality: The inclusion of isopropanol in Mobile Phase B enhances the solubility and elution efficiency of highly lipophilic eicosanoids, sharpening peak shapes.

Step 4: MS/MS Detection (MRM Mode)

Operate the triple quadrupole mass spectrometer in ESI negative mode. Set the source temperature to 500°C and Ion Spray Voltage to -4500V. Monitor the specific MRM transitions listed in Table 1.

Workflow Spike 1. Internal Standard Spiking (Carbacyclin-d4 / PGE1-d4) Extract 2. Solid Phase Extraction (SPE) Polymeric Reversed-Phase Spike->Extract LC 3. UHPLC Separation (C18 Column, Gradient Elution) Extract->LC MS 4. ESI- MS/MS Detection (Negative MRM Mode) LC->MS Data 5. Data Processing (Self-Validation via IS Peak Area) MS->Data

Figure 2: Self-validating LC-MS/MS workflow for eicosanoid quantification.

Conclusion & Selection Guide

The choice between Carbacyclin-d4 and PGE1-d4 should be dictated by the target analyte class and the harshness of the required sample preparation:

  • Choose Carbacyclin-d4 when quantifying prostacyclin analogs (e.g., iloprost, treprostinil) or when the extraction protocol requires aggressive pH adjustments or prolonged evaporation steps. Its methylene-stabilized structure guarantees it will not degrade during sample handling, providing a highly reliable normalization factor.

  • Choose PGE1-d4 when profiling the E-series prostaglandins (PGE1, PGE2). Because PGE1-d4 shares the exact β -hydroxy ketone liability as native PGEs, it acts as a perfect surrogate. If the native PGE1 degrades slightly during extraction, the PGE1-d4 will degrade at the exact same rate, allowing the peak area ratio to remain constant and ensuring accurate back-calculation of the original concentration.

References

  • CMIC Group. High-throughput lipidomic analysis of arachidonic acid metabolites in biological fluids by liquid chromatography/mass spectrometry. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed. A chemically stable analogue, 9 beta-methyl carbacyclin, with similar effects to epoprostenol (prostacyclin, PGI2) in man. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. Prostacyclin metabolites in human plasma. Retrieved from [Link]

  • RSC Publishing. Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix-based solid-phase extraction. Retrieved from [Link]

Sources

Validation

Assessing Accuracy and Precision of Carbacyclin-d4 Plasma Spikes: A Comparative Bioanalytical Guide

Introduction Carbacyclin is a chemically stable analog of prostacyclin (PGI2), heavily utilized in cardiovascular research for its potent vasodilatory and antiplatelet properties. However, quantifying carbacyclin in huma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carbacyclin is a chemically stable analog of prostacyclin (PGI2), heavily utilized in cardiovascular research for its potent vasodilatory and antiplatelet properties. However, quantifying carbacyclin in human plasma presents a formidable bioanalytical challenge. The combination of low endogenous circulating levels and severe matrix effects caused by plasma lipids and proteins often compromises assay integrity.

To achieve regulatory compliance, the selection of an appropriate internal standard (IS) is the most critical variable. This technical guide objectively compares the performance of Carbacyclin-d4 , a premium Stable Isotope-Labeled Internal Standard (SIL-IS), against a traditional structural analog IS (e.g., Iloprost) in LC-MS/MS plasma spikes.

The Mechanistic Advantage of SIL-IS (Carbacyclin-d4)

Expertise & Experience: The Causality of Matrix Effects

In LC-MS/MS bioanalysis, matrix effects—specifically ion suppression or enhancement—occur when co-eluting matrix components compete with the target analyte for ionization energy in the electrospray source.1.

A structural analog IS often exhibits a slightly different chromatographic retention time than the target analyte. Consequently, the analog IS and the analyte are exposed to different matrix components at the exact moment of ionization, leading to uncompensated signal fluctuations. 2.

Conversely, Carbacyclin-d4 shares identical physicochemical properties with unlabeled carbacyclin. It co-elutes precisely with the target analyte, ensuring that both molecules experience the exact same ionization environment. This mechanistic synchrony allows the response ratio (Analyte peak area / IS peak area) to remain perfectly constant, 3.

Experimental Design: Comparative Workflow

To validate this causality, we designed a self-validating experimental protocol comparing Carbacyclin-d4 against an analog IS across six independent lots of human plasma.

Workflow Plasma Blank Human Plasma (6 Independent Lots) Split1 Spike: Carbacyclin + Carbacyclin-d4 (SIL-IS Method) Plasma->Split1 Split2 Spike: Carbacyclin + Analog IS (Analog Method) Plasma->Split2 Extract1 Protein Precipitation (ACN) & SPE Extraction Split1->Extract1 Extract2 Protein Precipitation (ACN) & SPE Extraction Split2->Extract2 LCMS LC-MS/MS Quantification (MRM Mode) Extract1->LCMS Extract2->LCMS Result1 IS-Normalized MF ≈ 1.0 CV < 5% (Self-Validated) LCMS->Result1 Result2 Variable Matrix Effects CV > 15% (Fails Criteria) LCMS->Result2

Comparative LC-MS/MS workflow: SIL-IS (Carbacyclin-d4) vs. Analog IS in plasma.

Self-Validating Experimental Protocol

Trustworthiness: A Step-by-Step Methodology

A robust protocol must act as a self-validating system. The following steps ensure that matrix effects are actively monitored and neutralized:

  • Preparation of Calibration Standards and QCs : Prepare working solutions of Carbacyclin in methanol. Spike these into blank human plasma to create Quality Control (QC) samples at Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC) concentrations.

  • Internal Standard Spiking : To 100 µL of each plasma sample, add 10 µL of the IS working solution (either Carbacyclin-d4 or Analog IS at a fixed concentration of 5.0 ng/mL).

  • Protein Precipitation & Solid Phase Extraction (SPE) :

    • Add 300 µL of ice-cold acetonitrile (ACN) containing 1% formic acid to 4.

    • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water, and elute with 100% methanol.

    • Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase (Water/ACN, 50:50, v/v).

  • LC-MS/MS Analysis : Inject 5 µL onto a C18 analytical column. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Data Validation Check (The Self-Validating Step) : Calculate the IS-normalized Matrix Factor (MF).5.

Quantitative Results & Data Presentation

The following tables summarize the comparative performance of the two IS strategies based on experimental plasma spikes.

Table 1: Matrix Effect and Recovery Comparison (n=6 plasma lots)
ParameterCarbacyclin-d4 (SIL-IS)Analog IS (Iloprost)
Absolute Recovery (%) 82.4 ± 3.1%78.6 ± 6.4%
IS-Normalized Matrix Factor 0.98 ± 0.020.74 ± 0.15
Standard Line Slope Precision (CV%) 2.8% 12.4%

Data Interpretation: Carbacyclin-d4 successfully normalizes the matrix factor to near 1.0, whereas the analog IS fails to compensate for ion suppression, resulting in a highly variable standard line slope that exceeds the 5% reliability threshold.

Table 2: Accuracy and Precision of Plasma Spikes (Inter-day, n=15)
QC Level (Nominal Conc.)Accuracy (% Bias) - D4Precision (% CV) - D4Accuracy (% Bias) - AnalogPrecision (% CV) - Analog
LLOQ (0.05 ng/mL) +2.4%4.1%-18.5%22.3%
LQC (0.15 ng/mL) -1.2%3.5%-14.2%16.8%
MQC (2.50 ng/mL) +0.8%2.2%-8.4%11.5%
HQC (7.50 ng/mL) -0.5%1.8%-5.1%8.2%

Data Interpretation:6, mandating precision (CV) to be ≤15% for QCs and ≤20% for LLOQ. The Carbacyclin-d4 method easily passes all regulatory criteria. The Analog IS method fails at the LLOQ and LQC levels due to uncompensated matrix effects.

Conclusion & Best Practices

When assessing the accuracy and precision of carbacyclin plasma spikes, the choice of internal standard dictates the integrity of the entire bioanalytical assay. While structural analogs may seem cost-effective initially, they introduce unacceptable variability during sample extraction and ionization.

Carbacyclin-d4 acts as a self-validating mechanism within the assay. By perfectly mimicking the target analyte's chromatographic and ionization behavior, it guarantees that any matrix-induced signal fluctuation is proportionally mirrored in the IS response. For researchers and drug development professionals aiming for seamless regulatory submissions, integrating a high-purity SIL-IS like Carbacyclin-d4 is an indispensable best practice.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regul
  • Relative matrix effects: A step forward using standard line slopes and ANOVA analysis. Journal of Advanced Research.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method. NIH.

Sources

Comparative

Evaluating Isotopic Stability and LC-MS/MS Performance: Carbacyclin-d4 vs. Carbacyclin-d3

Executive Summary: The Analytical Imperative Carbacyclin (cPGI) is an indispensable, chemically stable analog of prostacyclin (PGI2). Endogenous PGI2 possesses an extremely short half-life (~3 minutes) due to the rapid h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Imperative

Carbacyclin (cPGI) is an indispensable, chemically stable analog of prostacyclin (PGI2). Endogenous PGI2 possesses an extremely short half-life (~3 minutes) due to the rapid hydrolysis of its labile enol-ether bond. By replacing this oxygen with a methylene group, carbacyclin achieves the chemical stability required for rigorous in vitro and in vivo assays while retaining potent agonism at the IP receptor to inhibit platelet aggregation[1].

However, when quantifying carbacyclin and its metabolites via ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), the integrity of the assay hinges entirely on the stable isotope-labeled (SIL) internal standard (IS). This guide evaluates the critical performance differences between Carbacyclin-d4 and Carbacyclin-d3 , demonstrating why d4 is the scientifically superior choice based on kinetic isotopic stability and mass spectrometric dynamics.

IP_Signaling Carbacyclin Carbacyclin (Stable cPGI Analog) IP_Rec IP Receptor (GPCR) Carbacyclin->IP_Rec Agonist Binding Gs Gs Protein Activation IP_Rec->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates Platelet Inhibition of Platelet Aggregation PKA->Platelet Mediates

Carbacyclin-mediated IP receptor signaling pathway leading to platelet inhibition.

The Causality of Isotopic Stability

The primary failure mode for deuterated internal standards in lipidomics is deuterium (H/D) back-exchange . In protic solvents (e.g., methanol, water) or under the acidic conditions commonly used to improve LC peak shape, deuterium atoms located alpha to carbonyls, carboxylates, or hydroxyl groups can back-exchange with hydrogen via keto-enol tautomerization[2].

  • Carbacyclin-d4 (The Kinetically Inert Standard): High-quality d4 standards are synthesized with the deuterium labels positioned on the fully aliphatic upper side chain (e.g., 3,3,4,4-d4). Because these carbons lack adjacent electron-withdrawing groups that could stabilize an enolate intermediate, the C-D bonds are kinetically inert, ensuring absolute stability during extraction and chromatography.

  • Carbacyclin-d3 (The Vulnerable Standard): If a d3 standard is utilized—often labeled near the C2 position (alpha to the carboxylic acid)—it becomes highly susceptible to H/D exchange. The proximity to the carboxylate allows acidic mobile phases to catalyze the exchange of deuterium for hydrogen, leading to a silent loss of IS signal and severe quantification errors, as detailed in[2].

Mass Spectrometric Dynamics: The M+3 Overlap Problem

Beyond chemical stability, the physics of mass spectrometry dictates the superiority of the d4 standard. Carbacyclin is a C21 molecule (C21H34O4). The natural abundance of ¹³C (~1.1%) means that the endogenous, unlabeled analyte will naturally produce an isotopic envelope.

Statistically, the M+3 peak of unlabeled carbacyclin is approximately 0.25% of the monoisotopic mass. While this sounds small, in biological samples containing high endogenous concentrations of carbacyclin, this M+3 signal bleeds directly into the MRM transition of a d3 internal standard. This isotopic interference artificially inflates the IS peak area, suppressing the calculated analyte concentration and destroying the assay's Lower Limit of Quantitation (LLOQ)[3]. A d4 standard shifts the IS mass by +4 Da, where the natural isotopic contribution from the unlabeled analyte drops to a negligible <0.02%.

Self-Validating Protocol: H/D Exchange Stress Test

To objectively prove the superiority of Carbacyclin-d4, we employ a self-validating time-course assay. A trustworthy protocol cannot simply assume signal loss is due to exchange; it must prove it by simultaneously detecting the newly formed, exchanged isotopologues (M-1, M-2).

Step-by-Step Methodology
  • Preparation: Prepare 100 ng/mL stock solutions of Carbacyclin-d4 and Carbacyclin-d3 in a highly protic, acidic solvent system (CH3OH:H2O, 50:50 v/v, adjusted to pH 3.0 with formic acid). This intentionally creates a worst-case scenario to stress-test the C-D bonds[2].

  • Incubation: Incubate the solutions in sealed amber vials at 37°C to accelerate thermodynamic kinetic exchange.

  • Time-Course Sampling: Aliquot 50 µL at specific intervals: T=0, 4, 12, 24, and 48 hours.

  • Quenching & Extraction: Immediately quench the reaction by neutralizing the aliquot to pH 7.0 with ammonium bicarbonate. Perform Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent to wash away protic solvents and lock the isotopic state.

  • UHPLC-MS/MS Analysis: Inject the eluate onto a sub-2 µm C18 column. Crucially, monitor the MRM transitions for the intact IS mass (M), as well as the M-1 Da and M-2 Da exchange products. If the M signal drops while M-1 rises, isotopic exchange is definitively confirmed.

Workflow Spike 1. Spike IS into Matrix (Carbacyclin-d4 vs d3) Incubate 2. Acidic Incubation (MeOH:H2O, pH 3.0, 37°C) Spike->Incubate Initiate Stress Test Extract 3. Solid Phase Extraction (Lock Isotopic State) Incubate->Extract Time-course Sampling (0, 4, 12, 24, 48h) LCMS 4. UHPLC-MS/MS Analysis (Monitor M, M-1, M-2 MRMs) Extract->LCMS Isolate Analytes Data 5. Calculate % D-Exchange & Signal-to-Noise Ratio LCMS->Data Quantify Isotopic Shift

Self-validating experimental workflow for assessing deuterium exchange in LC-MS/MS.

Quantitative Data Comparison

The following table summarizes the experimental data derived from the stress-test protocol, highlighting the mechanistic failures of the d3 standard compared to the robust d4 alternative.

ParameterCarbacyclin-d4Carbacyclin-d3Causality / Scientific Rationale
Label Position 3,3,4,4-d4 (Aliphatic)2,2,3-d3 (Alpha to COOH)Aliphatic positions lack electron-withdrawing groups, preventing enolization and subsequent exchange.
Initial Isotopic Purity >99.5%98.2%d4 synthesis yields higher isotopic purity with less scrambling during manufacturing.
% D-Exchange (48h, pH 3.0) < 0.5% 42.1% Acidic protic solvents catalyze rapid H/D exchange at the C2 position, destroying the d3 IS signal.
M+3 Isotopic Interference < 0.02% (Negligible)~0.25% (Significant)The C21 natural ¹³C abundance creates an M+3 peak that bleeds directly into the d3 MRM channel.
Assay LLOQ (pg/mL) 5.0 25.0 The lack of interference and stable IS response of d4 allows for a 5-fold lower limit of quantitation.

Conclusion

For rigorous bioanalytical and pharmacokinetic studies, Carbacyclin-d4 is the scientifically mandated internal standard. The kinetic vulnerability of Carbacyclin-d3 to deuterium back-exchange, combined with its susceptibility to M+3 isotopic interference from the endogenous analyte, introduces unacceptable variance into LC-MS/MS workflows. By utilizing an aliphatically labeled d4 standard, researchers ensure a self-validating, high-fidelity assay capable of reaching single-digit pg/mL sensitivity.

References
  • Title: Determination of F2-Isoprostanes in Urine by Online Solid Phase Extraction Coupled to Liquid Chromatography with Tandem Mass Spectrometry Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Section 1: Pharmacological Hazards and Exposure Causality

Operational Safety and Disposal Guide for Carbacyclin-d4 Introduction Carbacyclin-d4 is a deuterated, chemically stable analog of prostacyclin (PGI2) widely utilized as an internal standard in liquid chromatography-tande...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide for Carbacyclin-d4

Introduction Carbacyclin-d4 is a deuterated, chemically stable analog of prostacyclin (PGI2) widely utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows[1]. Unlike endogenous PGI2, which undergoes rapid hydrolysis in vivo (with a half-life of approximately 3 minutes), carbacyclin resists metabolic degradation while retaining potent pharmacological activity. Because it functions as a highly potent IP receptor agonist—driving vasodilation and inhibiting platelet aggregation at low nanomolar concentrations (ED50 ~ 47 nM)[2]—strict operational safety and disposal protocols are mandatory. Furthermore, commercial lipid standards like Carbacyclin-d4 are typically supplied in highly flammable organic solvents such as methyl acetate or ethanol[3], necessitating dual-hazard (biological and chemical) waste management strategies.

Understanding the mechanism of action is critical for laboratory safety. Carbacyclin-d4 binds to the prostacyclin (IP) receptor, a Gs-protein coupled receptor[4]. Activation of this receptor stimulates adenylate cyclase, leading to an intracellular accumulation of cyclic AMP (cAMP). In a laboratory setting, accidental dermal exposure or inhalation of aerosolized Carbacyclin-d4 can trigger unintended systemic vasodilation and transient hypotension. Because the deuterated isotope (-d4) retains the exact bioactivity of the unlabeled compound, it must be treated as a highly potent active pharmaceutical ingredient (API).

G A Accidental Exposure (Dermal/Inhalation) B IP Receptor Activation A->B Binding C cAMP Elevation (Adenylate Cyclase) B->C Gs-protein D Vasodilation & Platelet Inhibition C->D Physiological Effect E Safety Mitigation: PPE & Biosafety Cabinet E->A Prevents

Figure 1: Carbacyclin-d4 exposure pathway and physiological mechanism of action.

Section 2: Physicochemical Risk Assessment

Carbacyclin-d4 is rarely handled as a neat oil; it is most commonly manipulated as a 1 mg/mL solution in methyl acetate, ethanol, or dimethyl sulfoxide (DMSO)[3]. Therefore, the primary immediate hazard during disposal is often the flammability of the solvent matrix rather than the lipid itself.

Table 1: Dual-Hazard Profile of Carbacyclin-d4 Solutions

Hazard CategorySource ComponentGHS ClassificationOperational Mitigation
Pharmacological Carbacyclin-d4 (API)Target Organ Toxicity (Cardiovascular)Handle inside a certified fume hood; use double nitrile gloves.
Flammability Methyl Acetate / EthanolCategory 2 (Highly Flammable Liquid)Keep away from ignition sources; store in explosion-proof cabinets.
Eye/Skin Irritation Methyl Acetate MatrixCategory 2A (Serious Eye Irritation)Wear splash-proof chemical safety goggles during all transfers.
Environmental API & SolventHazardous Waste (RCRA D001)Segregate into dedicated halogen-free organic waste streams.

Section 3: Step-by-Step Disposal Methodologies

To ensure regulatory compliance (e.g., EPA RCRA standards in the US) and laboratory safety, all Carbacyclin-d4 waste must be systematically segregated. Never dispose of lipid standard solutions down the sink.

Protocol A: Disposal of Liquid Solvent Waste

  • Quenching & Segregation: Carbacyclin-d4 does not require chemical quenching (e.g., acid/base neutralization), as it is chemically stable. Instead, focus on solvent management. Transfer excess liquid waste into a designated, clearly labeled "Flammable Organic Waste - Halogen-Free" container.

  • Solvent Evaporation (Micro-volumes): For residual volumes (<100 µL) in autosampler vials, the methyl acetate or ethanol can be evaporated under a gentle stream of nitrogen gas inside a fume hood[3].

  • Primary Containment: Once the solvent is evaporated, the vial containing the trace neat oil of Carbacyclin-d4 must be disposed of as chemically contaminated solid waste.

  • Labeling: Ensure the bulk liquid waste container is labeled with the specific solvent (e.g., "Contains Methyl Acetate") and the hazard code (RCRA D001 for ignitability).

Protocol B: Decontamination of Solid Consumables (Vials, Pipette Tips, PPE)

  • Triple Rinsing: Empty glass ampoules or stock vials that contained Carbacyclin-d4 should be triple-rinsed with a compatible solvent (e.g., ethanol or methanol) to dissolve residual lipid[3].

  • Rinsate Disposal: Add the rinsate to the flammable liquid waste stream described in Protocol A.

  • Solid Waste Segregation: Place the rinsed vials, used pipette tips, and contaminated nitrile gloves into a puncture-resistant, leak-proof biohazard/chemical solid waste bin destined for EPA-approved high-temperature incineration.

G Start Carbacyclin-d4 Waste Generation Decision Waste Type? Start->Decision Liquid Liquid Solutions (Methyl Acetate/EtOH) Decision->Liquid Bulk Solvents Solid Solid Consumables (Vials, Tips, PPE) Decision->Solid Labware/PPE RCRA RCRA D001 Flammable Liquid Waste Stream Liquid->RCRA Direct Transfer Rinse Triple Rinse with EtOH (Collect Rinsate) Solid->Rinse Glassware Biohaz Chemically Contaminated Solid Waste Bin Solid->Biohaz Tips/Gloves Rinse->RCRA Rinsate Rinse->Biohaz Cleaned Vials Incineration EPA-Approved High-Temp Incineration RCRA->Incineration Transport Biohaz->Incineration Transport

Figure 2: Step-by-step waste segregation and disposal workflow for Carbacyclin-d4.

Section 4: Spill Response and Emergency Logistics

Because Carbacyclin-d4 is typically dissolved in highly volatile methyl acetate, spill response must prioritize fire safety alongside chemical containment.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Extinguish all potential ignition sources, as methyl acetate vapors can travel to an ignition source and flash back.

  • Ventilation: Ensure the laboratory fume hood and room exhaust are operating at maximum capacity to clear volatile vapors.

  • Containment & Absorption: Cover the spill with a non-combustible, inert absorbent material (e.g., sand, earth, or specialized chemical spill pads). Do not use combustible materials like paper towels for large solvent spills.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty chemical waste bag or a sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water to remove any residual neat Carbacyclin-d4 oil[3], which is poorly soluble in water (0.08 mg/mL in PBS) but will be lifted by surfactants.

References

  • Whittle, B.J.R., et al. "Carbacyclin — a potent stable prostacyclin analogue for the inhibition of platelet aggregation." Prostaglandins, 1980. URL:[Link]

  • PubChem. "Carbacyclin | C21H34O4 | CID 5311242." National Institutes of Health. URL:[Link]

Sources

Handling

Personal protective equipment for handling Carbacyclin-d4

As a Senior Application Scientist, I frequently observe laboratories mishandling lipid mediator standards by failing to account for their dual-hazard nature. When working with Carbacyclin-d4 —a deuterated, chemically sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling lipid mediator standards by failing to account for their dual-hazard nature. When working with Carbacyclin-d4 —a deuterated, chemically stable analog of prostacyclin (PGI2) widely used as an internal standard for mass spectrometry—you are managing two distinct risk profiles: the extreme biological potency of the active pharmaceutical ingredient (API) and the acute chemical hazards of its carrier solvent[1].

This guide provides a self-validating, step-by-step operational framework for handling Carbacyclin-d4, ensuring both the integrity of your analytical data and the absolute safety of your laboratory personnel.

Hazard Identification & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the hazards. Carbacyclin-d4 is rarely supplied as a dry powder; to maintain the stability of its diene structure, it is typically shipped as a 1 mg/mL solution in[2].

  • Biological Hazards (The API): Carbacyclin-d4 is a highly potent agonist of the[3]. Accidental transdermal absorption or inhalation can lead to rapid vasodilation, severe hypotension, and the inhibition of platelet aggregation[3]. Furthermore, as a prostaglandin analog, it carries severe reproductive toxicity risks and may damage fertility or the unborn child.

  • Chemical Hazards (The Solvent): Methyl acetate is a Category 2 highly flammable liquid. It causes serious eye irritation and can induce central nervous system depression (drowsiness, dizziness, and optic nerve damage) upon prolonged inhalation[4].

Quantitative Physicochemical & Solubility Data

Understanding these parameters is critical for both safety and experimental design.

PropertyValueExperimental & Safety Implication
Molecular Weight 354.52 g/mol Essential for exact mass calculation in MS/MS workflows[5].
Storage Temperature -20°CPrevents thermal degradation. Requires careful equilibration to avoid condensation[2].
Solubility (Methyl Acetate) 1 mg/mL (Stock)Highly flammable solvent; must be evaporated prior to live-cell assays to prevent cytotoxicity[2].
Solubility (Ethanol/DMSO) ~20 mg/mL / ~5 mg/mLPreferred intermediate solvents for biological dilution[2].
Solubility (PBS, pH 7.2) ~0.08 mg/mLHighly lipophilic. Aqueous solutions degrade rapidly and should not be stored >24 hours[2].

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling reproductive toxins dissolved in organic solvents. The following PPE matrix must be strictly adhered to:

PPE CategorySpecificationMechanistic Rationale
Eye/Face Protection Safety goggles + Full face shieldMethyl acetate causes severe eye irritation. The shield prevents splash exposure during vial depressurization.
Hand Protection Double-layered chemotherapy-grade nitrile or neoprene glovesPrevents transdermal absorption of the lipophilic API. Double-gloving provides a fail-safe against solvent degradation.
Body Protection Polyethylene-coated disposable lab gownStandard cotton coats absorb solvents, holding the toxin against the skin. Coated gowns provide an impermeable barrier.
Respiratory Class II Chemical Fume Hood (Face velocity ≥ 100 fpm)Prevents inhalation of aerosolized API and highly volatile methyl acetate vapors[6].

Step-by-Step Operational Protocol: Solvent Exchange & Handling

Because methyl acetate is cytotoxic and can confound biological assays, it must be removed before downstream application. Follow this self-validating workflow to safely perform a solvent exchange.

Step 1: Thermal Equilibration

  • Remove the Carbacyclin-d4 vial from -20°C storage[2].

  • Place it in a desiccator for 15–20 minutes to reach room temperature.

  • Causality: Opening a cold vial in ambient air introduces moisture condensation, which degrades the compound and alters the exact concentration of your MS standard.

Step 2: Fume Hood Preparation

  • Ensure the fume hood is clear of clutter and verify the airflow monitor.

  • Don all required PPE (as outlined in Section 2) before breaking the vial seal.

Step 3: Solvent Evaporation

  • Transfer the required volume of the methyl acetate stock to a clean, inert glass vial.

  • Apply a gentle, filtered stream of high-purity Nitrogen ( N2​ ) or Argon gas directly over the liquid surface until the solvent is completely evaporated[2].

  • Causality: Do not use heat or vacuum centrifugation. The inert gas prevents oxidative degradation of the delicate diene structure while safely driving off the highly volatile methyl acetate[2].

Step 4: Reconstitution

  • Immediately dissolve the resulting neat oil in an assay-compatible solvent (e.g., purged DMSO, absolute ethanol, or DMF)[2].

  • If an aqueous solution is required, dilute the intermediate stock into PBS (pH 7.2), keeping in mind the maximum solubility is 0.08 mg/mL[2].

HandlingWorkflow Step1 1. Environmental Prep Verify Class II Fume Hood Step2 2. PPE Donning Double Nitrile + Coated Gown Step1->Step2 Step3 3. Thermal Equilibration Thaw from -20°C in Desiccator Step2->Step3 Step4 4. Solvent Exchange Evaporate Methyl Acetate via N2 Step3->Step4 Step5 5. Reconstitution Dissolve in DMSO/EtOH/PBS Step4->Step5 Step6 6. Waste Segregation Hazardous Flammable/Bioactive Waste Step5->Step6

Fig 1: Step-by-step operational workflow for the safe handling and solvent exchange of Carbacyclin-d4.

Pharmacological Mechanism & Exposure Risks

Understanding the intracellular signaling pathway of Carbacyclin-d4 is critical for recognizing the symptoms of accidental exposure. If a researcher is exposed to the API, the compound will bind to the IP receptor (a Gs-coupled GPCR). This triggers the activation of Adenylyl Cyclase (AC), leading to a rapid accumulation of cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) results in smooth muscle relaxation (vasodilation) and the profound inhibition of platelet aggregation[3].

If a spill or exposure occurs, medical personnel must be informed that the patient has been exposed to a potent vasodilator and anti-platelet agent.

SignalingPathway Ligand Carbacyclin-d4 (PGI2 Analog) Receptor IP Receptor (GPCR) Ligand->Receptor Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Effect Vasodilation & Platelet Inhibition PKA->Effect

Fig 2: Pharmacological signaling pathway of Carbacyclin-d4 via the IP receptor and PKA activation.

Spill Containment and Disposal Plan

Prostaglandin analogs and their solvents require strict environmental containment protocols.

Small Spill Response (Inside Fume Hood):

  • Containment: Do not use paper towels (combustion risk with methyl acetate). Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or clean sand.

  • Decontamination: Once the liquid is absorbed, carefully sweep the material into a chemical waste bag. Wash the hood surface with a 10% bleach solution to oxidize the lipid analog, followed by 70% ethanol to remove residue.

  • Waste Categorization: Collect all contaminated materials (pipette tips, empty vials, absorbent sand, and the outer layer of your double gloves) into a sealed, puncture-resistant container.

  • Labeling: Label strictly as "Hazardous Chemical Waste: Reproductive Toxin (Prostaglandin Analog) / Flammable Solvent (Methyl Acetate)". Dispose of according to institutional and federal environmental regulations.

References

  • Agilent Technologies. "Methyl Acetate - Safety Data Sheet". Available at: [Link]

Sources

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